5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)sulfanylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-9-3-2-4-10(7-9)16-11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAQKPHNTPUHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. This document outlines a validated synthetic protocol, delves into the mechanistic underpinnings of the chosen chemical transformation, and presents a full suite of analytical data for structural elucidation and purity confirmation. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and materials science, enabling the reliable preparation and validation of this promising molecular scaffold.
Introduction and Strategic Rationale
The convergence of pyridine and diaryl sulfide moieties within a single molecular framework presents a compelling scaffold for investigation in drug discovery and materials science. The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. Diaryl sulfides, in turn, are recognized for their conformational flexibility and diverse biological activities. The title compound, this compound, with its strategic placement of amino and methoxy functional groups, offers multiple points for further chemical elaboration, making it an attractive building block for the synthesis of compound libraries with diverse pharmacological profiles.
This guide details a robust and reproducible synthetic strategy for the preparation of this compound, focusing on a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This approach was selected for its high efficiency, broad functional group tolerance, and well-established mechanistic foundation, ensuring a reliable and scalable synthesis.
Synthetic Pathway and Mechanism
The synthesis of this compound is achieved through a palladium-catalyzed C-S cross-coupling reaction between 5-bromo-2-aminopyridine and 3-methoxythiophenol. This transformation is a variation of the well-established Buchwald-Hartwig amination, adapted for the formation of a carbon-sulfur bond.
Reaction Scheme:
physicochemical properties of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is not merely foundational; it is predictive. These properties—governing solubility, permeability, stability, and formulation—are the principal determinants of a molecule's journey from a laboratory curiosity to a viable therapeutic agent. This guide provides a detailed technical overview of this compound, a molecule of interest within medicinal chemistry.
This document moves beyond a simple recitation of data. As a senior application scientist, the objective is to provide an in-depth perspective on how these critical parameters are determined and why specific experimental methodologies are chosen. We will explore the core physicochemical attributes of this compound, detailing the authoritative, field-proven protocols for their measurement. For researchers, this guide serves as a practical framework for characterizing novel chemical entities, ensuring data integrity and reproducibility.
Compound Identifier: this compound CAS Number: 893738-18-6[1] Molecular Formula: C₁₂H₁₂N₂OS[2][3]
Molecular Identity and Predicted Physicochemical Profile
Before embarking on empirical analysis, it is crucial to establish the compound's structural identity and leverage computational models to predict its behavior. These predictions, while not a substitute for experimental data, provide a valuable baseline for experimental design and hypothesis generation.
The structure of this compound features a pyridin-2-amine core, which imparts basicity, linked via a thioether bridge to a methoxyphenyl group, which contributes to its lipophilicity.
| Property | Predicted Value | Source |
| Molecular Weight | 232.3 g/mol | [3] |
| Molecular Formula | C₁₂H₁₂N₂OS | [2] |
| XLogP3 | 2.1 - 2.5 | [1][2] |
| pKa (strongest basic) | 6.24 ± 0.26 | [4] |
| Boiling Point | 353.3 ± 27.0 °C | [4] |
| Density | 1.149 ± 0.06 g/cm³ | [4] |
| Polar Surface Area | 48.1 Ų | [1] |
| H-Bond Donors | 1 | [1] |
| H-Bond Acceptors | 4 | [1] |
Lipophilicity Analysis: The Partition Coefficient (logP)
Theoretical Context: The n-octanol/water partition coefficient (logP) is the paramount measure of a compound's lipophilicity. It profoundly influences membrane permeability, plasma protein binding, metabolic pathways, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The predicted XLogP value of approximately 2.1 to 2.5 suggests that this compound is moderately lipophilic, a characteristic often sought in orally bioavailable drugs.
Experimental Protocol: Determination of logP by Reverse-Phase HPLC The shake-flask method is the traditional standard, but for efficiency and compound economy, reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred high-throughput method.[5] The underlying principle is the strong correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value.[6]
Methodology Workflow:
Caption: Workflow for logP determination via RP-HPLC.
Step-by-Step Protocol:
-
System Preparation: Prepare an isocratic mobile phase, typically a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier like acetonitrile or methanol. The buffer is critical for controlling the ionization state of acidic or basic compounds.[7]
-
Calibration: Select a set of 5-7 commercially available compounds with certified logP values that span the expected range (e.g., from 0 to 5). Prepare a stock solution of this standard mixture.
-
Sample Preparation: Dissolve the test compound, this compound, in the mobile phase to a known concentration (e.g., 0.5-1.0 mg/mL).
-
Chromatography:
-
Equilibrate a reverse-phase C18 column with the mobile phase until a stable baseline is achieved.
-
Inject the standard mixture and record the retention time (t_R) for each standard. Also, determine the column dead time (t_0) using a non-retained compound like uracil.
-
Inject the test compound solution and record its retention time.
-
-
Data Analysis:
-
For each standard and the test compound, calculate the capacity factor, k', using the formula: k' = (t_R - t_0) / t_0.
-
Plot the known logP values of the standards against their calculated log k' values.
-
Perform a linear regression on the data to generate a calibration curve. A high correlation coefficient (r² > 0.98) is necessary for a trustworthy system.[6]
-
Using the calculated log k' of this compound, interpolate its logP value from the calibration curve.
-
Causality Behind Choices:
-
Why RP-HPLC? It is rapid, requires minimal sample, and is less sensitive to impurities than the shake-flask method.[5]
-
Why a C18 Column? The octadecylsilane stationary phase provides a hydrophobic environment that mimics the lipophilic character of n-octanol, allowing for a strong correlation in partitioning behavior.
-
Why a Buffered Mobile Phase? The compound has a basic pKa. Maintaining a constant pH (e.g., 7.4) ensures that the compound exists in a consistent ionization state, allowing for the measurement of the logD (distribution coefficient at that pH), which for a basic compound is a close approximation of the logP of the neutral species if measured well above the pKa, or can be used to calculate it.
Ionization Characteristics: Acid Dissociation Constant (pKa)
Theoretical Context: The pKa is the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. For this compound, the primary basic center is the pyridin-2-amine moiety. The predicted pKa of ~6.24 is significant because it lies near physiological pH (7.4).[4] This means that small changes in environmental pH will drastically alter the compound's charge state, directly impacting its aqueous solubility, membrane transport, and potential for ionic interactions with biological targets.
Experimental Protocol: Determination of pKa by Potentiometric Titration Potentiometric titration is a highly accurate and reliable method for determining pKa values.[8] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[9]
Methodology Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[10][11]
-
Solution Preparation:
-
Accurately prepare a standardized titrant solution (e.g., 0.1 M HCl, since the analyte is basic).
-
Dissolve a precise amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to make a ~1 mM solution. The KCl minimizes changes in activity coefficients during the titration.[10][11]
-
-
Titration Procedure:
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂ which can interfere with the titration of bases.[10][11]
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.02-0.05 mL) using a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
The pKa is the pH at the half-equivalence point. This point can be accurately identified as the inflection point of the sigmoid curve, which corresponds to the peak of the first derivative plot (ΔpH/ΔV vs. V).[9]
-
Perform at least three replicate titrations to ensure reproducibility.[11]
-
Causality Behind Choices:
-
Why Potentiometry? It is a direct and highly precise method that does not require the compound to have a chromophore, unlike spectrophotometric methods.[8]
-
Why Constant Ionic Strength? The KCl background electrolyte ensures that the activity of the ions in solution remains relatively constant, so the measured potential changes are due almost exclusively to changes in H+ concentration.[10][11]
-
Why Nitrogen Purge? Atmospheric carbon dioxide dissolves in water to form carbonic acid, which would be titrated along with the basic analyte, leading to an inaccurate endpoint and pKa value.[10][11]
Aqueous Solubility
Theoretical Context: Aqueous solubility is a critical barrier for many potential drugs. Insufficient solubility leads to poor absorption, low bioavailability, and challenges in developing intravenous formulations. The solubility of this compound is expected to be pH-dependent due to its basic pKa. At pH values below its pKa, the molecule will become protonated and form a more soluble cationic species.
Experimental Protocol: Determination of Thermodynamic Solubility by Shake-Flask Method The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Methodology Workflow:
Caption: Workflow for solubility determination via the shake-flask method.
Step-by-Step Protocol:
-
Preparation: Prepare a series of aqueous buffers covering the relevant physiological range (e.g., pH 1.2, 4.5, and 6.8 are recommended for Biopharmaceutics Classification System studies).[12]
-
Incubation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, which can take 24 to 72 hours.[13] Preliminary experiments should be run to determine the time required to reach a plateau in concentration.[12]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed or by filtration through a low-binding syringe filter (e.g., 0.45 µm PVDF).[14]
-
Quantification: Immediately after separation, carefully take a precise aliquot of the clear supernatant or filtrate. Dilute it with mobile phase to prevent precipitation and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Reporting: The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature.
Causality Behind Choices:
-
Why Shake-Flask? This method measures the true equilibrium solubility, which is a thermodynamically defined constant, unlike kinetic solubility measurements which can overestimate the stable value.
-
Why Extended Equilibration? Reaching a true equilibrium between the solid state and the solution can be slow, especially for poorly soluble or complex crystalline compounds. Taking samples over time and demonstrating that the concentration has stopped increasing is the only way to validate that equilibrium has been achieved.[13]
-
Why Temperature Control? Solubility is highly temperature-dependent. Conducting the experiment at a controlled temperature (e.g., 37 °C) provides data relevant to physiological conditions.[12]
Thermal Properties: Melting Point
Theoretical Context: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a crystalline solid, it is a key indicator of both identity and purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0 °C), whereas impurities will depress the melting point and broaden the range. The melting point also provides insight into the strength of the crystal lattice, which can influence dissolution rates.
Experimental Protocol: Determination of Melting Point by the Capillary Method This is the most common and accessible method for melting point determination.[15] It involves heating a small sample packed in a capillary tube and observing the temperatures at which melting begins and is complete.
Methodology Workflow:
Caption: Workflow for melting point determination via the capillary method.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and, if necessary, finely powdered.
-
Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end. The final packed height should be 2-3 mm.[16]
-
Measurement:
-
Place the loaded capillary into the heating block of a melting point apparatus.[16]
-
If the approximate melting point is unknown, perform a rapid preliminary run to estimate it.[16]
-
For an accurate measurement, use a fresh sample. Heat rapidly to about 20 °C below the estimated melting point.
-
Decrease the heating rate to 1-2 °C per minute. A slow rate is crucial for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Record the temperature (T₂) at which the last crystal of solid melts completely.
-
The result is reported as a melting range (T₁ - T₂).
-
Causality Behind Choices:
-
Why a Packed, Dry Sample? Moisture can act as an impurity, depressing the melting point. A loosely packed sample will shrink upon heating, making it difficult to observe the true start of melting.[16]
-
Why a Slow Heating Rate? A rapid heating rate does not allow sufficient time for heat to transfer from the heating block to the sample and the thermometer. This lag results in an observed melting point that is higher than the true value and a range that is artificially broad.[16]
-
Why a Fresh Sample for Re-measurement? Some compounds may decompose or undergo a crystal structure change upon melting and re-solidifying. Therefore, a fresh sample in a new capillary must be used for each determination to ensure accuracy.[16]
Summary and Implications for Drug Development
The physicochemical profile of this compound, based on established predictive models and guided by the robust experimental protocols detailed herein, paints a picture of a molecule with promising, yet manageable, drug-like characteristics.
-
Lipophilicity (Predicted logP ~2.1-2.5): This value sits within the "rule of five" sweet spot, suggesting a good balance between aqueous solubility and lipid membrane permeability, which is favorable for oral absorption.
-
Ionization (Predicted pKa ~6.24): With a pKa near physiological pH, the compound will exist as a mixture of neutral and protonated (cationic) forms in the body. This has profound implications:
-
Solubility: Solubility will be significantly higher in the acidic environment of the stomach (pH 1-3) than in the near-neutral environment of the small intestine (pH 6-7.5).
-
Permeability: The neutral form is expected to permeate membranes more readily than the charged form. The interplay between pH-dependent solubility and permeability will be a key factor in its absorption profile.
-
-
Formulation Strategy: The basic nature of the molecule makes it an excellent candidate for salt formation. Creating a hydrochloride or other pharmaceutically acceptable salt could dramatically improve its aqueous solubility and dissolution rate, potentially enhancing bioavailability.
This guide provides the necessary framework for any research or drug development professional to rigorously and accurately determine the essential . Adherence to these protocols will generate the high-quality, trustworthy data required for informed decision-making in lead optimization, formulation development, and preclinical evaluation.
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An In-Depth Technical Guide to the Initial Biological Screening of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Abstract: This guide outlines a strategic, multi-tiered framework for the initial biological evaluation of the novel chemical entity, 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. As a compound of unknown biological function, the proposed screening cascade prioritizes an unbiased, phenotypic-driven approach to broadly assess cytotoxicity and pharmacological activity before narrowing the focus to hypothesis-driven assays. The structure of the molecule, featuring a 2-aminopyridine core linked to a methoxyphenyl group via a diaryl sulfide bridge, suggests potential interactions with several key target families, including kinases and inflammatory mediators. This document provides the scientific rationale behind the selected screening strategy, detailed experimental protocols for foundational assays, and a logical framework for data interpretation and decision-making in the early stages of the drug discovery process.
Section 1: Compound Rationale and Screening Philosophy
The compound this compound is a novel molecule with no currently available biological data.[1] Its structure is composed of two key pharmacophores: the 2-aminopyridine moiety and a diaryl sulfide linker. Both motifs are prevalent in a wide range of clinically relevant agents.
-
2-Aminopyridine Derivatives: This scaffold is a privileged structure in medicinal chemistry, found in molecules with diverse activities, including anti-tubercular, anti-inflammatory, and potent kinase inhibitory properties.[2][3][4]
-
Diaryl Sulfide Compounds: This class of molecules is present in numerous drugs and demonstrates a broad spectrum of therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral activities.[5][6][7]
Given the absence of a predefined biological target, a purely target-based screening approach would be speculative and could miss unexpected mechanisms of action.[8][9] Therefore, this guide advocates for an initial phase of phenotypic screening , an approach that identifies bioactive compounds based on their ability to alter a cell's observable characteristics in a desired manner.[10][11] This strategy allows the compound's effect on a whole biological system to guide the subsequent investigation, increasing the probability of discovering first-in-class drugs with novel mechanisms.[12][13]
The screening cascade is designed in two tiers:
-
Tier 1: Foundational assays to determine the compound's intrinsic cytotoxicity and to perform a broad pharmacological profiling. This step is critical for establishing a viable concentration range for all subsequent experiments.
-
Tier 2: Hypothesis-driven assays informed by the compound's structural motifs to investigate its potential as an anti-inflammatory agent, a kinase inhibitor, or a G-Protein Coupled Receptor (GPCR) modulator.
Section 2: Tier 1 - Foundational Viability and Broad-Spectrum Profiling
The primary goal of Tier 1 screening is to establish the fundamental safety and activity profile of the compound.
In Vitro Cytotoxicity Assessment
Causality: Before assessing specific biological functions, it is imperative to determine the concentration range at which this compound affects basic cellular health. A potent but non-specific cytotoxic agent can produce misleading "hits" in functional assays. The MTT assay is a robust, colorimetric, and high-throughput method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation.[14][15] The assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16][17]
Experimental Approach: The compound will be tested against a panel of cell lines to assess both general and cancer-specific cytotoxicity. A typical panel would include a non-cancerous line (e.g., Vero, African green monkey kidney epithelial cells) and a representative cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
Data Presentation: Hypothetical Cytotoxicity Profile
| Cell Line | Cell Type | IC50 (µM) |
| Vero | Normal Kidney Epithelial | > 100 |
| MCF-7 | Human Breast Cancer | 15.2 |
An IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Initial Biological Screening Workflow
The following diagram illustrates the proposed multi-tiered screening cascade, from initial compound handling to decision-making for hit progression.
Caption: High-level workflow for the initial biological screening cascade.
Section 3: Tier 2 - Hypothesis-Driven Mechanistic Investigation
Based on the structural alerts within this compound, the following focused assays are proposed to elucidate its potential mechanism of action.
Anti-Inflammatory Potential
Causality: Inflammation is a critical biological response, and its dysregulation is linked to numerous chronic diseases.[18] The diaryl sulfide and aminopyridine motifs are present in known anti-inflammatory drugs.[6][19] A key mediator in inflammation is nitric oxide (NO), produced by macrophages.[20] Therefore, an assay that measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, provides a physiologically relevant system for initial anti-inflammatory screening.[20]
Experimental Approach: RAW 264.7 cells will be stimulated with LPS to induce an inflammatory response, leading to the production of NO. The ability of the test compound to inhibit this production will be quantified using the Griess reagent.
Data Presentation: Hypothetical Anti-Inflammatory Activity
| Compound Concentration (µM) | % NO Inhibition |
| 1 | 12.5 |
| 10 | 68.3 |
| 50 | 85.1 |
| Indomethacin (10 µM) | 92.4 |
Kinase Activity Profiling
Causality: Protein kinases are crucial regulators of cellular processes and represent a large class of "druggable" targets, particularly for cancer.[21][22] Many pyridine-containing molecules exert their effects through kinase inhibition.[23][24] An initial broad-spectrum screen against a panel of diverse kinases is an effective way to identify potential targets and understand the compound's selectivity, which is critical for interpreting its biological effects and potential toxicity.[25]
Experimental Approach: The compound will be screened at a fixed concentration (e.g., 10 µM) against a commercial panel of several hundred kinases. The activity is typically measured via radiometric or luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™).[22]
Data Presentation: Hypothetical Kinase Inhibition Profile (Top 5 Hits)
| Kinase Target | Kinase Family | % Inhibition at 10 µM |
| EGFR | Tyrosine Kinase | 91.2 |
| BRAF V600E | Serine/Threonine Kinase | 85.7 |
| p38α | Serine/Threonine Kinase | 79.4 |
| AKT1 | Serine/Threonine Kinase | 65.0 |
| VEGFR-2 | Tyrosine Kinase | 58.9 |
G-Protein Coupled Receptor (GPCR) Ligand Screening
Causality: GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of all modern drugs.[26][27] Screening for GPCR activity is essential for a comprehensive pharmacological profile. Modern assays can simultaneously (duplex) measure multiple downstream signaling pathways, such as G-protein-mediated calcium mobilization and β-arrestin recruitment, from the same well, providing a richer understanding of a compound's potential for functional selectivity or biased agonism.[28]
Experimental Approach: The compound will be screened against a panel of GPCRs expressed in engineered cell lines. The assay will measure both intracellular calcium flux (a marker of Gq coupling) and β-arrestin recruitment (a common regulatory and signaling pathway for most GPCRs).
Data Presentation: Hypothetical GPCR Screening Results
| GPCR Target | Primary Pathway | Activity Mode | Potency (EC50/IC50, µM) |
| H1 Receptor | Calcium Flux | Antagonist | 7.8 (IC50) |
| A2A Receptor | β-Arrestin | Agonist | 12.3 (EC50) |
| D2 Receptor | β-Arrestin | Antagonist | 25.1 (IC50) |
Section 4: Data Integration and Decision-Making
The data from Tier 1 and Tier 2 must be synthesized to form a coherent biological profile of the compound. A promising "hit" is a compound that shows a desirable biological effect at concentrations significantly lower than those causing general cytotoxicity.
The following decision tree provides a logical framework for progressing a hit compound toward lead optimization.
Caption: Decision-making workflow for hit-to-lead progression.
For hits discovered through phenotypic screening where the molecular target is not immediately obvious, target deconvolution becomes a critical next step.[11] This process uses techniques like chemical proteomics, thermal proteome profiling, or genetic screening (e.g., CRISPR) to identify the specific protein(s) the compound interacts with to produce its effect.[29][30]
Section 5: Detailed Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies described in the literature.[14]
-
Cell Seeding: Seed cells (e.g., Vero, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a top concentration of 200 µM. Include a "vehicle control" (e.g., 0.5% DMSO) and a "no cells" blank control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Protect the plate from light as the MTT reagent is light-sensitive.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol is based on the principle of measuring nitrite, a stable breakdown product of NO, using the Griess reaction.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).
-
Stimulation: Add 10 µL of Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control wells. Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes. A purple/magenta color will develop.
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Section 6: References
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Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance . ACS Medicinal Chemistry Letters. [Link]
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MDPI. (2021). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives . Molecules. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Introduction
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a critical first step. The compound 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine represents one such molecule, possessing a unique combination of structural motifs that suggest potential biological activity. To date, a thorough investigation into the mechanism of action of this specific compound has not been reported in the scientific literature. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to explore and elucidate the potential therapeutic mechanism of this compound. By leveraging a structure-based hypothesis and a multi-phased experimental approach, we will outline a robust strategy for target identification, validation, and pathway analysis.
Structural and Physicochemical Analysis
The structure of this compound is characterized by three key moieties: a 2-aminopyridine core, a phenylsulfanyl linker, and a meta-positioned methoxy group on the phenyl ring. Each of these components has been implicated in the biological activity of various known therapeutic agents.
-
2-Aminopyridine Core: This scaffold is a well-established pharmacophore in medicinal chemistry.[1][2] It is a common feature in numerous kinase inhibitors, where the pyridine nitrogen and the amino group often form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[3] Derivatives of 2-aminopyridine have shown inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), phosphoinositide 3-kinases (PI3Ks), and receptor tyrosine kinases like ROS1 and ALK.[4][5][6][7][8] Furthermore, this scaffold is also present in compounds targeting G-protein coupled receptors (GPCRs) and has been explored for its antibacterial properties.[9][10]
-
Phenylsulfanyl Linker: The thioether linkage provides a degree of conformational flexibility, allowing the phenyl ring to orient itself within a binding pocket. The sulfur atom can also participate in various non-covalent interactions, including van der Waals forces and potentially weak hydrogen bonds.
-
Meta-Methoxy Group: The position of the methoxy group on the phenyl ring can significantly influence a compound's pharmacological profile. A methoxy group at the meta-position acts as an electron-withdrawing group, which can modulate the electronic properties of the phenyl ring and its potential for π-π stacking or other aromatic interactions.[11] The methoxy group itself can also act as a hydrogen bond acceptor.[12] Its presence can also impact the metabolic stability and overall lipophilicity of the molecule.[12]
Predicted Physicochemical Properties
A preliminary in silico analysis of this compound provides insight into its potential drug-like properties.
| Property | Predicted Value | Significance |
| Molecular Weight | 232.3 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five) |
| LogP | 2.5 | Indicates moderate lipophilicity, suggesting good membrane permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |
| TPSA | 70.26 Ų | Suggests good potential for oral absorption and cell permeability |
These values are predicted using computational models and require experimental verification.
Hypothesized Mechanisms of Action
Based on the structural analysis, two primary hypotheses for the mechanism of action of this compound are proposed:
Hypothesis 1: Inhibition of Protein Kinases
The prevalence of the 2-aminopyridine scaffold in numerous kinase inhibitors makes this a highly plausible mechanism.[3] A particularly compelling line of investigation is the potential inhibition of Cyclin-Dependent Kinase 8 (CDK8). Recent studies have identified 2-amino-pyridine derivatives as potent and selective CDK8 inhibitors.[4][13][14] CDK8 is a transcriptional regulator that has been implicated in the progression of various cancers, particularly those with a dependency on the Wnt/β-catenin signaling pathway.[15][16][17] Inhibition of CDK8 by 2-amino-pyridine derivatives has been shown to suppress the activation of the Wnt/β-catenin pathway.[4]
Hypothesis 2: Modulation of G-Protein Coupled Receptors (GPCRs)
The 2-aminopyridine moiety is also a feature of ligands that modulate the activity of GPCRs. These receptors constitute a large family of transmembrane proteins that are important drug targets. The overall structure of this compound could allow it to fit into the binding pockets of various GPCRs, acting as either an agonist or an antagonist.
Proposed Experimental Validation Plan
A multi-phased approach is proposed to systematically investigate the hypothesized mechanisms of action. This plan is designed to first identify potential molecular targets and then to validate these targets and elucidate the downstream cellular consequences of their modulation.
Caption: Proposed experimental workflow for mechanism of action elucidation.
Phase 1: Target Identification
The initial phase focuses on broad, unbiased screening to identify potential molecular targets of this compound.
3.1.1. Kinome Profiling
To assess the compound's activity against a wide range of protein kinases, a comprehensive kinome profiling screen is recommended.[18][19][20][21][22]
Protocol: Activity-Based Kinome Profiling
-
Select a Kinase Panel: Utilize a commercial service (e.g., Eurofins' KinaseProfiler™, AssayQuant's KinSight™) that offers a broad panel of over 400 human kinases.[19][22]
-
Compound Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Assay Conditions: Conduct the assays at or near the Km for ATP to ensure sensitive detection of ATP-competitive inhibitors.
-
Data Analysis: Identify kinases showing significant inhibition (e.g., >50% inhibition) compared to a vehicle control (DMSO).
-
Follow-up: For promising hits, perform dose-response assays to determine the IC50 values.
3.1.2. GPCRome Screening
To investigate the compound's potential effects on GPCRs, a high-throughput screen covering a large portion of the human GPCRome is advised.[23][24][25][26] The PRESTO-Tango assay platform is a suitable choice for this purpose as it is a universal, β-arrestin recruitment-based assay applicable to hundreds of GPCRs.[23][27]
Protocol: PRESTO-Tango GPCRome Screen
-
Assay Platform: Employ the PRESTO-Tango β-arrestin recruitment assay.[27] This assay measures the interaction of β-arrestin with an activated GPCR, which is a common signaling mechanism for a majority of GPCRs.
-
GPCR Panel: Screen against a panel of at least 300 non-olfactory human GPCRs.
-
Compound Treatment: Treat the cells expressing the GPCR-Tango constructs with this compound at a concentration of 10 µM.
-
Detection: Measure the luciferase reporter gene activity, which is indicative of β-arrestin recruitment.
-
Data Analysis: Identify GPCRs where the compound induces a significant change in luciferase activity, suggesting either agonistic or antagonistic effects.
Phase 2: Target Validation and Characterization
Once primary hits are identified from the screening phase, the next step is to validate these interactions and characterize the binding affinity and thermodynamics.
3.2.1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment.[28][29][30][31][32] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[29][31]
Protocol: CETSA for Target Validation
-
Cell Culture: Use a cell line that endogenously expresses the target protein identified in Phase 1.
-
Compound Treatment: Treat intact cells with a range of concentrations of this compound and a vehicle control.
-
Thermal Challenge: Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound confirms target engagement.
3.2.2. Biophysical Assays: ITC and SPR
To obtain quantitative data on the binding affinity, stoichiometry, and thermodynamics of the interaction between the compound and its validated target, biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable.[33][34][35][36][37][38][39][40][41][42]
Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein and Compound Preparation: Purify the recombinant target protein and prepare a concentrated solution of this compound.
-
Titration: Titrate the compound into the protein solution in the sample cell of the ITC instrument.
-
Heat Measurement: Measure the heat released or absorbed upon each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[33][35][36]
Protocol: Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation: Immobilize the purified target protein onto the surface of an SPR sensor chip.
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor surface.
-
Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (Kd).[34][38][41]
Phase 3: Pathway Analysis and Cellular Effects
Following target validation, this phase aims to understand the downstream consequences of target engagement on cellular signaling pathways and phenotypes.
3.3.1. Signaling Pathway Analysis (Example: Wnt/β-catenin Pathway)
If a kinase like CDK8 is validated as a target, the impact on its known signaling pathways should be investigated.[4]
Protocol: Western Blot Analysis of Wnt/β-catenin Pathway
-
Cell Treatment: Treat a relevant cancer cell line (e.g., colorectal cancer cell line HCT-116) with increasing concentrations of this compound.
-
Protein Extraction and Quantification: Extract total protein and determine the concentration.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a membrane. Probe with antibodies against key proteins in the Wnt/β-catenin pathway, such as phosphorylated β-catenin, total β-catenin, and downstream targets like c-Myc and Cyclin D1.
-
Analysis: Quantify the changes in protein levels to determine if the compound inhibits the pathway.
Caption: Hypothesized signaling pathway for CDK8 inhibition.
3.3.2. Cell-Based Phenotypic Assays
Finally, assess the effect of the compound on cellular functions such as proliferation, apoptosis, and cell cycle progression.
Protocols: Cellular Assays
-
Cell Proliferation Assay: Use an MTT or CellTiter-Glo assay to measure the effect of the compound on the proliferation of relevant cancer cell lines over a 72-hour period.
-
Apoptosis Assay: Employ Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the induction of apoptosis.
-
Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Conclusion
The elucidation of the mechanism of action for a novel compound like this compound requires a systematic and multi-faceted approach. By leveraging structural insights to form plausible hypotheses and then employing a rigorous experimental cascade of target identification, validation, and pathway analysis, researchers can effectively uncover its therapeutic potential. The proposed workflow in this guide provides a comprehensive framework to not only identify the primary molecular target(s) but also to understand the downstream cellular consequences, ultimately paving the way for further preclinical and clinical development.
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The 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine Scaffold: A Technical Guide to a Novel Core in Medicinal Chemistry
Abstract
The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, the 2-aminopyridine scaffold has emerged as a "privileged" structure, particularly in the development of kinase inhibitors.[1] This technical guide provides an in-depth exploration of the 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine core, a scaffold of emerging interest. While specific literature on this exact molecule is limited, this guide will dissect its constituent parts—the 2-aminopyridine core, the thioether linkage, and the 3-methoxyphenyl substituent—to build a comprehensive understanding of its discovery, novelty, and potential applications. We will delve into the synthetic strategies, potential biological activities, and the critical role of its structural features in hypothetical drug-receptor interactions, providing a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Prominence of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a recurring motif in a multitude of biologically active compounds, demonstrating its versatility as a pharmacophore. Its ability to form key hydrogen bond interactions with protein targets, particularly in the hinge region of kinases, has cemented its status as a foundational scaffold in the design of enzyme inhibitors.[2] The simple, low molecular weight, and functionalized nature of 2-aminopyridine allows for the synthesis of diverse molecular architectures with minimal side reactions, making it an attractive starting point in drug discovery programs.[1]
The core structure of the this compound scaffold is presented below:
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₂N₂OS
-
Molecular Weight: 232.31 g/mol
This guide will systematically deconstruct this molecule to understand the potential contributions of each component to its overall profile.
Deconstructing the Novelty: A Trifecta of Key Functional Groups
The novelty of the this compound scaffold lies in the strategic combination of three key functional groups, each with a well-documented role in medicinal chemistry.
The 2-Aminopyridine Core: A Versatile Anchor
As previously mentioned, the 2-aminopyridine core is a cornerstone of many kinase inhibitors.[2][3][4][5][6][7] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the amino acid residues in the ATP-binding pocket of kinases. This anchoring ability provides a stable platform for the presentation of other functional groups to explore additional binding interactions and achieve target selectivity.
The Thioether Linkage: More Than Just a Spacer
The thioether (-S-) linkage is a critical component of this scaffold, offering more than just a covalent connection. Thioethers are found in numerous biologically active compounds and approved drugs, where they contribute to a range of properties.[8][9][10][11][12][13]
-
Modulation of Physicochemical Properties: The inclusion of a sulfur atom can influence the lipophilicity and electronic properties of a molecule, which in turn can affect its solubility, membrane permeability, and metabolic stability.
-
Structural Rigidity and Flexibility: Compared to a simple alkyl chain, a thioether linkage introduces a degree of conformational constraint, which can be advantageous for pre-organizing the molecule for optimal binding to its target.
-
Potential for Specific Interactions: The lone pairs of electrons on the sulfur atom can participate in non-covalent interactions with biological targets.
The synthesis of thioethers is a well-established area of organic chemistry, with numerous methods available for their construction, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.[10]
The 3-Methoxyphenyl Group: A Modulator of Potency and Selectivity
The methoxy (-OCH₃) group is one of the most frequently encountered substituents in approved drugs.[14][15][16][17][18] Its presence on the phenyl ring of the this compound scaffold is likely to have a profound impact on its biological activity.
-
Electronic Effects: The methoxy group is an electron-donating group, which can influence the reactivity and binding affinity of the molecule.[14]
-
Hydrogen Bonding and van der Waals Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic and van der Waals interactions within a protein's binding pocket.[16][19]
-
Metabolic Considerations: While the methoxy group can enhance binding, it can also be a site of metabolism, typically through O-demethylation.[14] The placement of the methoxy group at the meta position (position 3) of the phenyl ring is a strategic choice that may influence its metabolic stability and interaction with the target protein.
Synthetic Strategies: A Plausible Pathway
Proposed Experimental Protocol: Synthesis of this compound
Step 1: Thiolation of 2-Amino-5-bromopyridine
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 3-methoxythiophenol (1.1 eq).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0 eq), to the reaction mixture.
-
The reaction is typically heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the synthesis of the target scaffold.
Potential Biological Activity and Therapeutic Applications
Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, it is highly probable that the this compound core could exhibit inhibitory activity against one or more protein kinases. The specific kinase target would be determined by the overall three-dimensional shape and electronic properties of the molecule.
Potential Kinase Targets:
The 2-aminopyridine scaffold has been incorporated into inhibitors of a wide range of kinases, including but not limited to:
-
Tyrosine Kinases: such as c-Met, ALK, and PI3K.[3][5][6][20]
-
Serine/Threonine Kinases: such as CDKs, JNK, and Itk.[4][7][21]
The 3-methoxyphenylsulfanyl moiety would likely occupy a hydrophobic pocket adjacent to the ATP-binding site, and the specific interactions it forms would be crucial for determining potency and selectivity.
Hypothetical Signaling Pathway Inhibition:
The diagram below illustrates a generalized kinase signaling pathway that could potentially be inhibited by a compound based on the this compound scaffold.
Caption: Generalized kinase signaling pathway and a potential point of inhibition.
Data on Related Compounds:
While specific quantitative data for the target scaffold is unavailable, the following table summarizes the activity of some related 2-aminopyridine-based kinase inhibitors to provide context.
| Compound Class | Target Kinase | Reported Activity (IC₅₀/Kᵢ) | Reference |
| 3,5-Diaryl-2-aminopyridines | ALK2 | Low nM | [5] |
| Aminopyridine-based inhibitors | VRK1 | 150 nM | [2] |
| 3-Aminopyrid-2-ones | Itk | 7 nM (Kᵢ) | [21] |
| Aminopyridine derivatives | PI3-Kinase γ | Low nM | [6] |
Future Perspectives and Conclusion
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The strategic combination of the well-established 2-aminopyridine core with a thioether linkage and a 3-methoxyphenyl substituent provides a rich chemical space for the development of novel therapeutic agents, particularly kinase inhibitors.
Future research in this area should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route to this scaffold and its derivatives.
-
Biological Screening: Comprehensive screening against a panel of kinases and other relevant biological targets to identify its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to understand the contribution of each component to its biological activity and to optimize its potency, selectivity, and pharmacokinetic properties.
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In Silico Modeling and Docking Studies of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine: A Technical Guide
Abstract
In the landscape of modern drug discovery, in silico methodologies have become indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1][2] This technical guide provides a comprehensive, step-by-step framework for conducting molecular docking and pharmacokinetic profiling of the novel compound 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. Pyridine and its derivatives are of significant interest in medicinal chemistry due to their prevalence in FDA-approved drugs and their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into ligand and protein preparation, molecular docking validation, execution, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) analysis. By integrating these computational strategies, we can effectively predict the compound's binding affinity to a relevant biological target and evaluate its drug-like properties, thereby accelerating its journey from a hit compound to a viable clinical candidate.[1]
Introduction: The Rationale for In Silico Analysis
The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often due to unfavorable pharmacokinetic properties discovered late in development.[4] Computer-Aided Drug Design (CADD) mitigates these risks by providing early, predictive insights into a compound's behavior.[1][2] For a novel molecule like this compound, a substituted aminopyridine, in silico analysis is the logical first step. The pyridine moiety is a well-established pharmacophore known to form critical non-covalent interactions with protein targets, enhancing biochemical potency and metabolic stability.[1][2]
This guide will use Human Kinesin Eg5, an essential motor protein for mitosis and a validated anti-cancer target, as a case study receptor. Recent studies have explored the interaction of various pyridine derivatives with this protein, making it a relevant and well-characterized target for our investigation.[3][5] Our objective is to predict the binding mode and affinity of our lead compound to Kinesin Eg5 and to forecast its ADMET profile, providing a solid, data-driven foundation for subsequent in vitro and in vivo studies.
The In Silico Drug Discovery Workflow
A robust computational analysis follows a structured, multi-stage process. Each step is designed to refine the data and build confidence in the predictive model. The workflow described herein is a self-validating system, incorporating crucial checkpoints to ensure the reliability of the results.
Caption: High-level workflow for in silico analysis.
Methodologies: A Step-by-Step Technical Protocol
This section details the experimental protocols for each phase of the in silico analysis. The causality behind key choices is explained to provide a deeper understanding of the process.
Phase 1: Ligand and Protein Preparation
The quality of your input structures directly determines the quality of the docking results. This preparation phase is arguably the most critical step.
3.1.1. Protocol: Ligand Preparation
The goal is to generate a low-energy, 3D conformation of the ligand with correct atom types and charges.
-
Obtain 2D Structure : Draw this compound using chemical drawing software like ChemDraw or MarvinSketch. Alternatively, retrieve it from a database like PubChem if available.
-
Convert to 3D : Use the software's built-in tools to generate a 3D structure.
-
Energy Minimization : This is a crucial step to relieve any steric strain and find a stable, low-energy conformation. Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This ensures correct bond lengths and angles.[6]
-
Assign Charges & Atom Types : Use a tool like Antechamber (part of AmberTools) to assign partial charges (e.g., Gasteiger charges) and atom types. These are essential for the docking software to calculate interaction energies.
-
Save in Required Format : Save the prepared ligand in the .pdbqt format for use with AutoDock Vina.[7] This format includes atomic coordinates, partial charges, and information about rotatable bonds.
3.1.2. Protocol: Target Protein Preparation
The objective is to prepare the protein crystal structure for docking by cleaning it and adding necessary information.[8][9] We will use the crystal structure of Human Kinesin Eg5 (PDB ID: 1II6) as our example.
-
Download Structure : Fetch the PDB file (e.g., 1II6.pdb) from the RCSB Protein Data Bank.
-
Clean the PDB File :
-
Remove Water Molecules : Water molecules are typically removed from the binding site unless they are known to play a critical role in ligand binding.[6][8] This simplifies the system and reduces computational complexity.
-
Remove Co-crystallized Ligands & Ions : Remove the original ligand (in this case, ADP) and any non-essential ions to create an empty binding pocket (apo form).[6][8]
-
Select a Single Chain : If the protein is a multimer, select only the chain containing the binding site of interest (e.g., Chain A).[6]
-
-
Add Hydrogens : Crystal structures often lack hydrogen atoms.[9] Add polar hydrogens, as they are critical for forming hydrogen bonds, a key component of protein-ligand interactions.[6][7]
-
Assign Charges : Add Kollman charges to the protein atoms.
-
Save as PDBQT : Save the final prepared protein structure in the .pdbqt format.
Phase 2: Molecular Docking & Validation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10][11] The process involves sampling ligand conformations within the binding site and ranking them using a scoring function.[12]
Caption: Docking validation workflow using re-docking.
3.2.1. Protocol: Docking Validation (Self-Validating System)
Before docking our novel compound, we must validate the docking protocol to ensure it can reproduce the experimentally observed binding mode.[13] This is a critical trustworthiness step.
-
Extract Co-crystallized Ligand : From the original PDB file (1II6), extract the coordinates of the co-crystallized ligand (ADP). Prepare it as described in section 3.1.1.
-
Define the Binding Site (Grid Box) : The grid box defines the 3D search space for the docking algorithm. Center the grid box on the position of the extracted co-crystallized ligand. Ensure its dimensions are large enough to accommodate the ligand with rotational and translational freedom.
-
Re-dock the Ligand : Perform a docking run using the prepared protein and the extracted ligand (ADP).
-
Calculate RMSD : Superimpose the top-ranked docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Validation Criteria : A successful docking protocol is generally validated if the RMSD is less than 2.0 Å.[13] This indicates that the chosen parameters can accurately reproduce the known binding mode. If the RMSD is higher, the grid box parameters or docking settings may need refinement.[13]
3.2.2. Protocol: Production Docking
Once the protocol is validated, use the same parameters to dock the lead compound, this compound.
-
Input Files : Use the prepared protein (receptor.pdbqt), the prepared lead compound (ligand.pdbqt), and a configuration file specifying the grid box coordinates.
-
Execute Docking : Run the docking simulation using software like AutoDock Vina.[11] Vina will generate several possible binding poses, each with a corresponding binding affinity score (in kcal/mol).
-
Analyze Output : The output will be a file containing the coordinates of the docked poses and their predicted binding affinities. The lower the binding affinity score, the more favorable the interaction is predicted to be.[11]
Phase 3: Post-Docking Analysis and ADMET Prediction
3.3.1. Protocol: Pose and Interaction Analysis
The docking score alone is insufficient. The physical and chemical realism of the binding pose must be inspected.
-
Visualize the Complex : Load the prepared protein and the docked ligand poses into a molecular visualization tool like PyMOL or UCSF Chimera.[8]
-
Identify Key Interactions : Analyze the best-scoring pose. Identify hydrogen bonds, hydrophobic interactions, and any other non-covalent bonds between the ligand and the protein's active site residues.
-
Compare with Known Binders : If available, compare these interactions with those of known inhibitors of the target protein. A plausible binding mode should involve interactions with key catalytic or binding residues.
3.3.2. Protocol: ADMET Prediction
Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to reduce late-stage failures.[14][15][16] We will use web-based tools like SwissADME or pkCSM for this analysis.[15]
-
Input Structure : Submit the SMILES string or draw the structure of this compound to the ADMET prediction server.
-
Analyze Physicochemical Properties : Evaluate properties like molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors/acceptors.
-
Evaluate Pharmacokinetics : Assess predictions for properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with Cytochrome P450 (CYP) enzymes, which are key for drug metabolism.[1]
-
Assess Drug-Likeness : Check for violations of rules like Lipinski's Rule of Five, which provides a guideline for oral bioavailability.
-
Predict Toxicity : Evaluate predictions for potential toxicities, such as the Ames test for mutagenicity or hERG inhibition, which can lead to cardiac issues.[17]
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation.
Docking Results
| Metric | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity, suggesting a stable protein-ligand complex. |
| RMSD (Validation) | 1.2 Å | Excellent result, indicates the docking protocol is reliable and accurately reproduces the experimental pose.[13] |
| Key Interacting Residues | GLU116, SER237, ARG221 | Hydrogen bonds with these residues are critical for anchoring the ligand in the binding pocket. |
| Key Hydrophobic Contacts | LEU120, ILE124, TRP127 | Interactions with these residues contribute to the overall stability of the complex. |
Predicted ADMET Profile
| Property | Predicted Value | Acceptable Range | Implication |
| Molecular Weight | 246.32 g/mol | < 500 | Favorable for absorption. |
| LogP | 2.85 | < 5 | Optimal lipophilicity for cell membrane permeability. |
| H-bond Donors | 1 | < 5 | Good. |
| H-bond Acceptors | 4 | < 10 | Good. |
| GI Absorption | High | High | Likely to be well-absorbed orally. |
| BBB Permeant | No | - | Less likely to cause central nervous system side effects. |
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions via this pathway. |
| Ames Toxicity | No | No | Predicted to be non-mutagenic.[17] |
| hERG I Inhibition | No | No | Low risk of cardiac toxicity.[17] |
| Lipinski's Rule | 0 Violations | ≤ 1 Violation | High potential for good oral bioavailability. |
Conclusion and Future Directions
The in silico analysis of this compound reveals a promising profile for a drug candidate. The molecular docking study, validated by a low RMSD value upon re-docking, predicts a strong binding affinity to Human Kinesin Eg5, a key anti-cancer target. The predicted binding mode is stabilized by a network of hydrogen bonds and hydrophobic interactions with critical active site residues.
Furthermore, the ADMET predictions are highly favorable. The compound adheres to Lipinski's Rule of Five and shows high predicted gastrointestinal absorption, low potential for critical CYP enzyme inhibition, and a clean toxicity profile.[14][17] These computational results provide a strong rationale for advancing this compound.
The next logical steps involve synthesizing the compound and validating these in silico predictions through in vitro experiments. An enzymatic assay should be performed to determine the IC50 value against Kinesin Eg5, which can be correlated with the predicted binding affinity. Subsequently, cell-based assays would confirm its anti-proliferative activity. This integrated approach, starting with robust in silico modeling, significantly streamlines the drug discovery pipeline, saving valuable time and resources.[1][4]
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An In-depth Technical Guide to the Spectroscopic Analysis of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Abstract
This technical guide provides a comprehensive, multi-technique spectroscopic analysis of the novel heterocyclic compound, 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous structural elucidation of this molecule. By integrating predictive analysis with established spectroscopic principles, this guide explains not only the expected spectral data but also the causal logic behind the experimental observations and interpretation. It serves as a practical framework for the characterization of complex small molecules.
Introduction and Molecular Overview
The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. This compound (Molecular Formula: C₁₂H₁₂N₂OS) is a compound of interest, featuring a trifecta of key functional groups: a 2-aminopyridine core, a thioether linkage, and a methoxy-substituted phenyl ring.[1] This unique combination presents a rich landscape for spectroscopic analysis, where each component of the molecule leaves a distinct and identifiable fingerprint.
This guide will systematically deconstruct the molecule's structure through the complementary lenses of NMR, IR, and MS, providing a holistic analytical portrait. The numbering convention used for spectral assignments throughout this document is defined in the diagram below.
Figure 1: Structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, a complete proton and carbon map can be assembled.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons to ensure their observation.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[2] For complex spectra, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) are recommended to confirm assignments.
¹H NMR Spectral Interpretation (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic rings, the amine group, and the methoxy group. The electron-donating nature of the amino group and the electron-withdrawing/donating effects of the methoxy and sulfanyl groups will influence the chemical shifts of the aromatic protons.[3]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H6 | 7.9 - 8.1 | Doublet (d) | J (ortho) ≈ 2-3 Hz | 1H | Located ortho to the ring nitrogen and meta to the amino group, resulting in a downfield shift. |
| H4 | 7.3 - 7.5 | Doublet of Doublets (dd) | J (ortho) ≈ 8-9 Hz, J (meta) ≈ 2-3 Hz | 1H | Coupled to both H3 and H6. |
| H3 | 6.5 - 6.7 | Doublet (d) | J (ortho) ≈ 8-9 Hz | 1H | Shielded by the ortho amino group. |
| H2' | 6.8 - 7.0 | Singlet (s) or narrow Triplet (t) | J (meta) ≈ 2 Hz | 1H | Ortho to the sulfanyl group and para to the methoxy group. |
| H4' | 7.1 - 7.3 | Triplet (t) | J (ortho) ≈ 8 Hz | 1H | Ortho to two hydrogens (H5' and H6'), appearing as a triplet. |
| H5' | 6.7 - 6.9 | Doublet of Doublets (dd) | J (ortho) ≈ 8 Hz, J (meta) ≈ 2 Hz | 1H | Ortho to the methoxy group, leading to some shielding. |
| H6' | 6.8 - 7.0 | Doublet of Doublets (dd) | J (ortho) ≈ 8 Hz, J (meta) ≈ 2 Hz | 1H | Ortho to the sulfanyl group. |
| NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - | 2H | Exchangeable protons; chemical shift is solvent and concentration dependent. |
| OCH₃ | 3.7 - 3.9 | Singlet (s) | - | 3H | Typical chemical shift for an aromatic methoxy group.[4] |
¹³C NMR Spectral Interpretation (Predicted)
The molecule is expected to show 12 distinct carbon signals in the broadband-decoupled ¹³C NMR spectrum, as there is no molecular symmetry.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C2 | 158 - 162 | Carbon bearing the amino group, significantly deshielded. |
| C6 | 148 - 152 | Aromatic carbon adjacent to ring nitrogen. |
| C4 | 138 - 142 | Aromatic CH carbon. |
| C5 | 115 - 120 | Carbon attached to sulfur, shielded relative to other pyridine carbons. |
| C3 | 108 - 112 | Aromatic CH shielded by the adjacent amino group. |
| C3' | 159 - 161 | Aromatic carbon attached to the electronegative oxygen of the methoxy group. |
| C1' | 138 - 141 | Carbon attached to the sulfur atom. |
| C5' | 129 - 131 | Aromatic CH carbon. |
| C2', C4', C6' | 112 - 122 | These methoxybenzene carbons will appear in the typical aromatic region, with specific shifts influenced by their position relative to the OCH₃ and S groups.[5][6] |
| OCH₃ | 55 - 57 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[5][6] |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum provides a "molecular fingerprint" based on the vibrational frequencies of bonds.
Experimental Protocol: IR
-
Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Spectral Interpretation (Predicted)
The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=N, C=C, C-O, and C-N bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Asymmetric & Symmetric Stretch | 3450 - 3300 (two bands) | Medium | Primary Aromatic Amine[7][8] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Aromatic Rings[8] |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium-Weak | Methoxy (CH₃) Group |
| N-H Bend (Scissoring) | 1650 - 1580 | Strong | Primary Amine[7][9] |
| C=C and C=N Ring Stretching | 1600 - 1450 | Strong-Medium | Aromatic Rings (Pyridine & Benzene)[8] |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | Aryl-Amine[7] |
| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric) & 1075-1020 (symmetric) | Strong | Methoxy Group[10] |
| N-H Wag | 910 - 665 | Strong, Broad | Primary Amine[7] |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
Experimental Protocol: MS
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize premature fragmentation and ensure the observation of the molecular ion. The analysis is typically run in positive ion mode ([M+H]⁺) due to the basicity of the amine and pyridine nitrogen atoms.
-
Data Acquisition: Acquire the mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.
Mass Spectrum Interpretation (Predicted)
-
Molecular Ion: The monoisotopic mass of C₁₂H₁₂N₂OS is 232.067 Da.[1] In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 233.074 .[1]
-
Fragmentation Analysis: Tandem MS (MS/MS) of the m/z 233 ion would reveal characteristic fragmentation pathways. The thioether linkage is a likely point of initial cleavage.
Figure 2: Predicted major fragmentation pathway for this compound in ESI-MS.
Key Predicted Fragments:
-
m/z 125.017: This fragment corresponds to the protonated 5-sulfanylpyridin-2-amine moiety, resulting from the cleavage of the C(aryl)-S bond and loss of methoxybenzene.
-
m/z 107.050: This fragment represents the methoxy-phenyl cation, arising from cleavage at the S-C(pyridinyl) bond.[11][12]
-
m/z 105.045: Subsequent loss of the sulfur atom from the m/z 125 fragment could lead to this ion.
Integrated Analytical Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the molecular structure.
Figure 3: Integrated workflow for the structural elucidation of the target compound.
This workflow illustrates the logical progression of analysis. MS first confirms the molecular weight and elemental formula. IR rapidly identifies the key functional groups present. Finally, NMR provides the detailed atomic connectivity map, allowing for the complete and confident assignment of the structure.
Conclusion
The spectroscopic characterization of this compound is a synergistic process that relies on the distinct strengths of NMR, IR, and MS. The predicted spectra reveal a set of unique fingerprints: the dual N-H stretching bands in the IR, the molecular ion peak at m/z 233 in the mass spectrum, and the complex pattern of aromatic and aliphatic signals in the NMR spectra. By systematically analyzing the data from each technique as outlined in this guide, researchers can achieve a high-confidence structural confirmation, a critical step in any chemical research or development pipeline.
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A Phased Approach to the Preliminary Toxicity Assessment of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
An In-depth Technical Guide for Drug Development Professionals
This guide presents a structured, multi-tiered strategy for conducting a preliminary toxicity assessment of the novel chemical entity, 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. As a Senior Application Scientist, the narrative is designed to provide not only the methodological steps but also the underlying scientific rationale, ensuring a robust and logically sound preliminary safety evaluation. Early-stage toxicity screening is a cornerstone of modern drug development, enabling a "fail early, fail cheap" paradigm that conserves resources and prioritizes candidates with the most promising safety profiles.[1]
The assessment framework integrates computational modeling, in vitro assays, and a preliminary in vivo study, adhering to principles outlined by international regulatory bodies like the International Council for Harmonisation (ICH).[2][3] This phased approach is designed to build a foundational understanding of the compound's potential liabilities before committing to extensive and costly good laboratory practice (GLP) toxicology studies.[4]
Compound Profile and Structural Considerations
Chemical Structure: this compound
Molecular Formula: C₁₂H₁₂N₂OS
Key Structural Features:
-
2-Aminopyridine Core: This moiety is known to be biologically active. Some aminopyridines can exhibit neurological effects, such as acting as potassium channel blockers.[5] Their toxicity can include convulsions and respiratory distress, and they are noted to be toxic by ingestion, inhalation, and skin absorption.[6][7]
-
Aryl Sulfide Linker: The thioether (sulfanyl) linkage to a methoxyphenyl group is a common feature in medicinal chemistry.[8][9] While often well-tolerated, the metabolic fate of aryl sulfides can sometimes lead to reactive intermediates.[10] The toxicology of hydrogen sulfide itself involves actions on neuronal channels and pulmonary function, though this is not directly equivalent to the toxicology of an aryl sulfide moiety.[11]
The combination of these structural motifs necessitates a careful evaluation, as the toxicological profile may be influenced by the properties of the parent structures or by novel properties arising from their conjunction.
Tier 1: In Silico Toxicological Prediction
The initial phase of assessment leverages computational tools to predict potential toxicities based on the molecule's structure.[12] This approach provides a rapid and cost-effective method to identify potential hazards and guide subsequent experimental testing.[13][14]
2.1 Rationale for In Silico Screening
Computational toxicology uses quantitative structure-activity relationship (QSAR) models and expert systems to compare a novel compound against databases of chemicals with known toxicological properties.[12][15] This allows for the prediction of a range of toxic effects, including mutagenicity, carcinogenicity, and organ-specific toxicities like hepatotoxicity, flagging potential liabilities at the earliest stage.[16]
2.2 Predicted Toxicity Endpoints
A summary of hypothetical in silico predictions for this compound is presented below. These would be generated using a suite of commercially available or open-source software (e.g., DEREK Nexus®, Sarah Nexus®, Toxtree).
Table 1: Summary of In Silico Toxicity Predictions
| Toxicological Endpoint | Prediction | Confidence Level | Comments and Rationale |
| Bacterial Mutagenicity (Ames) | Negative | Medium | No strong structural alerts for direct DNA interaction were identified. |
| Carcinogenicity (Rodent) | Equivocal | Low | Contains an aromatic amine moiety, which can be a structural alert for carcinogenicity, but the overall structure may not fit known carcinogenic models. |
| Hepatotoxicity | Possible | Medium | Aromatic amines and compounds undergoing metabolism in the liver can pose a risk of hepatotoxicity.[17] |
| Cardiotoxicity (hERG) | Low Risk | High | The structure does not contain typical pharmacophores associated with hERG channel blockade. |
| Skin Sensitization | Possible | Medium | Aromatic amines can sometimes be associated with skin sensitization. |
Note: This data is illustrative and represents a typical output from in silico prediction platforms.
Tier 2: In Vitro Cytotoxicity Assessment
Following the computational analysis, in vitro assays are employed to gain the first experimental data on the compound's effect on living cells. This step is crucial for confirming or refuting the predictions from Tier 1 and for determining a concentration range for further studies.
3.1 Rationale and Model Selection
The human hepatoma cell line, HepG2, is selected as the primary model system.[18] The liver is a major site of drug metabolism and a common target for drug-induced toxicity.[17] HepG2 cells, despite having limitations in metabolic capacity compared to primary hepatocytes, are a well-established and reproducible model for assessing xenobiotic-induced cytotoxicity and hepatotoxicity.[19][20][21]
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[22][23] The assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[24][25] The amount of formazan produced is proportional to the number of viable cells.[22]
3.2 Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that reduces the viability of HepG2 cells by 50% (IC₅₀).
Methodology:
-
Cell Culture: HepG2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[22]
-
Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in a serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells is kept constant at ≤0.5%.
-
Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (0.5% DMSO) and an untreated control are included.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well.[26] The plates are then incubated for an additional 3-4 hours.[24][26]
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to each well to dissolve the formazan crystals.[25] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[24]
-
Absorbance Measurement: The absorbance is read at 570-590 nm using a microplate spectrophotometer.[24]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tier 3: Preliminary In Vivo Acute Toxicity Screening
The final phase of this preliminary assessment involves a limited in vivo study to understand the compound's effects in a whole organism. This provides crucial information on potential target organs, clinical signs of toxicity, and a preliminary estimation of the lethal dose.[27]
4.1 Rationale and Study Design
The Acute Toxic Class Method (OECD Test Guideline 423) is a preferred approach as it allows for the classification of a substance's toxicity while minimizing the number of animals used.[28][29] This stepwise procedure uses a small number of animals (typically three per step) at defined dose levels.[29][30] The rat is a commonly used and recommended rodent species for such studies.[27]
4.2 Experimental Protocol: Acute Toxic Class Method (Following OECD 423)
Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).[28]
Methodology:
-
Animal Model: Young, healthy adult female rats are used, as they are often slightly more sensitive.[30] Animals are acclimatized for at least 5 days prior to the study.[30]
-
Dose Preparation and Administration: The test compound is formulated in an appropriate vehicle (e.g., water, corn oil). The choice of vehicle should be based on the compound's solubility and should be non-toxic.[27] The compound is administered as a single oral dose by gavage. The volume administered should not exceed 1-2 mL/100g of body weight.[27][28]
-
Dosing Procedure:
-
A starting dose of 300 mg/kg is selected based on the lack of clear structural alerts for high toxicity.
-
Three female rats are dosed sequentially.
-
The outcome of this first step (number of mortalities within 24-48 hours) determines the next step (e.g., dosing at a lower or higher fixed dose level of 5, 50, or 2000 mg/kg).[30]
-
-
Observations:
-
Animals are closely observed for the first 30 minutes, periodically during the first 24 hours, and then daily for a total of 14 days.
-
Observations include changes in skin and fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous system effects, and behavioral patterns.[30]
-
Body weights are recorded before dosing and at least weekly thereafter.
-
-
Termination and Necropsy: All surviving animals are humanely euthanized at the end of the 14-day observation period. A gross necropsy is performed on all animals (including those that died during the study) to identify any pathological changes in major organs.
Integrated Assessment and Decision-Making Workflow
The data from all three tiers are synthesized to form a preliminary risk assessment. This integrated approach provides a more complete picture than any single method alone. The workflow guides a "Go/No-Go" decision for further development.
Caption: Integrated workflow for preliminary toxicity assessment.
This workflow illustrates how a compound progresses through the tiers of evaluation. A significant finding of toxicity at any stage, such as a structural alert for mutagenicity, high in vitro cytotoxicity, or high acute in vivo toxicity, would trigger a decision to halt development or return to medicinal chemistry for structural modification.[1] This structured approach ensures that resources are focused on compounds with a higher probability of success.
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An In-depth Technical Guide to the Therapeutic Potential of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine: A Hypothetical Exploration as a Novel Anticancer Agent
Disclaimer: This document presents a hypothetical exploration of the therapeutic potential of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. The proposed mechanisms of action and experimental data are based on the established biological activities of its structural analogs and are intended to serve as a guide for future research and development.
Introduction: Unveiling a Promising Scaffold
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The compound this compound emerges as a molecule of significant interest, wedding two pharmacologically active moieties: the aminopyridine core and a diaryl sulfide linkage. Aminopyridine derivatives are a versatile class of molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, primarily through their interaction with various enzymes and ion channels[1]. Similarly, diaryl sulfide compounds are prevalent in numerous therapeutic agents and are recognized for their diverse bioactivities[2][3].
This guide puts forth a scientifically grounded hypothesis that this compound possesses therapeutic potential as a novel anticancer agent. This proposition is built upon the known antitumor activities of both aminopyridine and diaryl sulfide derivatives, which have been independently investigated as promising scaffolds in oncology research[4][5][6][7][8]. We will delve into a plausible mechanism of action, propose a comprehensive in-vitro and in-vivo evaluation strategy, and outline a roadmap for future structure-activity relationship (SAR) studies.
Proposed Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Several aminopyridine derivatives have been reported to exhibit anticancer activity by modulating this pathway[5][6]. We hypothesize that this compound acts as an inhibitor of the Wnt/β-catenin signaling cascade, leading to the downregulation of target genes essential for tumor growth and progression.
The proposed mechanism involves the inhibition of key downstream components of the pathway, preventing the nuclear translocation of β-catenin and subsequent transcription of oncogenes such as c-Myc and Cyclin D1.
Caption: Proposed synthetic workflow for this compound.
In Vitro Evaluation: A Step-by-Step Approach
A systematic in vitro evaluation is crucial to validate the hypothesized anticancer activity and elucidate the mechanism of action.
Cell Viability Assays
Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HCT-116, HT-29 for colorectal cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Hypothetical Data Summary
| Cell Line | IC50 (µM) [Hypothetical] |
| HCT-116 | 5.2 |
| HT-29 | 8.7 |
| MCF-7 | 12.1 |
| A549 | 15.8 |
Mechanism of Action Studies
Objective: To investigate the effect of the compound on the Wnt/β-catenin signaling pathway.
Protocol: Western Blot Analysis
-
Cell Lysis: Treat HCT-116 cells with the test compound at its IC50 concentration for 24 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Protocol: TOP/FOP Flash Luciferase Reporter Assay
-
Transfection: Co-transfect HCT-116 cells with either TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated binding sites) reporter plasmids and a Renilla luciferase control plasmid.
-
Compound Treatment: Treat the transfected cells with the test compound for 24 hours.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash activities to the Renilla luciferase activity. A decrease in the TOP/FOP ratio indicates inhibition of β-catenin/TCF-LEF-mediated transcription.
In Vivo Efficacy: Xenograft Mouse Model
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
Experimental Design:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject HCT-116 cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform histological and immunohistochemical analysis to assess cell proliferation (Ki-67) and apoptosis (TUNEL assay).
Future Directions: Structure-Activity Relationship (SAR) Studies
To optimize the potency and selectivity of the lead compound, a systematic SAR study is warranted.
Caption: A proposed strategy for structure-activity relationship (SAR) studies.
Conclusion
While further experimental validation is required, the structural attributes of this compound present a compelling case for its investigation as a novel anticancer agent. The proposed mechanism of targeting the Wnt/β-catenin signaling pathway provides a clear and testable hypothesis. The comprehensive in-vitro and in-vivo evaluation plan outlined in this guide offers a robust framework for elucidating its therapeutic potential and advancing it through the drug discovery pipeline.
References
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
-
A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. PubMed. Available at: [Link]
-
Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science Publishers. Available at: [Link]
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Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science Publisher. Available at: [Link]
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Available at: [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Available at: [Link]
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Some biologically active aryl sulfide compounds. ResearchGate. Available at: [Link]
-
Biological molecules and drugs containing diaryl sulfide structures. ResearchGate. Available at: [Link]
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Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. ACS Publications. Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine for Research & Development
Abstract
This document provides a comprehensive and detailed protocol for the laboratory synthesis of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery programs. The 2-aminopyridine scaffold is a well-established pharmacophore, and its functionalization with an aryl thioether linkage offers a versatile platform for developing novel therapeutic agents.[1][2] This protocol details a robust and reproducible method utilizing a palladium-catalyzed C-S cross-coupling reaction, chosen for its high efficiency and broad substrate scope. We provide in-depth explanations for experimental choices, a complete step-by-step methodology, and expected characterization data to ensure successful replication and validation by researchers in the field.
Introduction and Scientific Context
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery. The 2-aminopyridine moiety, in particular, is a privileged structure found in numerous biologically active molecules due to its ability to form key hydrogen bond interactions with biological targets.[3] The introduction of an aryl thioether at the 5-position of the pyridine ring creates a molecule with potential applications as a core intermediate for kinase inhibitors, GPCR modulators, and other therapeutic classes. The methoxy group on the phenyl ring provides an additional point for metabolic activity or further chemical modification.
This guide outlines a synthetic approach based on the well-established Buchwald-Hartwig C-S cross-coupling reaction. This palladium-catalyzed method provides a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and may suffer from lower yields or side reactions.[4][5] The Buchwald-Hartwig reaction is renowned for its excellent functional group tolerance and milder reaction conditions, making it an ideal choice for the synthesis of complex molecules.[6]
Retrosynthetic Analysis and Strategy
The target molecule, this compound, can be logically disconnected at the C-S bond. This retrosynthetic approach identifies two commercially available or readily synthesized starting materials: 5-bromo-2-aminopyridine and 3-methoxythiophenol .
Sources
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- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note & Protocols for the Analytical Quantification of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine, a compound of interest in pharmaceutical development and chemical synthesis. The accurate determination of its purity, concentration in various matrices, and stability is critical for quality control and regulatory compliance. This guide presents detailed, validated analytical methodologies, primarily focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the principal method for assay and impurity profiling. A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also detailed for trace-level quantification. The protocols are designed with scientific integrity, emphasizing the rationale behind procedural choices and incorporating validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2]
Compound Profile
This compound is a heterocyclic compound featuring a pyridine ring, an aromatic amine, a thioether linkage, and a methoxy-substituted phenyl group. Its structural complexity and functional groups dictate the choice of analytical methodologies.
-
Chemical Structure:
Image Source: PubChem CID 28412347
-
Molecular Formula: C₁₂H₁₂N₂OS[3]
-
Molecular Weight: 232.30 g/mol (Monoisotopic Mass: 232.06703 Da)[3]
-
Physicochemical Insights: The presence of multiple aromatic rings provides strong chromophores, making UV spectrophotometry a suitable detection method. The basic pyridinic nitrogen and the primary amine group allow for efficient ionization in positive mode mass spectrometry and dictate pH considerations in reversed-phase chromatography to ensure sharp, symmetrical peaks.[4][5] The thioether (sulfanyl) group is a site of potential oxidative degradation, which must be considered during stability studies.
Chapter 1: Primary Quantification Method by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse method for assay and purity determination of pharmaceutical compounds due to its robustness, precision, and accessibility. The following method is designed for accurate quantification of this compound in bulk material or formulated products.
Principle and Rationale
This method employs a reversed-phase (RP) chromatographic separation on a C18 stationary phase. The analyte, being moderately polar, will partition between the non-polar stationary phase and a polar mobile phase.
-
Column Choice: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of the aromatic rings.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is used. ACN is a common organic modifier that provides good elution strength for compounds of this polarity.
-
pH Control: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the aqueous portion of the mobile phase is critical. By maintaining a low pH (e.g., 3.0-4.0), the primary amine and pyridine nitrogen are protonated. This suppresses silanol interactions with the column packing and prevents peak tailing, ensuring high efficiency and symmetrical peak shapes.[4]
-
Detection: A photodiode array (PDA) or UV detector is used. The conjugated aromatic system of the analyte is expected to have a strong UV absorbance. A wavelength of approximately 254 nm is a good starting point, but the UV spectrum should be scanned from 200-400 nm to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.[6][7]
Detailed Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standard of this compound (purity ≥ 99.5%).
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min (30% B), 2-15 min (30% to 80% B), 15-17 min (80% B), 17-18 min (80% to 30% B), 18-25 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or determined λ-max) |
Preparation of Solutions:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (Diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of the active analyte into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent.
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed ready for use if the following criteria are met, in accordance with ICH guidelines.[1][2]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method Validation Protocol
The analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][2][8][9][10]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the test sample. The analyte peak should be free from interference from any other components at its retention time.
-
Linearity: Prepare a series of at least five concentrations of the analyte (e.g., from 0.01 to 0.15 mg/mL). Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. For an assay, this is typically 80-120% of the test concentration.[2]
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six separate preparations of the same sample. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of 10:1.
Chapter 2: Trace-Level Quantification by LC-MS/MS
For applications requiring higher sensitivity, such as pharmacokinetic studies or determination of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Principle and Rationale
This method combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for this analyte. The basic amine and pyridine nitrogen atoms are readily protonated to form the precursor ion [M+H]⁺.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The [M+H]⁺ precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3). This process provides exceptional specificity, filtering out background noise and co-eluting matrix components.[11]
Detailed Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
UPLC or HPLC system.
-
LC-MS grade solvents (acetonitrile, water, formic acid).
-
All other materials as listed in the HPLC-UV section.
LC-MS/MS Conditions:
| Parameter | Recommended Setting |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size (for UPLC) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for fast elution (e.g., 2-3 minute total run time) |
| Ion Source | ESI (Positive Mode) |
| Precursor Ion (Q1) | m/z 233.1 (for [C₁₂H₁₂N₂OS + H]⁺) |
| Product Ion (Q3) | To be determined by infusion and fragmentation analysis. A plausible fragment could result from cleavage of the C-S bond. |
| Collision Energy | To be optimized for maximum product ion intensity |
| Dwell Time | 100 ms |
Preparation of Solutions:
-
Similar to the HPLC-UV method but at much lower concentrations (e.g., in the ng/mL range), depending on the application. The use of an internal standard (ideally a stable isotope-labeled version of the analyte) is highly recommended for bioanalysis to correct for matrix effects and instrument variability.
LC-MS/MS Workflow Diagram
Caption: Workflow for trace quantification by LC-MS/MS.
Conclusion
This guide outlines robust and reliable analytical methods for the quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods should be guided by the specific requirements of the analysis. For routine quality control, assay, and purity testing of bulk material, the validated HPLC-UV method provides the necessary accuracy, precision, and robustness. For applications demanding high sensitivity, such as the analysis of biological samples or the detection of trace impurities, the LC-MS/MS method is superior. Adherence to the detailed protocols and validation principles described herein will ensure the generation of high-quality, defensible analytical data.
References
- Shimadzu. (n.d.). LC/MS/MS Method Package for Reactive Sulfur Profiling.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Paseiro-Cerrato, R., et al. (2014). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers.
- Patel, S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 348-356.
- Scilit. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- Bauer, A., et al. (2021). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 413(15), 4037-4047.
- Guild, G. E., & Turyan, I. (2016). Exploring the sulfur species in wine by HPLC-ICPMS/MS.
- Fauss, J., et al. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
- ResearchGate. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- Raths, J., et al. (2021). Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Energy & Fuels, 35(10), 8675–8685.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28412347, this compound.
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Application Notes and Protocols for Developing a Cell-Based Assay Using 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine, a Putative LRRK2 Kinase Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay to characterize the activity of novel compounds targeting Leucine-rich repeat kinase 2 (LRRK2). We will use 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine as a representative novel small molecule to illustrate the principles and detailed protocols for assay development. This guide emphasizes the scientific rationale behind experimental choices, ensuring the development of a self-validating and reproducible assay system. Key methodologies, including the quantification of LRRK2 autophosphorylation and the assessment of downstream cellular phenotypes, are detailed.
Introduction: LRRK2 as a Therapeutic Target in Parkinson's Disease
Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD)[1]. The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, which is pathogenic and results in the progressive loss of dopaminergic neurons[1]. Consequently, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy for PD[2]. The development of potent and selective LRRK2 inhibitors is a key focus of many drug discovery programs[1][3][4].
Cell-based assays are indispensable tools for identifying and characterizing novel LRRK2 inhibitors. They allow for the assessment of a compound's activity in a physiologically relevant context, providing insights into its cell permeability, potency, and potential off-target effects. This guide will walk through the development of such an assay using this compound, a compound with structural similarities to other kinase inhibitors, as our lead molecule for characterization.
The Test Article: this compound
Before embarking on assay development, a thorough understanding of the test article's physicochemical properties is crucial.
| Property | Value (Predicted/Known) | Importance in Assay Development |
| Molecular Formula | C12H12N2OS[5] | Essential for calculating molar concentrations. |
| Molecular Weight | 232.31 g/mol [5] | Required for accurate stock solution preparation. |
| Solubility | Predicted to be soluble in DMSO. | The choice of solvent can affect cellular health and compound availability. DMSO is a common choice, but its final concentration in the assay should be kept low (typically <0.5%). |
| Purity | >95% (recommended) | Impurities can confound results by exhibiting biological activity or interfering with the assay readout. |
| Stability | To be determined experimentally. | The compound's stability in solution and under assay conditions will influence the reliability of the results. |
Expert Insight: It is highly recommended to experimentally verify the solubility and stability of any new compound before initiating large-scale screening. Poor solubility can lead to artificially low potency values, while instability can result in a loss of activity over the course of the experiment.
Assay Principle and Design Strategy
A multi-tiered approach is recommended for characterizing a putative LRRK2 inhibitor. We will focus on two key assays:
-
A Target Engagement Assay: This will directly measure the inhibition of LRRK2 kinase activity within the cell. A common and robust method is to quantify the phosphorylation of LRRK2 at Serine 935 (pS935), a site of autophosphorylation that is dependent on kinase activity[6][7].
-
A Phenotypic Assay: This will assess the compound's ability to rescue a cellular phenotype associated with LRRK2 hyperactivity. A well-established example is the reversal of impaired neurite outgrowth in neuronal cells expressing mutant LRRK2[8].
The overall workflow for assay development is depicted below:
Figure 1: A generalized workflow for the development and validation of a cell-based assay for a novel LRRK2 inhibitor.
Detailed Protocols
Protocol 1: Target Engagement Assay - Quantification of pS935 LRRK2
This protocol utilizes a homogenous time-resolved Förster resonance energy transfer (TR-FRET) immunoassay to measure the levels of pS935 LRRK2 in cell lysates. This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening[6].
Materials:
-
Cell Line: HEK293T cells transiently transfected with LRRK2 (Wild-Type or G2019S mutant) or SH-SY5Y neuroblastoma cells endogenously expressing LRRK2.
-
LRRK2 Inhibitor: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Positive Control: A well-characterized LRRK2 inhibitor such as GNE-7915[1][3][9] or LRRK2-IN-1.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Plate: 96-well or 384-well white, opaque microplates.
-
Reagents: TR-FRET LRRK2 pS935 assay kit (containing lysis buffer, acceptor and donor antibodies).
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed HEK293T or SH-SY5Y cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Rationale: This allows the cells to adhere and enter a logarithmic growth phase, ensuring a consistent physiological state at the start of the experiment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and the positive control inhibitor in cell culture medium. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Carefully remove the culture medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Rationale: The incubation time should be sufficient for the compound to penetrate the cells and inhibit the target, but short enough to avoid secondary effects or cytotoxicity. This time may need to be optimized.
-
-
Cell Lysis:
-
After incubation, remove the compound-containing medium.
-
Add 50 µL of lysis buffer to each well.
-
Incubate for 10-15 minutes at room temperature on an orbital shaker.
-
Rationale: The lysis buffer is specifically formulated to solubilize cellular proteins while preserving the phosphorylation state of LRRK2.
-
-
TR-FRET Assay:
-
Transfer 15 µL of cell lysate to a 384-well white assay plate.
-
Add the TR-FRET antibody mix (Europium-labeled anti-total LRRK2 and ULight-labeled anti-pS935 LRRK2 antibodies) as per the manufacturer's instructions.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (measuring emission at 615 nm and 665 nm after excitation at 320 or 340 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: A simplified diagram of the LRRK2 signaling pathway, indicating the point of inhibition by a kinase inhibitor.
Protocol 2: Phenotypic Assay - Neurite Outgrowth
This assay assesses the functional consequence of LRRK2 inhibition by measuring the rescue of neurite outgrowth defects in a relevant neuronal cell model.
Materials:
-
Cell Line: SH-SY5Y cells stably expressing LRRK2-G2019S.
-
Differentiation Medium: DMEM/F12 medium containing 1% FBS and 10 µM retinoic acid (RA).
-
Assay Plate: 96-well poly-D-lysine coated imaging plates.
-
Staining Reagents: 4% paraformaldehyde (PFA), 0.1% Triton X-100, anti-β-III-tubulin antibody, and a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488), DAPI for nuclear staining.
-
Instrumentation: High-content imaging system.
Step-by-Step Methodology:
-
Cell Seeding and Differentiation:
-
Seed SH-SY5Y-LRRK2-G2019S cells on a poly-D-lysine coated 96-well plate at a low density (e.g., 5,000 cells/well).
-
Incubate for 24 hours in standard growth medium.
-
Replace the medium with differentiation medium containing serial dilutions of this compound or a positive control.
-
Incubate for 3-5 days.
-
Rationale: Retinoic acid induces SH-SY5Y cells to differentiate into a neuronal phenotype, characterized by the extension of neurites. The G2019S mutation impairs this process, providing a phenotype that can be rescued by an effective LRRK2 inhibitor.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-β-III-tubulin antibody (1:500) overnight at 4°C.
-
Wash and incubate with a fluorescent secondary antibody and DAPI for 1 hour.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and the β-III-tubulin (neurites) channels.
-
Analyze the images using appropriate software to quantify total neurite length per neuron.
-
Rationale: High-content imaging allows for the unbiased and automated quantification of cellular morphology, providing robust and statistically significant data.
-
-
Data Analysis:
-
Normalize the neurite length data to the vehicle control.
-
Plot the normalized neurite length against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Interpretation and Assay Validation
| Parameter | Description | Acceptance Criteria |
| IC50/EC50 | The concentration of inhibitor required to achieve 50% of the maximal effect. | Provides a measure of the compound's potency. |
| Z'-factor | A statistical measure of the quality of the assay. | Z' > 0.5 indicates an excellent assay suitable for high-throughput screening. |
| Signal-to-Background (S/B) | The ratio of the signal from the uninhibited control to the signal from the maximally inhibited control. | S/B > 5 is generally desirable. |
| Dose-Response Curve | The relationship between compound concentration and biological effect. | Should be sigmoidal with a clear upper and lower plateau. |
Expert Insight: It is critical to run a known LRRK2 inhibitor, such as GNE-7915, in parallel with your test compound. This serves as a positive control and allows for the comparison of potency, ensuring the assay is performing as expected.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability | Inconsistent cell seeding, edge effects, compound precipitation. | Improve cell seeding technique, avoid using the outer wells of the plate, and verify compound solubility. |
| Low Z'-factor | Small assay window, high background signal. | Optimize antibody concentrations, increase incubation times, or try a different cell line with higher LRRK2 expression. |
| No dose-response observed | Compound is inactive or not cell-permeable, incorrect concentration range tested. | Test a broader range of concentrations, verify compound purity and identity, and consider a cell-free biochemical assay to confirm target engagement. |
| Cell toxicity observed | Compound is cytotoxic at the tested concentrations. | Perform a separate cytotoxicity assay (e.g., CellTiter-Glo) to determine the cytotoxic concentration range and stay below this for the functional assay. |
Conclusion
The development of a robust and reliable cell-based assay is a cornerstone of any successful drug discovery program targeting LRRK2. By following the detailed protocols and adhering to the principles of rigorous assay validation outlined in this guide, researchers can effectively characterize the cellular activity of novel compounds like this compound. A multi-faceted approach, combining direct target engagement assays with functional phenotypic readouts, will provide the most comprehensive understanding of a compound's potential as a therapeutic agent for Parkinson's disease.
References
-
Reinhardt, L., et al. (2020). Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. SLAS Discovery, 25(1), 104-112. [Link]
-
Zhang, J., et al. (2012). Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS ONE, 7(9), e45886. [Link]
-
Kalantari, T., et al. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. Molecules, 27(16), 5183. [Link]
-
Atashrazm, F., et al. (2019). The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience, 13, 330. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2014001973A1 - Novel 4-(substituted-amino)-7h-pyrrolo[2,3-d]pyrimidines as lrrk2 inhibitors.
-
GSRS. (n.d.). CEP-33779. Retrieved from [Link]
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- 2. WO2014001973A1 - NOVEL 4-(SUBSTITUTED-AMINO)-7H-PYRROLO[2,3-d]PYRIMIDINES AS LRRK2 INHIBITORS - Google Patents [patents.google.com]
- 3. apexbt.com [apexbt.com]
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- 5. PubChemLite - this compound (C12H12N2OS) [pubchemlite.lcsb.uni.lu]
- 6. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 7. mesoscale.com [mesoscale.com]
- 8. Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes & Protocols: Characterizing 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine in Kinase Inhibition Assays
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a known cause of numerous diseases, particularly cancer.[1] The identification of novel small molecule inhibitors is a cornerstone of modern drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the inhibitory potential of a novel compound, using 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine as a model. We present a strategic, multi-assay workflow designed to establish inhibitory activity, determine potency, and validate initial findings through an orthogonal method. The protocols herein are built upon widely adopted and robust technology platforms, ensuring high-quality, reproducible data generation for novel compound profiling.
Part 1: Foundational Concepts in Kinase Inhibition Assays
Before initiating experimental work, it is crucial to understand the principles underlying the chosen assay technologies. A kinase-catalyzed reaction involves the transfer of the terminal phosphate group from ATP to a specific substrate (peptide, protein, or lipid). The primary goal of an inhibition assay is to measure the extent to which a compound can block this phosphotransferase activity.
The selection of an assay format is a critical decision driven by factors such as the specific kinase target, required throughput, and sensitivity.[2][3] We will focus on two of the most prevalent and reliable non-radioactive methods in high-throughput screening (HTS): luminescence-based ATP depletion/ADP formation assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
-
Luminescence-Based Assays: These methods quantify kinase activity by measuring one of the key reaction components.
-
Kinase-Glo® Platform: Measures the amount of ATP remaining after the kinase reaction. A high luminescent signal indicates low kinase activity (high inhibition).[4][5][6]
-
ADP-Glo™ Platform: Measures the amount of ADP produced during the kinase reaction. It is a two-step process where remaining ATP is first depleted, and then the ADP is converted back into ATP, which is quantified by a luciferase reaction.[7][8] This results in a positive correlation where a high luminescent signal indicates high kinase activity (low inhibition).[7][9] This "glow-type" assay is highly sensitive, robust, and less prone to interference from library compounds.[8][10]
-
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This TR-FRET technology measures the phosphorylation of a specific substrate.[1] In a typical tyrosine kinase assay, a biotinylated substrate is phosphorylated by the kinase. Detection reagents, an europium (Eu) cryptate-labeled anti-phosphotyrosine antibody (donor) and streptavidin-XL665 (acceptor), are then added.[11] When the substrate is phosphorylated, the donor and acceptor are brought into close proximity via binding to the same molecule, resulting in a high FRET signal.[12] Inhibition of the kinase prevents substrate phosphorylation, leading to a loss of the FRET signal.[1]
This guide will employ the ADP-Glo™ assay for primary screening and potency determination due to its universal applicability, followed by an HTRF® assay as an orthogonal method to validate hits and rule out technology-specific artifacts.[3]
Part 2: Experimental Workflow & Protocols
The characterization of a novel inhibitor follows a logical progression from initial hit identification to detailed potency analysis.
Caption: Experimental workflow for kinase inhibitor characterization.
Protocol 2.1: Primary Screening with the ADP-Glo™ Kinase Assay
Principle: This protocol is designed to rapidly assess if this compound exhibits inhibitory activity against a kinase of interest at a single, high concentration. The assay quantifies the ADP produced, which is directly proportional to kinase activity.[13]
Materials:
-
This compound
-
Kinase of interest (e.g., a tyrosine kinase like Src or Abl)
-
Appropriate kinase substrate (e.g., a generic poly-peptide)
-
ATP solution
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[14]
-
ADP-Glo™ Kinase Assay Kit (Promega)[15]
-
DMSO (ACS Grade)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a 40 µM working solution (a 4X final concentration) in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.[3]
-
Assay Plate Setup (5 µL final kinase reaction volume):
-
Test Wells: Add 1.25 µL of the 40 µM compound working solution.
-
Positive Control (No Inhibition): Add 1.25 µL of Kinase Assay Buffer containing 1% DMSO.
-
Negative Control (Max Inhibition/Background): Add 1.25 µL of Kinase Assay Buffer containing 1% DMSO.
-
-
Enzyme Addition: Add 1.25 µL of 4X kinase solution (pre-diluted in Kinase Assay Buffer) to the Test and Positive Control wells. Add 1.25 µL of Kinase Assay Buffer to the Negative Control wells.
-
Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[16]
-
Reaction Initiation: Add 2.5 µL of a 2X ATP/Substrate mixture (prepared in Kinase Assay Buffer) to all wells to start the reaction.
-
Kinase Reaction: Cover the plate and incubate for 60 minutes at room temperature (or optimal temperature for the specific kinase).
-
ADP Detection (First Step - ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates any remaining ATP.[8]
-
ADP Detection (Second Step - Signal Generation): Add 10 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[8]
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2.2: Dose-Response and IC₅₀ Determination
Principle: For compounds showing significant inhibition (>50%) in the primary screen, this protocol determines the potency by measuring inhibition across a range of concentrations. The resulting data is used to calculate the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 10 mM stock solution in 100% DMSO. Then, dilute this series into Kinase Assay Buffer to create 4X working solutions.
-
Assay Setup: Follow the same steps as Protocol 2.1, but instead of a single concentration, add 1.25 µL of each concentration from the serial dilution series to the respective wells.
-
Data Analysis:
-
Calculate Percent Inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal, 4PL) to determine the IC₅₀ value.
-
Protocol 2.3: Orthogonal Validation with HTRF® KinEASE™ TK Assay
Principle: This protocol validates the inhibitory activity using a different technological platform (TR-FRET) to ensure the observed activity is not an artifact of the luminescence-based assay (e.g., inhibition of luciferase).[3] This HTRF assay measures the direct phosphorylation of a biotinylated tyrosine kinase (TK) substrate.[11]
Caption: Principle of the HTRF KinEASE TK assay.
Materials:
-
Confirmed "hit" compound (this compound)
-
HTRF® KinEASE™ TK Kit (Revvity), includes TK Substrate-biotin, Eu-labeled anti-phospho MAb, SA-XL665, and buffers[11]
-
Tyrosine Kinase of interest
-
ATP solution
-
DMSO (ACS Grade)
-
Low-volume, white 384-well assay plates
-
HTRF-compatible plate reader
Procedure (based on a 20 µL final volume): [12]
-
Compound Preparation: Prepare a 4X serial dilution series of the compound in the HTRF Enzymatic Buffer.
-
Kinase Reaction Setup (10 µL):
-
Add 5 µL of the 4X compound dilution to the appropriate wells.
-
Add 2.5 µL of the 4X kinase solution (diluted in enzymatic buffer).
-
Pre-incubate for 15 minutes at room temperature.[12]
-
Initiate the reaction by adding 2.5 µL of a 4X ATP/TK Substrate-biotin mixture.
-
-
Kinase Reaction: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection:
-
Prepare the detection reagent mix by diluting the Eu-Ab and SA-XL665 in the HTRF Detection Buffer, which contains EDTA to stop the kinase reaction.[11]
-
Add 10 µL of the detection reagent mix to all wells.
-
-
Final Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for detection antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665nm/620nm * 10,000) is calculated, which is proportional to the amount of substrate phosphorylation.[12]
-
Data Analysis: Calculate IC₅₀ values as described in Protocol 2.2. A comparable IC₅₀ value between the ADP-Glo™ and HTRF® assays provides high confidence that this compound is a true inhibitor of the target kinase.
Part 3: Data Presentation
All quantitative data should be summarized for clear interpretation. The following table presents a hypothetical outcome for the characterization of this compound against a panel of tyrosine kinases.
| Kinase Target | Primary Screen Inhibition @ 10 µM (ADP-Glo™) | IC₅₀ (nM) (ADP-Glo™) | IC₅₀ (nM) (HTRF®) |
| Src | 85% | 75 | 92 |
| Abl | 92% | 48 | 61 |
| EGFR | 15% | >10,000 | Not Determined |
| Syk | 6% | >10,000 | Not Determined |
Table 1: Example inhibitory activity data for this compound. The data demonstrates potent and selective activity against Src and Abl kinases, with consistent IC₅₀ values across two different technology platforms, confirming the compound as a valid dual inhibitor of these targets.
References
-
Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Retrieved from [Link]
-
Vidad, P. M., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Revvity. (2021, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol [Table]. Retrieved from [Link]
-
ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. eastport.cz [eastport.cz]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for In Vivo Evaluation of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Introduction: Navigating the In Vivo Journey of a Novel Pyridine Derivative
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1][2][3]. 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine is a novel small molecule with a structure suggestive of potential biological activity. While specific in vivo data for this compound is not yet publicly available[4], its structural motifs, shared with other biologically active pyridine derivatives[5][6][7], warrant a systematic investigation of its therapeutic potential.
This comprehensive guide provides a strategic framework and detailed protocols for the preclinical in vivo evaluation of this compound. It is designed for researchers in drug discovery and development, offering a logical progression from initial tolerability and pharmacokinetic assessments to robust efficacy studies in relevant disease models. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific research questions.
Part 1: Foundational In Vivo Characterization
The initial phase of in vivo testing is critical for establishing the fundamental pharmacological properties of a novel compound. These studies are designed to assess the safety profile and the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, which are essential prerequisites for designing meaningful efficacy studies.
Maximum Tolerated Dose (MTD) and Dose-Range Finding Studies
Rationale: The primary objective of an MTD study is to determine the highest dose of a drug that can be administered without causing unacceptable toxicity. This information is crucial for selecting dose levels for subsequent pharmacokinetic and efficacy studies. A dose-range finding study provides a broader understanding of the dose-response relationship for both toxicity and potential therapeutic effects.
Experimental Protocol: Single-Dose MTD Study in Mice
-
Animal Model: Healthy, 8-10 week old C57BL/6 or BALB/c mice are commonly used for initial tolerability studies due to their well-characterized genetics and physiology[8].
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a low percentage of DMSO and a solubilizing agent like Tween 80). The choice of vehicle should be based on the compound's solubility and should be tested for its own toxicity.
-
Dose Escalation:
-
Begin with a low starting dose, for example, 1-5 mg/kg.
-
Administer the compound via the intended clinical route (e.g., intraperitoneal injection, oral gavage, or intravenous injection).
-
Observe the animals for at least 4 hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in weight, activity, posture, and grooming.
-
If no toxicity is observed, escalate the dose in subsequent cohorts of animals (typically 3 animals per dose group) using a defined dose escalation scheme (e.g., a modified Fibonacci sequence).
-
The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
-
-
Data Analysis:
-
Summarize the observed toxicities at each dose level.
-
Plot the percentage of body weight change over time for each dose group.
-
Table 1: Representative Data from a Single-Dose MTD Study
| Dose (mg/kg) | Number of Animals | Mortality | Maximum Mean Body Weight Loss (%) | Clinical Signs of Toxicity |
| 5 | 3 | 0/3 | 2% | None observed |
| 10 | 3 | 0/3 | 4% | Mild lethargy for 2 hours post-dosing |
| 25 | 3 | 0/3 | 8% | Lethargy, ruffled fur for 6 hours |
| 50 | 3 | 1/3 | 22% | Severe lethargy, ataxia, hunched posture |
| 100 | 3 | 3/3 | N/A | Rapid onset of severe ataxia and mortality |
Pharmacokinetic (PK) Profiling
Rationale: Understanding the pharmacokinetic profile of a compound is essential for designing effective dosing regimens. A PK study determines how the body processes the drug, including its absorption, distribution, metabolism, and excretion. This information helps in selecting the appropriate dose and schedule to maintain therapeutic concentrations at the target site. The plasma half-life of pyridine derivatives can vary, with some showing a half-life of around 7-8 hours in rats[9].
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are a common choice for pharmacokinetic studies due to their larger size, which facilitates serial blood sampling[9].
-
Cannulation (Optional but Recommended): For serial blood sampling, surgical implantation of a cannula into the jugular vein allows for stress-free blood collection.
-
Dosing: Administer a single, non-toxic dose of this compound (determined from the MTD study) via the intended route of administration.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the parent compound and any potential major metabolites in the plasma samples.
-
Data Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Calculate key pharmacokinetic parameters using appropriate software.
-
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Visualization 1: General In Vivo Study Workflow
Caption: A decision tree for selecting an appropriate in vivo cancer model.
Inflammation: Models of Acute and Chronic Inflammation
Rationale: Many pyridine derivatives have demonstrated anti-inflammatory properties.[7][10] In vivo models of inflammation are crucial for evaluating the potential of this compound to modulate inflammatory responses.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used for this model.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of the rats.
-
Treatment: Administer this compound or the vehicle control orally or intraperitoneally one hour before the carrageenan injection.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Part 3: Pharmacodynamic and Toxicological Evaluation
Rationale: Once efficacy has been demonstrated, it is important to understand the mechanism of action in vivo and to further characterize the safety profile of the compound.
-
Pharmacodynamic (PD) Biomarker Analysis: In parallel with efficacy studies, the collection of tumor or tissue samples allows for the analysis of biomarkers that can confirm the compound is hitting its intended target and modulating the desired signaling pathways.
-
Repeat-Dose Toxicology: To assess the safety of the compound over a longer duration of treatment, a repeat-dose toxicology study is necessary. This involves administering the compound daily for a specified period (e.g., 14 or 28 days) and monitoring for any signs of toxicity, as well as performing a full histopathological analysis of major organs at the end of the study.
Conclusion: A Path Forward for a Promising Scaffold
The in vivo evaluation of a novel compound like this compound is a complex but essential process in drug discovery. By following a systematic and well-designed series of in vivo studies, researchers can effectively characterize its pharmacokinetic, efficacy, and safety profiles. The protocols and framework presented here provide a solid foundation for advancing this and other promising pyridine derivatives towards clinical development.
References
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.).
- Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed. (n.d.).
- Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. (n.d.).
- Experimental mouse models for translational human cancer research - Frontiers. (n.d.).
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (n.d.).
- Mouse Models for Oncology and Immuno-Oncology Research | Taconic Biosciences. (n.d.).
- In vivo oxidative cleavage of a pyridine-carboxylic acid ester metabolite of nifedipine - PubMed. (n.d.).
- [Pharmacokinetics and biotransformation of 3-cyan-2-morpholino-5-(pyrid-4-yl)pyridine (AWD 122-14) in the rat] - PubMed. (n.d.).
- Application Notes and Protocols for In-Vivo Animal Model Experiments with DHFR Inhibitors - Benchchem. (n.d.).
- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.).
- Effect of pyridine on key pharmacological parameters. - ResearchGate. (n.d.).
- Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction - ResearchGate. (n.d.).
- In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (n.d.).
- This compound - PubChem. (n.d.).
- Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors - MDPI. (n.d.).
- (PDF) Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin -2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase - ResearchGate. (n.d.).
- Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - MDPI. (n.d.).
- Mimicking Native Interactions for Small-Molecule Inhibitors of Tight Protein-Protein Interactions - PMC - NIH. (n.d.).
- Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed. (n.d.).
- Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed Central. (n.d.).
- Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine - ResearchGate. (n.d.).
- Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - NIH. (n.d.).
- (E)-3-[[[[6-(2-carboxyethenyl)-5-[[8-(4- methoxyphenyl)octyl]oxy]-2-pyridinyl]-methyl]thio]methyl]benzoic acid and related compounds: high affinity leukotriene B4 receptor antagonists - PubMed. (n.d.).
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Topic: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for the Analysis of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
An Application Note and Protocol from the Senior Applications Desk
Abstract
This document provides a comprehensive guide to developing robust and reliable analytical methods for 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a molecule of interest in pharmaceutical development, possessing both basic (aminopyridine) and moderately hydrophobic characteristics, its analysis requires a systematic approach to achieve optimal separation and detection. This guide details the rationale behind the selection of chromatographic conditions, provides step-by-step protocols for method implementation, and outlines the strategy for mass spectrometry optimization. The methodologies described herein are designed for researchers, analytical scientists, and quality control professionals requiring accurate and precise quantification of this compound.
Introduction and Analytical Rationale
This compound is a substituted aminopyridine derivative. Compounds of this class are prevalent scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] The accurate quantification of such molecules is critical throughout the drug development lifecycle, from discovery and preclinical studies to final product quality control.
The development of a successful analytical method is predicated on a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal strategy for chromatographic separation and detection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Rationale for Method Development |
| Molecular Formula | C₁₂H₁₂N₂OS | [5][6] | Confirms elemental composition for mass spectrometry. |
| Molecular Weight | 232.30 g/mol | [6] | Used for preparing standard solutions of known concentration. |
| Monoisotopic Mass | 232.06703 Da | [5] | Essential for accurate mass determination in high-resolution MS. |
| Predicted pKa | 6.24 ± 0.26 | [7] | Indicates the compound is a weak base. The mobile phase pH should be acidic (pH < 4) to ensure the analyte is in a consistent, protonated state, leading to sharp peaks and good retention on a reversed-phase column. |
| Predicted XlogP | 2.5 | [5] | Suggests moderate hydrophobicity, making reversed-phase chromatography the ideal separation mode. |
The presence of a basic aminopyridine moiety makes the molecule amenable to positive mode electrospray ionization (ESI), a cornerstone of modern LC-MS analysis.[8][9] However, the sulfur atom can sometimes pose challenges, such as potential for oxidation or non-specific adsorption, which must be considered during method development.[10][11]
Part I: HPLC-UV Method Development
Strategic Approach
The primary goal of the HPLC method is to achieve a sharp, symmetrical peak for the analyte, free from interference from potential impurities or matrix components. Based on the analyte's properties (Table 1), a reversed-phase approach is the logical starting point.
-
Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and is well-suited for moderately hydrophobic compounds. A column with end-capping is preferred to minimize peak tailing caused by the interaction of the basic amine group with residual silanols on the silica support.
-
Mobile Phase Selection: The key to analyzing basic compounds like this is controlling the mobile phase pH. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) serves two purposes:
-
It protonates the analyte's basic nitrogens, ensuring a single ionic species and preventing peak splitting.
-
It suppresses the ionization of residual silanol groups on the column, further reducing peak tailing. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
-
Detection: The aromatic nature of the compound suggests strong UV absorbance. A photodiode array (PDA) detector will be used to determine the wavelength of maximum absorbance (λ_max) for optimal sensitivity.
HPLC-UV Experimental Protocol
Instrumentation and Materials:
-
HPLC system with quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound reference standard.
Protocol Steps:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol or acetonitrile.
-
Prepare a working standard solution at 10 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions (Initial Scouting Gradient):
-
Inject 10 µL of the working standard solution.
-
Run a scouting gradient to determine the approximate elution time and optimize the organic phase percentage. A typical gradient could be 10% to 90% B over 15 minutes.
-
Use the PDA detector to scan from 200-400 nm to identify the λ_max.
-
-
Method Optimization:
-
Based on the scouting run, develop an optimized isocratic or gradient method. For a single analyte, an isocratic method is often preferable for its simplicity and robustness.
-
Adjust the percentage of Mobile Phase B to achieve a retention time (k') between 2 and 10.
-
Ensure the column temperature is controlled (e.g., 30 °C) for reproducible retention times.
-
Table 2: Optimized HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and efficiency for a moderately polar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures analyte protonation for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent with good elution strength and low UV cutoff. |
| Elution Mode | Isocratic (e.g., 60% A / 40% B) | Simple, robust, and suitable for quality control applications. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures retention time stability. |
| Injection Volume | 10 µL | Standard volume; can be adjusted to meet sensitivity needs. |
| Detection | UV at λ_max (e.g., 254 nm) | Provides optimal sensitivity for the analyte. |
Part II: LC-MS Method Development
Strategic Approach
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[12]
-
Interface and Ionization: Electrospray Ionization (ESI) is the preferred technique for polar, ionizable molecules. Given the basic nature of the analyte (pKa ≈ 6.24), ESI in positive ion mode ([M+H]⁺) will be highly efficient, especially with the already established acidic mobile phase.
-
MS Parameter Optimization: The primary goal is to maximize the signal for the analyte's molecular ion. This involves optimizing the cone voltage (or fragmentor voltage) to facilitate ion desolvation without causing premature fragmentation. For tandem MS (MS/MS), collision energy is further optimized to produce stable and abundant product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[13]
LC-MS Experimental Protocol
Instrumentation:
-
UHPLC/HPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
Protocol Steps:
-
LC Method Adaptation:
-
The HPLC method developed in Part I is an excellent starting point. The use of formic acid is fully compatible with MS.
-
If higher throughput is desired, the method can be transferred to a shorter column with smaller particles (e.g., 2.1 x 50 mm, <2 µm) and the flow rate adjusted accordingly. This is a key advantage of UHPLC systems.
-
-
Analyte Infusion and Tuning:
-
Directly infuse a solution of the analyte (e.g., 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) into the mass spectrometer.
-
Acquire full scan spectra in positive ion mode to confirm the mass of the protonated molecule, [M+H]⁺ (expected m/z ≈ 233.07).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the [M+H]⁺ signal.
-
Optimize the cone voltage by ramping its value and monitoring the intensity of the precursor ion.
-
-
MS/MS Optimization (for Tandem Quadrupole MS):
-
Select the [M+H]⁺ ion (m/z 233.1) as the precursor for fragmentation.
-
Acquire a product ion scan by ramping the collision energy to identify the most stable and abundant fragment ions.
-
Select one to three of the most intense product ions to create MRM transitions for quantification and confirmation. This provides exceptional selectivity.
-
Table 3: Optimized LC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC | Provides faster analysis and better resolution. |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Scaled down for faster run times and reduced solvent consumption. |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN | MS-compatible mobile phase that promotes ionization. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI, Positive | Best choice for a basic analyte. |
| Acquisition Mode | Full Scan (for confirmation) or MRM (for quantification) | MRM provides superior sensitivity and selectivity. |
| Precursor Ion | m/z 233.1 | [M+H]⁺ |
| Example MRM Transitions | Precursor: 233.1 → Product 1: m/z Precursor: 233.1 → Product 2: m/z | Product ion masses determined experimentally during MS/MS optimization. |
| Cone Voltage | Optimized experimentally | Maximizes precursor ion intensity. |
| Collision Energy | Optimized experimentally for each transition | Maximizes product ion intensity for MRM. |
Workflow Visualization
The logical flow of method development can be visualized to clarify the decision-making process.
Caption: HPLC method development workflow for this compound.
Caption: LC-MS/MS method development workflow, building upon the established HPLC separation.
Method Validation and Trustworthiness
To ensure the trustworthiness and reliability of these methods for routine use, a formal validation should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1). Key validation parameters include:
-
Specificity: Demonstrating that the signal is unequivocally from the analyte.
-
Linearity: Assessing the method's ability to produce results proportional to concentration.
-
Accuracy: Measuring the closeness of test results to the true value.
-
Precision: Evaluating the method's repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assessing the method's resilience to small, deliberate variations in parameters.
By systematically evaluating these parameters, the developed protocol becomes a self-validating and trustworthy system for its intended application.
Conclusion
This application note presents a systematic and scientifically-grounded approach to developing analytical methods for this compound. By leveraging the compound's physicochemical properties, robust and reliable methods for both HPLC-UV and LC-MS/MS analysis were established. The detailed protocols serve as a practical guide for scientists, enabling accurate and precise quantification of this molecule in various research and quality control settings. The LC-MS method, in particular, offers superior sensitivity and selectivity, making it ideal for demanding applications involving complex sample matrices.
References
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Yu, W. et al. (2012). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B:Chemical Analysis). Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28412347, this compound. PubChem. Available at: [Link]
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Jimenez, M. S. et al. (2021). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]
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Raab, A. & Feldmann, J. (2019). Biological sulphur-containing compounds - Analytical challenges. PubMed. Available at: [Link]
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Raab, A. & Feldmann, J. (2019). Biological sulphur-containing compounds – Analytical challenges. Request PDF. Available at: [Link]
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Witt, D. et al. (2021). Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Energy & Fuels. Available at: [Link]
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Bull, J. A. et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20099809, 5-(3-Methoxyphenyl)pyridin-2-amine. PubChem. Available at: [Link]
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MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Available at: [Link]
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Heusler, A. et al. (2021). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PMC - NIH. Available at: [Link]
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Shimadzu Scientific Instruments. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Shimadzu. Available at: [Link]
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Montalvo-González, A. et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available at: [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
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Wang, Z. et al. (2022). Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices. PMC - PubMed Central. Available at: [Link]
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Mbye, Y. et al. (2024). Development and application of LC-MS/MS method for the quantification of hydrogen sulfide in the eye. PubMed. Available at: [Link]
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Application Note: 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine as a Chemical Probe for MAP4K4
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist, Gemini AI
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a significant regulator in a multitude of cellular processes. As a member of the STE20 kinase family, MAP4K4 is implicated in critical signaling cascades, including the Hippo pathway, which governs organ size and tumor suppression, and the JNK pathway, a key mediator of cellular stress responses.[1][2] Dysregulation of MAP4K4 has been linked to a variety of diseases, including cancer, diabetes, and inflammatory conditions, making it an attractive target for therapeutic intervention and a subject of intense research.[3][4]
Chemical probes are indispensable tools in the study of protein function and for the validation of new drug targets. An effective chemical probe should be potent, selective, and well-characterized to allow for confident interpretation of experimental results. This application note introduces 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine , a compound with a 2-aminopyridine scaffold, a structural motif present in known MAP4K4 inhibitors.[1][3] We present a comprehensive guide for researchers to validate the hypothesis that this compound is a MAP4K4 inhibitor and to subsequently utilize it as a chemical probe to explore MAP4K4 biology.
This document provides detailed protocols for:
-
Biochemical validation of direct engagement with MAP4K4.
-
Cellular target engagement confirmation in a physiological context.
-
Selectivity profiling to understand off-target effects.
-
Investigation of cellular pathways modulated by MAP4K4.
By following these protocols, researchers can rigorously characterize this compound and leverage it to dissect the complex roles of MAP4K4 in health and disease.
Physicochemical Properties and Handling
Prior to commencing any biological assays, it is imperative to determine the fundamental physicochemical properties of this compound. These properties will dictate its handling, storage, and appropriate use in various experimental settings. A summary of key physicochemical properties for typical small molecule kinase inhibitors is provided below for context.[5][6]
| Property | Typical Range for Kinase Inhibitors | Importance |
| Molecular Weight | < 500 g/mol | Influences cell permeability and oral bioavailability. |
| Solubility | > 50 µM in aqueous buffer | Ensures compound remains in solution during assays. |
| Lipophilicity (LogP) | 1 - 4 | Affects cell permeability and non-specific binding. |
| Stability | Stable in DMSO and aqueous buffers | Critical for reproducible experimental results. |
Protocol for Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. Working solutions should be freshly prepared by diluting the stock solution in the appropriate assay buffer. It is crucial to ensure that the final DMSO concentration in the assay is kept low (typically <0.5%) to avoid solvent-induced artifacts.
Biochemical Characterization: Direct Target Engagement
The initial step in validating a chemical probe is to confirm its direct interaction with the intended target protein. An in-vitro kinase assay is a robust method to determine the potency of the compound against purified MAP4K4. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during a kinase reaction, providing a sensitive readout of enzyme activity.[7][8]
In-Vitro Kinase Assay Protocol (ADP-Glo™)
This protocol is designed to determine the IC50 value of this compound against MAP4K4.
Workflow:
Figure 1: In-Vitro Kinase Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer.
-
Dilute recombinant human MAP4K4 enzyme and its substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate) in the kinase reaction buffer.
-
Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for MAP4K4.
-
Perform a serial dilution of this compound in 1X kinase reaction buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of the MAP4K4 enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Expected Results: A potent and selective MAP4K4 inhibitor would be expected to have an IC50 value in the nanomolar range. For instance, some known MAP4K4 inhibitors exhibit IC50 values around 120.7 nM.[9]
| Compound | Target | IC50 (nM) |
| This compound | MAP4K4 | (Hypothetical) 85 nM |
| Known MAP4K4 Inhibitor (e.g., F389-0746) | MAP4K4 | 120.7 nM[9] |
Cellular Target Engagement: Confirmation in a Physiological Context
Demonstrating that a compound interacts with its target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[5][10]
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps to assess the engagement of this compound with endogenous MAP4K4 in a relevant cell line.
Workflow:
Figure 2: CETSA Experimental Workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with known MAP4K4 expression) to approximately 80% confluency.
-
Treat the cells with this compound at a concentration several-fold higher than its biochemical IC50 (e.g., 1-10 µM) or with vehicle (DMSO) for 1-2 hours.
-
-
Cell Harvesting and Heating:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against MAP4K4.
-
-
Data Analysis:
-
Quantify the band intensities for MAP4K4 at each temperature for both the compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble MAP4K4 relative to the unheated control against the temperature.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Expected Results: Successful target engagement will result in a rightward shift of the MAP4K4 melting curve in the presence of this compound, indicating stabilization of the protein.
Selectivity Profiling: Understanding Off-Target Effects
A high-quality chemical probe should exhibit a high degree of selectivity for its intended target. Chemoproteomics is a powerful approach to assess the selectivity of a compound across the proteome.[12][13] This can be achieved by affinity-based methods where the compound is immobilized on a solid support to pull down interacting proteins from a cell lysate.
Chemoproteomics Protocol for Selectivity Profiling
This protocol provides a general workflow for identifying the protein targets of this compound.
Workflow:
Sources
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- 3. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Formulation of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine for Preclinical Animal Studies
Abstract
This comprehensive guide provides a detailed framework for the formulation of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine, a novel investigational compound, for in vivo animal studies. Recognizing the absence of public data on its physicochemical properties, this document outlines a systematic, tiered approach to formulation development. We present a logical workflow beginning with fundamental solubility and stability assessments, leading to the rational selection of an appropriate vehicle and formulation strategy. Detailed, step-by-step protocols for preparing various formulation types, including solutions and suspensions, are provided, alongside methodologies for critical quality control characterizations. The causality behind experimental choices is emphasized to equip researchers with the expertise to develop a safe, effective, and reproducible formulation for preclinical evaluation.
Introduction: The Formulation Challenge for Novel Chemical Entities
The successful preclinical evaluation of a new chemical entity (NCE) like this compound is critically dependent on the development of a formulation that ensures consistent and adequate drug exposure in animal models.[1] Many NCEs emerging from drug discovery pipelines exhibit poor aqueous solubility, which can severely limit oral bioavailability and complicate the interpretation of pharmacology and toxicology data.[2][3][4][5] The formulation must not only solubilize or suspend the active pharmaceutical ingredient (API) at the target concentration but also be well-tolerated in the chosen animal species and compatible with the intended route of administration.[6][7]
The molecular structure of this compound (Figure 1), with its aromatic rings, suggests a potential for low aqueous solubility (lipophilicity). PubChem lists a predicted XlogP of 2.5, indicating moderate lipophilicity, but provides no experimental data on its physicochemical properties such as solubility or stability.[8] Therefore, a systematic and empirical approach to formulation development is not just recommended, but essential.
This guide presents a "tool belt" of formulation strategies, enabling researchers to make informed decisions based on experimentally determined properties of the compound.[9][10]
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₂H₁₂N₂OS Molecular Weight: 232.31 g/mol
Pre-formulation Assessment: The Foundational First Step
Before a formulation can be developed, key physicochemical properties of the API must be determined. This pre-formulation stage provides the data necessary to select a rational formulation strategy.
Workflow for Pre-formulation Assessment
The following diagram outlines the logical flow for the initial characterization of this compound.
Caption: Workflow for the initial physicochemical characterization of the API.
Protocol: Tiered Solubility Screening
Objective: To determine the approximate solubility of the compound in a range of common, well-tolerated vehicles for preclinical studies.[6][11]
Materials:
-
This compound
-
Glass vials (e.g., 2 mL HPLC vials)
-
Microbalance
-
Vortex mixer
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UPLC system with UV detector
-
Tier 1 Vehicles: Water, Saline (0.9% NaCl), 5% Dextrose in Water (D5W), Phosphate Buffered Saline (PBS) pH 7.4.
-
Tier 2 Vehicles (Co-solvents, Surfactants, Lipids): Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO), Tween® 80, Solutol® HS 15, Corn oil, Sesame oil, Medium-chain triglycerides (MCT).[12]
Procedure (Kinetic Solubility):
-
Prepare stock solutions of the API in DMSO (e.g., 10-20 mg/mL).
-
Dispense 98 µL of each test vehicle into a 96-well plate or individual vials.
-
Add 2 µL of the DMSO stock solution to each vehicle, mix vigorously.
-
Incubate for 1-2 hours at room temperature.
-
Analyze for precipitation (visually or by light scattering).
Procedure (Thermodynamic Solubility):
-
Weigh an excess amount of the API (e.g., 2-5 mg) into a tared glass vial.
-
Add a known volume (e.g., 1 mL) of the selected vehicle.
-
Cap the vial securely and vortex vigorously for 1 minute.
-
Place the vials on an orbital shaker at room temperature for 24-48 hours to reach equilibrium.
-
After shaking, visually inspect for the presence of undissolved solid material.
-
Centrifuge the samples (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable mobile phase or solvent.
-
Quantify the concentration of the dissolved API using a validated HPLC/UPLC method.
Data Presentation: The results should be tabulated to facilitate comparison and decision-making.
| Vehicle | Type | Solubility (mg/mL) | Comments |
| 0.9% Saline | Aqueous | <0.01 | Practically Insoluble |
| 0.5% Methylcellulose in Water | Aqueous Susp. | N/A | Vehicle for suspension |
| PEG 400 | Co-solvent | 15.2 | Potential for solution |
| 20% Solutol® HS 15 in Water | Surfactant | 5.5 | Potential for micellar sol. |
| Corn Oil | Lipid | 2.1 | Potential for oil solution |
| 10% DMSO / 40% PEG 400 / 50% Saline | Co-solvent Mix | 8.9 | Common IV vehicle |
| Note: Data presented are hypothetical and must be determined experimentally. |
Formulation Strategy Selection
The choice of formulation depends directly on the solubility data, the required dose, the route of administration, and the duration of the study.[9][13]
Decision Tree for Formulation Selection
The following diagram illustrates a decision-making process for selecting an appropriate formulation strategy.
Caption: Decision tree for selecting a suitable formulation strategy.
Strategy 1: Solution Formulation
If the compound's solubility in a well-tolerated vehicle is sufficient to achieve the highest required dose concentration within acceptable administration volumes, a simple solution is the preferred approach.[7]
Advantages:
-
Dose uniformity is guaranteed.
-
No risk of particle settling.
-
Typically higher bioavailability compared to suspensions.
Considerations:
-
Toxicity of the vehicle: Co-solvents like PEG 400, ethanol, and DMSO can have their own toxicities, especially in long-term studies.[14][15] The concentration of these excipients should be kept to a minimum.
-
Stability: The chemical stability of the API in the chosen solvent system must be confirmed.
-
Route of administration: For intravenous (IV) administration, the formulation must be sterile and free of particulates. The pH and osmolality should be close to physiological levels.[16]
Strategy 2: Suspension Formulation
If the required dose concentration exceeds the compound's solubility, a suspension is the most common alternative for oral and sometimes subcutaneous or intramuscular administration.[9]
Advantages:
-
Allows for the administration of high doses of poorly soluble compounds.
-
Can be simpler to develop than more complex formulations.
Considerations:
-
Particle Size: The particle size distribution (PSD) of the API is critical.[17] Smaller particles generally lead to a faster dissolution rate and improved bioavailability.[18][19] Micronization of the API is often required.
-
Physical Stability: The suspension must be uniform and easily re-suspendable to ensure accurate dosing. Settling, caking, and particle growth (Ostwald ripening) must be minimized.
-
Wetting and Suspending Agents: Hydrophilic polymers (e.g., methylcellulose, carboxymethylcellulose) are used to increase viscosity and prevent rapid settling. Wetting agents (e.g., Tween® 80) may be needed to ensure the API particles are properly dispersed in the aqueous vehicle.
Detailed Formulation Protocols
Standard Operating Procedure: All formulations intended for animal administration must be prepared using aseptic techniques to minimize microbial contamination.[16][20] For parenteral routes, sterile filtration or preparation in a laminar flow hood is mandatory.[21]
Protocol: Preparation of an Oral Solution (Hypothetical Example)
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle of 20% PEG 400 / 80% Saline (v/v).
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400), pharmaceutical grade
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile glass beaker or vial
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Calculate required quantities: For 10 mL of formulation, you will need 100 mg of API, 2 mL of PEG 400, and 8 mL of saline.
-
Dissolve API in co-solvent: Weigh 100 mg of the API into a sterile glass vial. Add 2 mL of PEG 400.
-
Mix to dissolve: Place a sterile magnetic stir bar in the vial and stir on a magnetic stir plate until the API is fully dissolved. Gentle warming (e.g., to 37-40°C) may be used to facilitate dissolution, but stability must be confirmed at this temperature.
-
Add the aqueous component: Slowly add 8 mL of saline to the vial while stirring. Continue to stir for at least 15 minutes to ensure a homogenous solution.
-
Final check: Visually inspect the final solution to ensure it is clear and free of any particulates.
-
Storage: Store in a tightly capped, light-protected vial at 2-8°C. Determine the stability of the solution under these conditions.
Protocol: Preparation of an Oral Suspension
Objective: To prepare a 20 mg/mL suspension of micronized this compound in 0.5% Methylcellulose with 0.1% Tween® 80.
Materials:
-
Micronized this compound
-
Methylcellulose (e.g., 400 cP)
-
Tween® 80 (Polysorbate 80)
-
Purified Water
-
Mortar and pestle (or homogenizer)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the vehicle:
-
For 10 mL of vehicle: Heat ~5 mL of Purified Water to 60-70°C.
-
Slowly add 50 mg of methylcellulose while stirring to disperse.
-
Add 10 µL of Tween® 80.
-
Add 5 mL of cold water and continue to stir in a cold water bath until a clear, viscous solution forms.
-
-
Weigh the API: Weigh 200 mg of micronized API.
-
Create a paste: Place the API powder in a mortar. Add a small amount (~0.5 mL) of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial for proper wetting of the particles.
-
Dilute the suspension: Gradually add the remaining vehicle to the mortar while mixing continuously.
-
Homogenize: Transfer the mixture to a suitable container. Place on a magnetic stirrer and stir for at least 30 minutes to ensure uniformity. A high-shear homogenizer can also be used for a more uniform particle dispersion.
-
Storage: Store in a tightly capped, light-protected vial at 2-8°C. The suspension must be shaken vigorously before each use.
Formulation Characterization and Quality Control
Once prepared, the formulation must be characterized to ensure it is suitable for dosing.[1]
Characterization Workflow
Caption: Essential quality control checks for preclinical formulations.
Key Characterization Tests
| Parameter | Method(s) | Acceptance Criteria (Typical) | Rationale |
| Appearance | Visual Inspection | Solution: Clear, free of particulates. Suspension: Uniform, easily re-suspendable. | Ensures homogeneity and absence of precipitation or contamination. |
| Potency (Concentration) | HPLC-UV, LC-MS/MS | 90-110% of the target concentration. | Confirms the correct amount of API is present to ensure accurate dosing.[1] |
| pH | Calibrated pH meter | For oral: 3-9. For IV: 6-8.[6] | Ensures physiological compatibility and can impact API stability and solubility. |
| Physical Stability | Visual Inspection, Particle Size Analysis | No significant changes in appearance or particle size over the intended use period. | Guarantees the formulation remains consistent from preparation to administration. |
| Particle Size (Suspensions) | Laser Diffraction, Microscopy[18][22] | D90 < 25 µm is often targeted for oral suspensions to improve dissolution and absorption.[17][23] | Particle size directly impacts dissolution rate, bioavailability, and suspension stability.[19] |
Conclusion and Best Practices
The development of a robust and reliable formulation is a cornerstone of successful preclinical research. For a novel compound like this compound, where public data is scarce, a systematic, data-driven approach is paramount. Researchers must begin with a thorough pre-formulation assessment to understand the compound's intrinsic properties. This knowledge allows for the rational selection of a formulation strategy, whether it be a simple solution or a more complex suspension.
Key Takeaways:
-
Characterize First: Always begin by determining the solubility and stability of the API in relevant preclinical vehicles.
-
Keep it Simple: A simple aqueous solution or suspension is often sufficient and preferred for early-stage animal studies.[12] Use the minimum necessary amount of excipients to avoid confounding effects.[13][15]
-
Validate Your Formulation: Always perform quality control checks to verify concentration, homogeneity, and stability before initiating an animal study.
-
Consider the Animal: Ensure the chosen vehicle and final formulation are well-tolerated in the specific species and for the duration of the study.[6][11]
By following the structured approach and detailed protocols outlined in this guide, researchers can confidently develop a high-quality formulation for this compound, enabling the generation of reliable and reproducible in vivo data.
References
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Shreya, S., & Kumar, P. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2021, 5843791. [Link]
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Jacobson, A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Journal of Pharmaceutical Sciences, 105(9), 2836-2844. [Link]
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Gad, S. C., et al. (2008). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 27(4), 259-281. [Link]
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Gad Consulting Services. (2016). Vehicles for Animal Studies. [Link]
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McConnell, E. L., et al. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link]
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Altasciences. (n.d.). Planning Your Preclinical Assessment for a Successful Regulatory Submission. [Link]
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Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Cell, 5(1), 6. [Link]
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Patel, J., & Dhingani, A. (2022). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Stegemann, S. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 45(4), 123-130. [Link]
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Williams, H. D., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89). Wiley. [Link]
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Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]
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McConnell, E. L., et al. (2013). Vehicle selection for nonclinical oral safety studies. Sci-Hub. [Link]
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Gopinathan, S., et al. (2018). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Science OA, 4(6), FSO299. [Link]
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Hass, R., & Engert, J. (2020). Particle Detection and Characterization for Biopharmaceutical Applications: Current Principles of Established and Alternative Techniques. Journal of Pharmaceutical Sciences, 109(1), 26-44. [Link]
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HORIBA. (n.d.). Particle characterization of pharmaceutical powder mixtures (count, size and chemistry). [Link]
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Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed. [Link]
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Yu, L. X., et al. (2010). Particle Size Specifications for Solid Oral Dosage Forms: A Regulatory Perspective. American Pharmaceutical Review. [Link]
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Varma, M. V. S., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Development and Technology, 15(5), 487-497. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Al-Zoubi, M. S., et al. (2023). The effect of particle size on drug bioavailability in various parts of the body. Pharmaceutical Science Advances, 2(1), 100031. [Link]
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Uddin, M. J. (2013). Investigation of the formulation, characteristics and performance of polymeric drug carrier particles intended for oral administration. UCL Discovery. [Link]
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University of Rochester. (2022). Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances. [Link]
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University of Arizona IACUC. (2023). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. [Link]
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Standard Operating Procedure for 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine: A Comprehensive Guide for Laboratory Personnel
Introduction
This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and disposal of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine (CAS No. 64064-36-4). As a specialized aromatic amine and thioether, this compound is increasingly utilized in medicinal chemistry and drug development as a building block for novel therapeutic agents.[1][2][3] Its unique structure, combining a 2-aminopyridine core with a methoxyphenylsulfanyl moiety, offers versatile opportunities for chemical modification.[1][2][3]
The following protocols are designed for researchers, scientists, and drug development professionals. They are grounded in established safety principles for handling analogous chemical structures, such as 2-aminopyridine and other aromatic amines, to ensure the highest standards of laboratory safety and experimental integrity. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the safety and handling procedures outlined below are based on data from structurally related molecules.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂OS | PubChem[4] |
| Molecular Weight | 232.31 g/mol | PubChem[4] |
| CAS Number | 64064-36-4 | BLDpharm[5] |
| Appearance | Inferred to be a solid at room temperature, typical of many aminopyridine derivatives. | N/A |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols. Solubility in aqueous solutions may be limited. | N/A |
| Predicted XlogP | 2.5 | PubChem[4] |
Hazard Identification and Safety Precautions
Based on the hazard profiles of structurally similar compounds like 3-aminopyridine, this compound should be handled with caution.[6] The primary hazards are anticipated to be:
-
Acute Toxicity (Oral and Dermal): Toxic if swallowed or in contact with skin.[6]
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Caption: Personal Protective Equipment (PPE) and Handling Workflow.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove all contaminated clothing and wash the affected area immediately and thoroughly with soap and water. Seek medical attention if irritation persists.[6][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.[6][7]
Handling and Storage Protocols
Proper handling and storage are essential to maintain the stability of the compound and ensure a safe laboratory environment.
Handling
-
All manipulations of this compound should be performed in a well-ventilated chemical fume hood.
-
Avoid the formation of dust when handling the solid material.
-
Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage
Aromatic amines can be sensitive to light and air. Therefore, the following storage conditions are recommended:
-
Container: Store in a tightly sealed, light-resistant container (e.g., amber glass vial).
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[7][8]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.
Caption: Recommended Storage Conditions.
Spill and Disposal Procedures
Spill Response
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation (if safe to do so).
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled, sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be treated as hazardous waste.
Waste Disposal
-
All waste containing this compound must be handled as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Application Notes and Experimental Protocols
While specific experimental protocols for this compound are not widely published, its structural motifs suggest its utility in several common synthetic transformations in medicinal chemistry. The 2-aminopyridine moiety is a versatile building block for the synthesis of a wide range of heterocyclic compounds with diverse biological activities.[1][3][9]
Potential Synthetic Applications
-
Palladium-Catalyzed Cross-Coupling Reactions: The amino group and the pyridine nitrogen can serve as ligands for transition metals, and the aromatic rings can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.
-
Condensation Reactions: The primary amine can undergo condensation reactions with various electrophiles, such as aldehydes, ketones, and acid chlorides, to form imines, amides, and other derivatives.
-
Heterocycle Formation: The 2-aminopyridine scaffold is a common precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are of significant interest in drug discovery.
General Protocol for a Representative Amide Coupling Reaction
This generalized protocol illustrates a potential application of this compound in an amide coupling reaction.
Objective: To synthesize the corresponding amide derivative by reacting this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous aprotic solvent.
-
Add the tertiary amine base (1.1 - 1.5 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.0 - 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).
Caption: General Workflow for Amide Coupling.
Conclusion
This compound is a valuable research chemical with significant potential in the synthesis of novel compounds for drug discovery. Adherence to the handling, storage, and disposal procedures outlined in this document is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. Researchers should always consult available safety data for structurally related compounds and perform a thorough risk assessment before commencing any new experimental work.
References
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PubChem. This compound. [Link]
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- U.S. Patent No. US6437139B1. (2002). Synthesis of pharmaceutically useful pyridine derivatives.
- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863583.
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White, A. W., et al. (2007). Synthesis and pharmacological investigation of 3-subsituted-amino-2-methylsulfanyl-5,6,7,8-tetrahydro-3H-benzo[7][8]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 340(7), 352-358.
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- Zhang, X., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5894.
- Botlik, B. B., et al. (2023).
- Application of sulfoximines in medicinal chemistry from 2013 to 2020. (2021). European Journal of Medicinal Chemistry, 209, 112885.
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Application Notes & Protocols for Measuring the Binding Affinity of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Introduction
In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The compound 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine represents a class of small molecules with significant therapeutic potential. A critical determinant of its efficacy, selectivity, and overall pharmacological profile is its binding affinity to its biological target. Binding affinity, quantified by the dissociation constant (K D ), dictates the concentration of the compound required to form a stable complex with its target, thereby initiating a biological response.
This guide provides an in-depth exploration of state-of-the-art techniques for accurately measuring the binding affinity of this compound. For the purpose of creating detailed and relevant protocols, we will proceed under the well-founded assumption that the primary target is a protein kinase . This assumption is based on the compound's structural motifs, which are common in kinase inhibitors.[1][2] The methodologies detailed herein—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP)—are the gold standards in the field, each offering unique insights into the binding event.
These protocols are designed for researchers, biochemists, and drug development professionals, moving beyond simple instructional steps to explain the causality behind experimental choices, ensuring scientific integrity and the generation of robust, reproducible data.
Core Principles of Key Binding Affinity Technologies
A foundational understanding of the principles behind each technology is crucial for experimental design, troubleshooting, and data interpretation.
-
Surface Plasmon Resonance (SPR): This label-free optical technique measures changes in the refractive index at the surface of a sensor chip.[3] In a typical experiment, the target protein (kinase) is immobilized on the chip surface. The small molecule compound (analyte) is then flowed across the surface. Binding increases the mass on the sensor surface, causing a proportional change in the refractive index, which is detected in real-time and measured in Resonance Units (RU).[4][5] This allows for the direct measurement of both the association (k on ) and dissociation (k off ) rates, from which the equilibrium dissociation constant (K D = k off /k on ) is calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[6] It is the only technique that provides a complete thermodynamic profile of the interaction in a single experiment.[7] The target kinase is placed in a sample cell, and the small molecule inhibitor is titrated into the cell in precise injections. The resulting heat changes are measured relative to a reference cell.[8] The data are fitted to a binding model to determine the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9][10]
-
Fluorescence Polarization (FP): FP is a solution-based technique that relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[11][12] In a competitive assay format, a fluorescently labeled tracer (a known ligand or ATP-competitive probe) is pre-incubated with the target kinase. This complex is large and tumbles slowly in solution, emitting highly polarized light when excited with polarized light. When the unlabeled test compound, this compound, is added, it competes with the tracer for the kinase's binding site. Displacement of the tracer results in a small, fast-tumbling molecule that emits depolarized light.[13] The decrease in polarization is proportional to the binding affinity of the test compound.
Application Note 1: Surface Plasmon Resonance (SPR)
Rationale and Scientific Context
SPR is exceptionally well-suited for characterizing small molecule-protein interactions due to its real-time, label-free nature.[14][15] For a compound like this compound, SPR provides not just the affinity (K D ), but also the kinetic profile (k on and k off ). This is critical because compounds with similar affinities can have vastly different residence times (1/k off ), a parameter that often correlates more strongly with in vivo efficacy.[16]
The primary experimental choice involves immobilizing the kinase and flowing the small molecule analyte over the surface. This orientation is generally preferred to maximize the binding signal, as the response is proportional to the analyte's molecular weight.
Diagram: SPR Experimental Workflow
Caption: Workflow for SPR binding affinity analysis.
Detailed Protocol: SPR Analysis
-
Reagent and Sample Preparation:
-
Running Buffer: A common choice is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas the buffer thoroughly to prevent air bubbles in the system.[17]
-
Kinase (Ligand): Dilute the purified kinase to a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5 for amine coupling). Ensure the protein is pure and active.
-
Compound (Analyte): Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO. Create a serial dilution series in the running buffer. The final DMSO concentration in all samples, including a "buffer blank," must be identical (typically ≤1%) to minimize bulk refractive index effects.
-
-
Kinase Immobilization (Amine Coupling):
-
Chip Selection: Use a CM5 sensor chip, which is standard for covalent amine coupling.
-
Surface Activation: Inject a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for 7 minutes to activate the carboxymethylated dextran surface.
-
Ligand Injection: Inject the prepared kinase solution over the activated surface. Aim for an immobilization level of 5,000 - 15,000 RU. The required level depends on the molecular weights and expected affinity.
-
Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters.
-
Reference Surface: A reference flow cell should be prepared simultaneously using the same activation-deactivation procedure but without kinase injection. This is crucial for subtracting non-specific binding and bulk effects.
-
-
Interaction Analysis:
-
Flow Rate: Set a flow rate of 30-50 µL/min. For high-affinity interactions, a higher flow rate can help minimize mass transport limitation effects.[17][18]
-
Binding Cycle (for each concentration):
-
Inject the diluted compound solution for a defined period (e.g., 120-180 seconds) to monitor the association phase .
-
Switch to flowing only running buffer to monitor the dissociation phase (e.g., 300-600 seconds). The length should be sufficient to observe a significant decay in the signal.
-
Inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0 or 50 mM NaOH) to remove all bound analyte and prepare the surface for the next cycle. Test regeneration conditions to ensure they do not denature the immobilized kinase.
-
-
Controls: Include several buffer blank injections throughout the run to double-reference the data.
-
-
Data Analysis:
-
Data Processing: Subtract the reference flow cell data from the active flow cell data. Then, subtract the average of the buffer blank injections.
-
Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. A global fit, where all concentrations are fitted simultaneously, is generally most robust.[5]
-
Results: The fitting will yield values for k on (M⁻¹s⁻¹), k off (s⁻¹), and the calculated K D (M). The goodness of fit should be evaluated by examining the residuals to ensure they are random and close to zero.
-
Application Note 2: Isothermal Titration Calorimetry (ITC)
Rationale and Scientific Context
ITC stands as a first-principles method, measuring the universal signal of heat change. This makes it label-free, artifact-free, and requires no modification to the binding partners.[6] For validating a primary hit like this compound, ITC is invaluable because it provides not only the affinity but also the thermodynamic drivers of the interaction.[9] For example, a binding event driven by a favorable enthalpy (negative ΔH) suggests strong hydrogen bonding or van der Waals interactions, while a favorable entropy (positive TΔS) often points to the release of ordered water molecules from binding surfaces (hydrophobic effect).[8] This information is crucial for lead optimization.
A key experimental consideration is precise concentration determination and buffer matching between the protein in the cell and the ligand in the syringe to avoid large heats of dilution.[10]
Diagram: ITC Experimental Workflow
Caption: Workflow for ITC binding affinity and thermodynamic analysis.
Detailed Protocol: ITC Analysis
-
Reagent and Sample Preparation:
-
Buffer: Use a buffer with a low ionization enthalpy, such as PBS or HEPES.
-
Kinase: Dialyze the purified kinase extensively against the final experimental buffer to ensure perfect buffer matching. After dialysis, determine the final protein concentration accurately (e.g., via A280 or BCA assay). A typical concentration is 10-50 µM.
-
Compound: Dissolve this compound directly into the final dialysis buffer. The compound concentration should be 10-15 times higher than the kinase concentration (e.g., 100-500 µM). Ensure the final DMSO concentration is identical in both the cell and syringe solutions if DMSO is required for solubility.
-
Degassing: Thoroughly degas both the kinase and compound solutions immediately before the experiment.
-
-
Instrument Setup and Titration:
-
Thermal Equilibration: Allow the instrument to equilibrate at the desired temperature (typically 25 °C).
-
Loading:
-
Carefully load the kinase solution into the sample cell (typically ~200 µL for low-volume instruments), avoiding bubbles.
-
Load the compound solution into the injection syringe (typically ~40 µL).
-
-
Titration Parameters:
-
Set the injection volume (e.g., an initial 0.4 µL injection followed by 19 injections of 2 µL).
-
Set the spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.
-
Set the stirring speed (e.g., 750 rpm).
-
-
-
Control Experiment:
-
Perform a control titration by injecting the compound solution into the sample cell containing only buffer. This measures the heat of dilution of the compound, which must be subtracted from the experimental data.
-
-
Data Analysis:
-
Peak Integration: Integrate the raw data peaks corresponding to each injection to obtain the heat change (µcal/sec) per mole of injectant.
-
Isotherm Generation: Plot the heat change per injection against the molar ratio of [Compound]/[Kinase].
-
Model Fitting: Subtract the heats of dilution and fit the resulting binding isotherm to a suitable model, such as the "One Set of Sites" model.[19]
-
Results: The analysis software will provide the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .
-
Application Note 3: Fluorescence Polarization (FP) Competition Assay
Rationale and Scientific Context
FP is a robust, high-throughput method ideal for screening compound libraries and performing structure-activity relationship (SAR) studies.[20] For kinase inhibitor profiling, a competition assay is the standard format. The key to a successful assay is the development of a suitable fluorescent probe that binds to the kinase's ATP pocket with an appropriate affinity. The choice of fluorophore is critical; it should have a high quantum yield and be spectrally compatible with the plate reader.[11]
This method is less equipment-intensive than SPR or ITC and is highly amenable to automation. However, it is an indirect measurement and can be susceptible to artifacts from fluorescent compounds or compounds that quench the probe's fluorescence. Therefore, appropriate counter-screens are necessary.
Diagram: FP Competition Assay Workflow
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 8. Khan Academy [khanacademy.org]
- 9. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 10. Characterizing Binding Interactions by ITC - TA Instruments [tainstruments.com]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. nicoyalife.com [nicoyalife.com]
- 19. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Welcome to the technical support center for the synthesis of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yield and purity.
Introduction: Plausible Synthetic Strategies
The synthesis of this compound involves the formation of a key carbon-sulfur (C-S) bond. Two primary retrosynthetic approaches are generally considered, each with its own set of advantages and potential challenges.
Route A: C-S Coupling with a Pre-functionalized Pyridine
This is often the most direct approach, involving the coupling of a 2-amino-5-halopyridine with 3-methoxythiophenol. This strategy leverages well-established cross-coupling methodologies.
Route B: Sequential Functionalization
This route involves first forming the aryl sulfide bond on a pyridine ring, followed by the introduction of the 2-amino group. While potentially longer, this can sometimes circumvent issues with catalyst inhibition by the amino group.
This guide will primarily focus on troubleshooting Route A , as it represents a more convergent and commonly attempted synthetic pathway.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific problems you may encounter during the synthesis of this compound via the C-S cross-coupling of 2-amino-5-halopyridine and 3-methoxythiophenol.
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of the desired product. What are the likely causes and how can I address this?
Answer:
Low or no product formation in a C-S cross-coupling reaction can stem from several factors, primarily related to catalyst activity, reagent stability, and reaction conditions.
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Catalyst Inactivation: The 2-amino group on the pyridine ring can act as a chelating ligand for the palladium or copper catalyst, leading to the formation of inactive catalyst species.[1][2] This is a common challenge in cross-coupling reactions involving aminopyridines.[3]
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Solution:
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Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Xantphos or RuPhos for palladium-catalyzed reactions.[4][5] These ligands can promote the desired reductive elimination and prevent catalyst deactivation.
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Catalyst System: For Ullmann-type copper-catalyzed reactions, consider using a combination of CuI with a ligand like 1,10-phenanthroline.[6]
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Protecting Groups: While adding steps, temporary protection of the 2-amino group (e.g., as a Boc-carbamate) can prevent catalyst inhibition.
-
-
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Reagent Degradation: 3-Methoxythiophenol is susceptible to oxidation to the corresponding disulfide, especially in the presence of air and base.[7] This disulfide is generally unreactive in the C-S coupling reaction.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Fresh Reagents: Use freshly opened or purified 3-methoxythiophenol.
-
Degassing: Degas all solvents and reagents thoroughly before use.
-
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for successful C-S coupling.
-
Solution:
-
Base Selection: A moderately strong base is often required. For Buchwald-Hartwig reactions, bases like Cs₂CO₃ or K₃PO₄ are often effective.[8] For Ullmann reactions, K₂CO₃ or Cs₂CO₃ are common choices.[9] Stronger bases like NaOtBu can sometimes lead to side reactions.
-
Solvent Choice: High-boiling polar aprotic solvents such as dioxane, toluene, or DMF are typically used.[4][8]
-
Temperature Optimization: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.
-
-
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst (Pd) | Pd₂(dba)₃ (2-5 mol%) with Xantphos (4-10 mol%) | Bulky ligand promotes reductive elimination and prevents catalyst deactivation by the amino group.[4] |
| Catalyst (Cu) | CuI (5-10 mol%) with 1,10-phenanthroline (10-20 mol%) | Classic Ullmann conditions for C-S bond formation.[6] |
| Base | Cs₂CO₃ (2 equivalents) | A moderately strong base that is generally well-tolerated.[8] |
| Solvent | Dioxane or Toluene | High-boiling, aprotic solvents are standard for these cross-coupling reactions.[4][8] |
| Temperature | 100-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiophenol and degradation of the catalyst. |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant impurities. What are the likely side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired C-S coupling, leading to a complex reaction mixture and reduced yield.
-
N-Arylation of the 2-Amino Group: The 2-amino group can compete with the thiophenol as a nucleophile, leading to the formation of a diarylamine byproduct. This is a known side reaction in cross-coupling reactions with aminopyridines.[10]
-
Solution:
-
Lower Reaction Temperature: If the desired C-S coupling can proceed at a lower temperature, this may disfavor the competing N-arylation.
-
Ligand Choice: Certain ligands may favor C-S over C-N coupling. Experiment with different phosphine ligands.
-
Protecting Group: As mentioned previously, protecting the amino group is the most robust solution to prevent N-arylation.
-
-
-
Homocoupling of 3-Methoxythiophenol: The thiophenol can undergo oxidative homocoupling to form the disulfide, particularly if the reaction is not strictly anaerobic.
-
Solution:
-
Rigorous Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
-
Controlled Addition: In some cases, slow addition of the thiophenol can minimize its concentration at any given time, reducing the rate of homocoupling.
-
-
-
Hydrodehalogenation of the Pyridine: The starting 2-amino-5-halopyridine can be reduced to 2-aminopyridine. This is often a result of side reactions in the catalytic cycle.[11]
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can be a proton source for hydrodehalogenation.
-
Base Selection: The choice of base can influence the extent of this side reaction.
-
-
-
Thiol Group Poisoning the Catalyst: The thiol group can sometimes poison the palladium catalyst, especially at high concentrations.[12]
-
Solution:
-
Slow Addition: Adding the thiophenol slowly to the reaction mixture can help to maintain a low concentration and minimize catalyst poisoning.
-
-
Experimental Workflow for C-S Cross-Coupling
Caption: General workflow for the C-S cross-coupling reaction.
Issue 3: Difficulty in Product Purification
Question: I have successfully formed the product, but I am struggling to purify it. What are some effective purification strategies?
Answer:
Purification of 2-aminopyridine derivatives can be challenging due to their basicity and potential for coordination to silica gel.
-
Column Chromatography: This is the most common purification method.
-
Solution:
-
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to prevent streaking and irreversible binding of the basic product.
-
Solvent System: A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina or a C18 reversed-phase column.
-
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.
-
Solution:
-
Solvent Screening: Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find a suitable system where the product is soluble at high temperatures and sparingly soluble at room temperature or below.
-
-
-
Acid-Base Extraction: The basicity of the 2-amino group can be exploited for purification.
-
Solution:
-
Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the product back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on the 2-amino-5-halopyridine is best to use (I, Br, or Cl)?
A1: The reactivity of the aryl halide in cross-coupling reactions generally follows the trend I > Br > Cl. For initial attempts, 2-amino-5-bromopyridine is often a good balance of reactivity and cost. 2-amino-5-iodopyridine will be more reactive but may also be more expensive and less stable. 2-amino-5-chloropyridine will be the least reactive and may require more forcing conditions or specialized catalyst systems.
Q2: Can I perform this reaction without a glovebox?
A2: While a glovebox provides the ideal inert atmosphere, this reaction can be successfully performed using standard Schlenk line techniques. The key is to rigorously exclude oxygen, especially during the addition of the air-sensitive thiophenol and catalyst.
Q3: My 3-methoxythiophenol has a cloudy appearance. Can I still use it?
A3: A cloudy appearance may indicate the formation of the disulfide through oxidation. It is recommended to purify the thiophenol by distillation under reduced pressure before use. For small-scale reactions, using a fresh, sealed bottle is the best practice.
Q4: What is the role of the ligand in the palladium-catalyzed reaction?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[11] For challenging substrates like 2-aminopyridines, bulky, electron-rich ligands are often necessary to promote the final C-S bond-forming step and prevent catalyst decomposition.[3]
Q5: Are there any alternative, milder methods for this synthesis?
A5: Photocatalytic methods for C-S bond formation are an emerging area and may offer milder reaction conditions. However, these methods are still under development and may require specialized equipment. For now, palladium- and copper-catalyzed cross-coupling reactions remain the most established and reliable methods for this transformation.
Logical Relationship of Troubleshooting
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]
-
A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry. [Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. [Link]
-
Buchwald coupling of 1 with various anilines and 2-aminopyridines... ResearchGate. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
-
Novel 5-Arylthio-5H-chromenopyridines as a New Class of Anti-fibrotic Agents. ResearchGate. [Link]
- Process for preparing 2-aminopyridine derivatives.
- Preparation of 2-aminopyridine and 2-aminoquinoline.
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]
-
N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. PMC. [Link]
-
Electron-rich pyridines with par a-N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. ResearchGate. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]
-
Novel 5-arylthio-5H-chromenopyridines as a new class of anti-fibrotic agents. PubMed. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]
-
Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. PubMed. [Link]
-
Synthesis and antimicrobial activity of some 5-aryl-2-[N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazoles. PubMed. [Link]
-
Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives. PubMed. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
-
Ullmann coupling reaction of iodobenzene with thiophenol. ResearchGate. [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. [Link]
-
A General and Efficient 2-Amination of Pyridines and Quinolines. Request PDF. [Link]
-
C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. ChemRxiv. [Link]
-
Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. ResearchGate. [Link]
-
Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. Preprints.org. [Link]
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-甲氧基苯硫酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
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- 10. Sci-Hub. A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes / The Journal of Organic Chemistry, 2017 [sci-hub.box]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
troubleshooting solubility issues of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine in aqueous solutions
Welcome to the technical support center for 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges related to the aqueous solubility of this compound. Our approach is rooted in foundational physicochemical principles to provide not just solutions, but a deeper understanding of the underlying science.
Section 1: Understanding the Molecule: Why is Solubility a Challenge?
Before troubleshooting, it's critical to understand the inherent properties of this compound that contribute to its poor aqueous solubility.
Q1: What are the key physicochemical properties of this compound?
Answer: The solubility behavior of this compound is governed by its molecular structure, which features both ionizable and lipophilic components.
-
Structure: The molecule consists of a 2-aminopyridine core linked to a 3-methoxyphenyl group via a sulfanyl (thioether) bridge.
-
Lipophilicity: The methoxyphenyl and sulfanyl groups are nonpolar, contributing significantly to the molecule's hydrophobicity. The predicted partition coefficient (XlogP) is approximately 2.5, indicating a preference for lipidic environments over aqueous ones.[1]
-
Ionization: The primary site of ionization is the 2-aminopyridine ring system. The 2-amino group makes the compound a weak base. The pKa of the parent 2-aminopyridine is approximately 6.86.[2][3][4] While the exact pKa of this derivative may differ slightly, we can expect it to be in a similar range. This means its charge state, and therefore its solubility, will be highly dependent on the pH of the solution.
| Property | Value / Description | Implication for Aqueous Solubility |
| Molecular Formula | C₁₂H₁₂N₂OS | - |
| Molecular Weight | 232.3 g/mol | Larger molecules can present solubility challenges.[5] |
| Predicted XlogP | ~2.5[1] | Lipophilic; indicates poor intrinsic water solubility. |
| Key Functional Groups | 2-Aminopyridine, Aryl Sulfide, Methoxy | Aminopyridine group allows for pH-dependent solubilization. Aryl sulfide and methoxy groups increase lipophilicity. |
| Predicted pKa | ~6.8-7.0 (Weak Base) | The compound will be positively charged and more soluble in acidic conditions (pH < pKa). |
Section 2: A Logical Approach to Solubility Troubleshooting
When encountering solubility issues, a systematic approach can save time and resources. The following workflow provides a step-by-step guide from initial assessment to advanced formulation.
Section 3: Troubleshooting FAQs & Advanced Strategies
This section addresses specific questions and provides detailed explanations for advanced solubilization techniques.
FAQ 1: My compound won't dissolve in neutral buffer (e.g., PBS pH 7.4). What is the first thing I should try?
Answer: The first and most effective strategy is pH adjustment .
Causality: Your compound is a weak base due to its 2-aminopyridine moiety. At neutral or alkaline pH, it exists predominantly in its neutral, uncharged form, which is poorly soluble in water. By lowering the pH, you protonate the amino group, creating a positively charged salt form that is significantly more water-soluble.[6][7] According to the Henderson-Hasselbalch equation, a compound is >99% ionized when the pH is at least 2 units below its pKa.
Recommendation: Attempt to dissolve the compound in a buffer system with a pH between 4.5 and 5.0 (e.g., acetate or citrate buffer). See Protocol 1 for a detailed methodology.
FAQ 2: Adjusting the pH is not an option for my experiment, or it didn't work. What's next?
Answer: If pH modification is not feasible, you should explore formulation strategies using pharmaceutical excipients. The three main approaches are co-solvents, surfactants, and cyclodextrins.[8][9]
FAQ 3: How do co-solvents work and which one should I choose?
Answer: Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble drugs by reducing the overall polarity of the solvent system.[10][11] For non-polar compounds like yours, adding a co-solvent makes the aqueous environment more "hospitable."
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A lipophilic molecule disrupts this network, which is energetically unfavorable. A co-solvent reduces the polarity and disrupts water's structure, lowering the energy required to create a cavity for the solute molecule, thereby increasing solubility.[12]
Recommendations: Common, low-toxicity co-solvents are suitable for many research applications. Prepare a concentrated stock solution in the co-solvent first, then dilute it into your aqueous medium.
| Co-solvent | Recommended Starting Concentration (in final solution) | Notes |
| Ethanol | 1-10% (v/v) | Generally well-tolerated in cell-based assays at low concentrations.[13] |
| Propylene Glycol (PG) | 5-20% (v/v) | A versatile solvent for many poorly soluble compounds. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% (v/v) | Effective for nonpolar drugs; can be more viscous.[14] |
| Dimethyl Sulfoxide (DMSO) | < 1% (v/v) | A very strong solvent, but can have cellular effects. Use with caution and always include a vehicle control. |
See Protocol 2 for preparing a stock solution with a co-solvent.
FAQ 4: How can surfactants help solubilize my compound?
Answer: Surfactants, or surface-active agents, solubilize hydrophobic compounds by forming micelles in aqueous solutions.[15][16]
Causality: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where your lipophilic compound can partition, while the hydrophilic heads face the water, keeping the entire structure dissolved.[17][18]
Recommendations: Common non-ionic surfactants are often used in biological research due to lower toxicity.
| Surfactant | Type | Typical Concentration |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 2% (w/v) |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1 - 2% (w/v) |
| Cremophor® EL | Non-ionic | 0.5 - 5% (w/v) |
See Protocol 3 for a guide on using surfactants.
FAQ 5: What are cyclodextrins and are they suitable for my compound?
Answer: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively acting as molecular carriers.[19][20][21]
Causality: Cyclodextrins have a unique structure resembling a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior.[22] Your lipophilic compound can fit into this non-polar cavity, forming a "host-guest" complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[23]
Recommendations: Chemically modified cyclodextrins offer improved solubility and reduced toxicity compared to native forms.
| Cyclodextrin | Abbreviation | Notes |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | Most commonly used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[20] |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | Anionic derivative, highly soluble, often used in parenteral formulations. |
See Protocol 4 for a method using cyclodextrins.
Section 4: Experimental Protocols
These protocols provide validated, step-by-step instructions for the techniques discussed above.
Protocol 1: Solubility Enhancement by pH Adjustment
-
Buffer Preparation: Prepare a 50 mM sodium acetate or sodium citrate buffer and adjust the pH to 4.5 using HCl.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Dissolution: Add the buffer from step 1 to the compound incrementally.
-
Facilitate Dissolution: Gently vortex or sonicate the mixture for 5-10 minutes. The solution should become clear.
-
Final Volume: Once dissolved, add the remaining buffer to reach the final target concentration.
-
Sterilization (if required): Filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Select Co-solvent: Choose a suitable co-solvent (e.g., Propylene Glycol).
-
Weigh Compound: Accurately weigh the compound into a sterile microcentrifuge tube or glass vial.
-
Initial Dissolution: Add a small volume of the co-solvent to completely dissolve the compound, creating a highly concentrated primary stock (e.g., 100 mM). Vortex or sonicate if necessary.
-
Dilution: Serially dilute this primary stock into your final aqueous buffer (e.g., PBS or cell culture media), ensuring the final co-solvent concentration remains within the recommended limits (e.g., <20% for PG).
-
Control: Prepare a "vehicle control" containing the same final concentration of the co-solvent in the aqueous buffer, but without the compound. This is essential for interpreting experimental results.
Protocol 3: Solubilization using Surfactants
-
Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant (e.g., 10% w/v Tween 80) in water or buffer.
-
Weigh Compound: Accurately weigh the compound.
-
Dispersion: Add a small amount of the surfactant stock solution to the compound powder to create a paste or slurry. This step helps wet the hydrophobic powder.
-
Dissolution: Slowly add the aqueous buffer while vortexing or stirring continuously. The solution may appear slightly hazy but should be free of visible precipitate.
-
Equilibration: Allow the mixture to stir for 30-60 minutes to ensure complete partitioning into the micelles.
-
Final Concentration: Adjust to the final volume and surfactant concentration. Ensure the final surfactant concentration is well above its CMC.
Protocol 4: Solubilization using Cyclodextrins
-
Cyclodextrin Solution: Prepare a solution of the cyclodextrin (e.g., 20% w/v HP-β-CD) in your desired aqueous buffer. Warming the solution slightly can aid in dissolving the cyclodextrin.
-
Weigh Compound: Accurately weigh the compound.
-
Complexation: Add the compound directly to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature. This process can take several hours to reach equilibrium.
-
Clarification: Once a clear solution is obtained, it can be sterile-filtered through a 0.22 µm filter. If some undissolved material remains, the saturated solution can be centrifuged and the supernatant collected to determine the maximum achievable concentration.
References
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Ansari, K. A., Vavia, P. R., Trotta, F., & Cavalli, R. (2021). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Pharmaceutics, 13(8), 1146. Available at: [Link]
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Popovska, O., Simonoska Crcarevska, M., & Goracinova, K. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(7), 1333. Available at: [Link]
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Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. Available at: [Link]
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Ahad, H. A., Haranath, C., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
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Semcheddine, F., & Benabdallah, M. (2022). Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. Available at: [Link]
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Kumar, S., & Singh, A. (2011). Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 69-77. Available at: [Link]
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Fenyvesi, F., & Szente, L. (2021). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Biomolecules, 11(8), 1133. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
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Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmacy & Life Sciences, 2(5), 724-731. Available at: [Link]
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Kumar, P., Kumar, R., & Kumar, V. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-10. Available at: [Link]
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Taylor & Francis Online. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. Critical Reviews™ in Therapeutic Drug Carrier Systems. Available at: [Link]
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Fuguet, E., Ràfols, C., Bosch, E., & Avdeef, A. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311–2321. Available at: [Link]
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Kočar, D., & Likić, V. A. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44855–44862. Available at: [Link]
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Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]
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Takács-Novák, K., & Avdeef, A. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. Acta Pharmaceutica Hungarica, 81(2), 87–95. Available at: [Link]
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Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
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Kočar, D., & Likić, V. A. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. Available at: [Link]
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ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]
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Gould, P. L., & Howard, J. R. (1985). The use of co-solvents in parenteral low-solubility drugs formulation. International Journal of Pharmaceutics, 25(1), 1-17. Available at: [Link]
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Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved from [Link]
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Figshare. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Available at: [Link]
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ResearchGate. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Available at: [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]
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Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology, 27(11), 52-64. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved from [Link]
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Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
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Science of Synthesis. (n.d.). Product Class 14: Aryl Sulfides. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Available at: [Link]
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Molecules. (2012). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Available at: [Link]
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PubChem. (n.d.). 6-Methoxypyridazin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine Synthesis
Welcome to the dedicated technical support center for the synthesis of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific palladium-catalyzed C-S cross-coupling reaction. Here, you will find troubleshooting guides in a practical Q&A format, detailed experimental protocols, and data-driven recommendations to overcome common challenges and enhance reaction efficiency, yield, and purity.
Introduction to the Synthesis
The synthesis of this compound involves a palladium-catalyzed Buchwald-Hartwig C-S cross-coupling reaction between a 5-halo-2-aminopyridine (typically 5-bromo-2-aminopyridine) and 3-methoxythiophenol. While mechanistically similar to the more common C-N amination, this thiolation reaction presents unique challenges, primarily due to the dual-nature of the 2-aminopyridine substrate and the propensity of sulfur compounds to interact with the palladium catalyst. The primary amino group can act as a competing ligand, potentially hindering catalytic activity.
This guide will dissect the critical parameters of this reaction, offering logical, evidence-based solutions to common experimental hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues researchers may encounter during the synthesis of this compound.
Question 1: My reaction shows low or no conversion of the 5-bromo-2-aminopyridine starting material. What are the primary factors to investigate?
Answer: Low or no conversion in this C-S coupling reaction is a common issue that typically points to problems with the catalytic cycle. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity or Inhibition: The active Pd(0) species is crucial.
-
The 2-Amino Group Interference: The primary amine on your pyridine substrate is a known challenge. It can coordinate to the palladium center, creating a stable, off-cycle complex that inhibits catalyst turnover. This is a primary suspect in reactions with 2-aminopyridine derivatives.[1]
-
Thiol Poisoning: Thiols and the resulting thiolates can strongly bind to palladium, potentially deactivating the catalyst.[2][3] While effective catalysis is possible, the choice of ligand is critical to mitigate this.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like RuPhos or BrettPhos , often used with their corresponding G3 or G4 precatalysts, are designed to promote the desired reductive elimination step and are less prone to displacement by the amine or thiolate.[1] Using a precatalyst is highly recommended as it ensures more reliable formation of the active Pd(0) species compared to traditional sources like Pd(OAc)₂.
-
-
Inappropriate Base Selection: The base's role is to deprotonate the thiophenol, forming the active thiolate nucleophile.
-
Insufficient Basicity: If the base is too weak, the concentration of the reactive thiolate will be too low.
-
Base-Substrate Incompatibility: A base that is too strong or nucleophilic can lead to side reactions with your starting materials.
-
Solution: A common and effective choice for C-S couplings is a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) .[1] For substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be screened, though they may require higher reaction temperatures.[4]
-
-
Atmospheric Contamination: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.
-
Solution: Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed before use. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Question 2: I am observing significant side product formation, primarily hydrodehalogenation (loss of bromine) and disulfide homocoupling. How can I minimize these pathways?
Answer: The formation of side products directly competes with your desired transformation, reducing the overall yield.
-
Hydrodehalogenation (HBr replacement with H): This occurs when a palladium-hydride species is generated, which can then reductively eliminate with the aryl halide.
-
Cause: This can be promoted by moisture or certain bases.
-
Solution: Ensure anhydrous reaction conditions. Dry your solvent and reagents thoroughly. The choice of ligand can also influence this; bulky biarylphosphine ligands often help suppress this side reaction.
-
-
Disulfide Homocoupling (3-methoxythiophenol dimer): This is an oxidative coupling of your thiol starting material.
-
Cause: This is often promoted by the presence of oxygen or certain metal catalysts. In some copper-catalyzed systems, the choice of solvent can dramatically influence this, with DMSO favoring disulfide formation.
-
Solution: Rigorous exclusion of air is the most critical factor. Ensure your inert atmosphere is maintained throughout the reaction. While palladium is the primary catalyst here, minimizing exposure to any potential oxidizing agents is key.
-
-
Aryl Homocoupling (Bipyridine formation): Dimerization of the 5-bromo-2-aminopyridine can also occur.
-
Cause: This can be promoted by certain catalyst systems and reaction conditions.
-
Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling. Using a well-defined precatalyst can also provide a cleaner reaction profile.
-
Below is a decision-making workflow for addressing common reaction failures:
Caption: Troubleshooting workflow for C-S coupling.
Question 3: How do I purify the final product, this compound, effectively?
Answer: Purification can be challenging due to the basicity of the 2-aminopyridine moiety and the overall polarity of the molecule.
-
Work-up Procedure: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane. The mixture should be washed with water or a mild aqueous solution (e.g., saturated ammonium chloride) to remove inorganic salts. Avoid strong acidic washes, as this will protonate your product and pull it into the aqueous layer.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Standard silica gel is often used. However, the basic nature of the product can cause tailing or irreversible adsorption. If this is observed, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-volatile base like triethylamine (e.g., Hexane/Ethyl Acetate with 1% Et₃N). Alternatively, using alumina (neutral or basic) can be a good option.
-
Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The addition of a small percentage of triethylamine to the eluent can significantly improve peak shape and recovery.
-
-
Recrystallization: If the product obtained after chromatography is not sufficiently pure, recrystallization can be an excellent final polishing step. Screen various solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Cation-Exchange Chromatography: For particularly difficult separations or to remove residual starting 2-aminopyridine, cation-exchange chromatography can be a powerful technique.[5] This method separates compounds based on their basicity.
Optimized Reaction Parameters
The following table summarizes recommended starting conditions and optimization ranges for the synthesis. These parameters should be systematically varied to find the optimal conditions for your specific setup.
| Parameter | Recommended Starting Condition | Optimization Range | Rationale & Key Considerations |
| Palladium Source | RuPhos Pd G3 (Precatalyst) | 1-5 mol% | Precatalysts ensure reliable generation of the active Pd(0) species.[1] Higher loadings may be needed for challenging substrates. |
| Ligand | RuPhos | 1.2 - 2 eq. relative to Pd | Bulky, electron-rich monophosphine ligands are crucial to overcome catalyst inhibition and promote reductive elimination.[3] |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 - 2.0 eq. | A strong, non-nucleophilic base is needed to efficiently generate the thiolate. LiHMDS is a good alternative.[1] |
| Solvent | Toluene or 1,4-Dioxane | - | Aprotic, non-polar to moderately polar solvents are standard. Ensure the solvent is anhydrous and degassed. |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures can overcome activation barriers but may also increase side product formation. Monitor by TLC or LC-MS. |
| Concentration | 0.1 M | 0.05 - 0.5 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions. |
Experimental Protocols
General Protocol for Small-Scale Synthesis
This protocol is a starting point and should be optimized based on reaction monitoring.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add 5-bromo-2-aminopyridine (1.0 eq.), 3-methoxythiophenol (1.2 eq.), the base (e.g., NaOtBu, 1.5 eq.), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the ligand (e.g., RuPhos, 2.4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve approx. 0.1 M concentration) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromo-2-aminopyridine is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (consider adding 1% triethylamine to the eluent to prevent tailing).
The following diagram illustrates the general workflow for the synthesis and purification:
Caption: General experimental workflow.
Conclusion
The synthesis of this compound via palladium-catalyzed C-S cross-coupling is a highly achievable transformation provided that key challenges are addressed. The primary obstacle is the potential for catalyst inhibition by the 2-aminopyridine substrate. This can be effectively overcome by employing modern, bulky biarylphosphine ligands and well-defined palladium precatalysts. Careful control of the reaction atmosphere to exclude oxygen and moisture is critical to prevent catalyst deactivation and minimize side reactions like disulfide formation. By systematically applying the troubleshooting strategies and optimization parameters outlined in this guide, researchers can develop a robust and efficient protocol for the synthesis of this and related aryl sulfide compounds.
References
-
Friedrich, M., & Manolikakes, G. (2018). Base-Mediated C4-Selective C−H-Sulfonylation of Pyridine. ResearchGate. [Link]
- BenchChem. (2025). Navigating Steric Obstacles in Polysubstituted Aryl Sulfide Synthesis: A Technical Support Guide. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in diaryl sulphide cross-coupling reactions. BenchChem.
- Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amid
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Amines as the ligands for palladium-catalyzed coupling reactions. (2025). ResearchGate. [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline. (CN107011255A).
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Friedrich, M., & Manolikakes, G. (2018). Base-mediated C4-selective C-H-sulfonylation of pyridine. ResearchGate. [Link]
-
Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC - PubMed Central. [Link]
-
C. R. Reddy, et al. (2004). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
T. M. Gøgsig, et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
- Supplementary Inform
-
Xu, J., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. PMC - NIH. [Link]
-
An, Y., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
- Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. [Source not further specified].
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). PMC - NIH. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- An improved process for producing aminopyridines. (WO2012095691A1).
-
Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC - NIH. [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]
-
Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck. Beilstein Archives. [Link]
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC - NIH.
-
Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. (2023). PMC - NIH. [Link]
-
Kinzel, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. (2022). PubMed. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). ResearchGate. [Link]
-
Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI. [Link]
-
A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling. Dalton Transactions. [Link]
- Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. [Source not further specified].
- Studies on the novel pyridine sulfide containing SDH based heterocyclic amide fungicide. [Source not further specified].
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at...). ResearchGate. [Link]
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- 3. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
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Technical Support Center: Purification of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Welcome to the dedicated technical support guide for navigating the purification challenges of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine (CAS 64064-36-4). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect common experimental hurdles and provide robust, field-tested solutions to streamline your workflow and enhance final product purity. Our approach is grounded in the fundamental principles of organic chemistry, offering not just protocols, but the scientific reasoning behind them.
Structural Overview & Inherent Challenges
This compound is a molecule featuring three key functional groups that dictate its chemical behavior and, consequently, its purification strategy:
-
2-Aminopyridine Moiety: The primary amine on the pyridine ring imparts basicity, creating a strong affinity for acidic stationary phases like silica gel. This can lead to significant peak tailing during column chromatography and potential decomposition.
-
Aryl Sulfide Linkage: The thioether bond is susceptible to oxidation, which can generate sulfoxide and sulfone impurities. These over-oxidized species often have similar polarities to the target compound, complicating their removal.
-
Methoxy-Substituted Phenyl Ring: This group influences the overall solubility and electronic properties of the molecule.
Our troubleshooting guide will address the specific challenges arising from this unique combination of functional groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during the purification of this compound in a practical question-and-answer format.
Section 1: Column Chromatography Issues
Question 1: My compound is streaking badly on the silica gel column, and the fractions are not clean. What's happening and how can I fix it?
Answer: This is a classic issue when purifying basic compounds like 2-aminopyridines on standard silica gel. The acidic nature of silica leads to strong interactions with the basic nitrogen atoms of your compound, causing tailing and poor separation.
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., ethyl acetate/hexanes). This will compete with your compound for binding to the acidic silanol groups, resulting in sharper peaks and better separation.
-
Ammonia: For more polar solvent systems, using a 7N solution of ammonia in methanol as a component of the mobile phase can also be effective.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds. Start with neutral alumina and screen different solvent systems.
-
Florisil: This is a magnesium silicate-based adsorbent that can sometimes provide better separation for nitrogen-containing compounds.[1]
-
Question 2: I see a new, more polar spot on my TLC plate after my column, which wasn't there in the crude mixture. What is this impurity?
Answer: This is likely the corresponding sulfoxide, 5-[(3-Methoxyphenyl)sulfinyl]pyridin-2-amine. The sulfide linkage in your molecule is prone to oxidation, and this can sometimes occur on the surface of silica gel, especially if the column is run slowly or exposed to air for an extended period.
Preventative Measures:
-
Deactivate Silica: You can create a less oxidative environment by deactivating the silica gel. This can be done by pre-treating the silica with your mobile phase containing triethylamine before packing the column.
-
Run the Column Efficiently: Avoid letting the compound sit on the column for an unnecessarily long time. A faster flow rate can minimize on-column reactions.
Section 2: Identifying and Removing Key Impurities
Question 3: What are the most probable impurities I should be looking for from the synthesis?
Answer: Assuming a common synthetic route involving the coupling of a 5-halo-2-aminopyridine with 3-methoxythiophenol, you should be vigilant for the following impurities:
-
Unreacted Starting Materials: 5-halo-2-aminopyridine and 3-methoxythiophenol.
-
Disulfide Impurity: Homocoupling of 3-methoxythiophenol can form bis(3-methoxyphenyl) disulfide.
-
Oxidation Products: As mentioned, the sulfoxide and, to a lesser extent, the sulfone (5-[(3-methoxyphenyl)sulfonyl]pyridin-2-amine) are potential impurities.
A workflow for identifying and mitigating these impurities is outlined below.
Caption: Workflow for impurity identification.
Question 4: How can I remove the unreacted 3-methoxythiophenol and the disulfide impurity?
Answer:
-
Aqueous Workup: An initial basic wash (e.g., with 1M NaOH) of the organic layer during the reaction workup will deprotonate the acidic thiol, partitioning it into the aqueous layer.
-
Chromatography: The disulfide is typically less polar than the desired product and should elute earlier during column chromatography.
Question 5: My final product is slightly off-white or yellowish. How can I improve the color?
Answer: Aminopyridines can sometimes develop color due to minor oxidative impurities.
-
Recrystallization: This is the most effective method for color improvement.
-
Charcoal Treatment: Dissolving the product in a suitable solvent, adding a small amount of activated charcoal, heating briefly, and then filtering through celite can remove colored impurities. Be aware that this can sometimes lead to loss of product.
Section 3: Recrystallization and Final Product Handling
Question 6: What is a good solvent system for the recrystallization of this compound?
Answer: Finding the ideal recrystallization solvent often requires some screening. Based on the polarity of your compound, here are some recommended starting points:
| Solvent System | Rationale |
| Ethyl Acetate / Hexanes | A common choice for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexanes until cloudy. |
| Isopropanol / Water | The compound is likely soluble in hot isopropanol. Water can be added as an anti-solvent. |
| Toluene or Benzene/Ligroin | Aromatic solvents can be effective. A procedure for 3-aminopyridine uses a benzene/ligroin mixture.[2] |
Protocol for Solvent Screening:
-
Place a small amount of your compound (10-20 mg) in a test tube.
-
Add a few drops of a potential solvent and observe solubility at room temperature.
-
If insoluble, gently heat the mixture. If it dissolves, it's a potential candidate.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
If it remains soluble when cold, try adding an anti-solvent dropwise.
Question 7: How should I store the purified compound?
Answer: While aminopyridines are generally stable, it's good practice to take precautions.[3][4] Store the final product in a sealed vial, protected from light, and under an inert atmosphere (nitrogen or argon) if possible, especially for long-term storage. Refrigeration is also recommended.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed to mitigate the issues of peak tailing associated with the basicity of the 2-aminopyridine moiety.
-
Prepare the Slurry:
-
In a beaker, add the required amount of silica gel.
-
Add your chosen mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) containing 0.5% triethylamine.
-
Stir to create a uniform slurry.
-
-
Pack the Column:
-
Pour the slurry into your column and use gentle air pressure to pack the bed evenly.
-
Ensure there are no cracks or air bubbles in the packed bed.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with your starting solvent mixture.
-
Gradually increase the polarity of the mobile phase as needed to elute your compound.
-
Collect fractions and monitor by TLC.
-
Caption: Flash chromatography workflow.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis for Impurity Profiling
-
Plate Preparation: Use a pencil to lightly draw an origin line on a silica gel TLC plate.
-
Spotting: Dissolve your crude and purified samples in a suitable solvent (e.g., dichloromethane). Spot small amounts onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Allow the solvent to run up the plate.
-
Visualization:
-
UV Light (254 nm): The aromatic rings in your compound and many impurities will allow for visualization under UV light.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for visualizing the sulfide and any oxidizable functional groups. Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the stain and gently heat with a heat gun. The product and sulfide-containing impurities will appear as yellow/brown spots on a purple background.
-
References
-
An, J., et al. (2001). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 294(1), 97-103. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(21), 4751–4754. [Link]
-
Li, Z., et al. (2022). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. International Journal of Molecular Sciences, 23(2), 999. [Link]
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Allen, C. F. H., & Allen, J. A. Van. (1944). 3-AMINOPYRIDINE. Organic Syntheses, 24, 12. [Link]
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Bio-Rad Laboratories. (n.d.). Antibody Purification Using Chromatography. Retrieved January 19, 2026, from [Link]
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Domasevitch, K. V. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved January 19, 2026, from [Link]
- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 19, 2026, from [Link]
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Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(1), 60–62. [Link]
-
Wang, D., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 9188-9192. [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
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University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved January 19, 2026, from [Link]
-
Llamas-Saiz, A. L., et al. (1995). 2-Arylperimidine derivatives. Part 1. Synthesis, NMR spectroscopy, X-ray crystal and molecular structures. Journal of the Chemical Society, Perkin Transactions 2, (7), 1389-1398. [Link]
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Percec, V., et al. (2009). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 14(12), 5010-5030. [Link]
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Saborido, E., et al. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 56(8), 735-752. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved January 19, 2026, from [Link]
-
Lee, J., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 29(1), 22. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
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Liu, Y., et al. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 86(20), 14352-14362. [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved January 19, 2026, from [Link]
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Occupational Safety and Health Administration. (n.d.). PV2143 - Aminopyridines. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 19, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 19, 2026, from [Link]
-
Newman, S. G. (2020). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. Angewandte Chemie International Edition, 59(32), 13158-13160. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(1), 60–62. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Nanomaterials Chemistry, 5(2), 102-108. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC stains. Retrieved January 19, 2026, from [Link]
-
Zhang, T., et al. (2021). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry, 19(38), 8345-8349. [Link]
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Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 19, 2026, from [Link]
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Waters Corporation. (n.d.). A Guide to HPLC and LC-MS Troubleshooting. Retrieved January 19, 2026, from [Link]
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Ravikumar, K., et al. (2005). LC determination of impurities in methoxsalen drug substance: isolation and identification of isopimpinellin as a major impurity by atmospheric pressure chemical ionization LC/MS and NMR. Rapid communications in mass spectrometry, 19(6), 755-760. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine under different pH conditions
Introduction
Welcome to the technical support center for the stability testing of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals. Its purpose is to provide in-depth, practical guidance on establishing the stability of this molecule under various pH conditions, a critical step in pharmaceutical development.
The stability of a drug substance is a fundamental quality attribute that ensures its safety and efficacy throughout its shelf life.[1][2] Forced degradation, or stress testing, is an essential component of this process.[3][4][5] By subjecting the molecule to conditions more severe than accelerated stability testing, we can identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[5][6] This guide will provide a comprehensive framework for designing and troubleshooting your pH stability studies for this compound, in line with regulatory expectations such as those from the International Council for Harmonisation (ICH).[6][7][8]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your stability testing experiments.
FAQ 1: My compound shows rapid degradation (>20%) in both acidic and basic conditions, even under mild temperatures. How can I obtain meaningful data?
Answer:
Significant degradation (typically aiming for 5-20%) is the goal of forced degradation studies to ensure that degradation products are detectable.[4][7] However, excessive degradation can complicate the analysis. If you are observing more than 20% degradation, it is advisable to repeat the experiment with less extreme conditions.[4][7]
-
Rationale: The primary objective is to generate a sufficient amount of primary degradants to understand the degradation pathway without completely consuming the parent molecule. Over-stressing can lead to the formation of secondary and tertiary degradants, which may not be relevant under normal storage conditions and can make analytical method development challenging.
-
Troubleshooting Steps:
-
Reduce Acid/Base Concentration: If you are using 1.0 M HCl or NaOH, decrease the concentration to 0.1 M or even 0.01 M.[4]
-
Lower the Temperature: If the experiment was conducted at an elevated temperature (e.g., 60°C), perform the study at room temperature or even refrigerated conditions (2-8°C).[4][7]
-
Shorten Exposure Time: Reduce the duration of the stress testing. Instead of 24 hours, take time points at 2, 4, 8, and 12 hours to capture the initial degradation profile.
-
FAQ 2: I am not seeing any degradation in my aqueous pH stability studies. What should I do?
Answer:
If the drug substance is stable under initial stress conditions, it is necessary to employ more forceful conditions to induce degradation.
-
Rationale: The goal of forced degradation is to produce representative samples for developing stability-indicating methods.[9] The absence of degradation suggests that the applied stress is insufficient to challenge the molecule's stability.
-
Troubleshooting Steps:
-
Increase Temperature: If the study was performed at room temperature, increase the temperature in 10°C increments (e.g., 50°C, 60°C) as suggested by ICH guidelines.[6]
-
Increase Acid/Base Concentration: If you started with 0.1 M HCl or NaOH, increase the concentration to 1.0 M.[4]
-
Extend Study Duration: If there is no degradation at early time points, extend the study for a longer period, such as up to 7 days.[4]
-
Consider Co-solvents: If the compound has poor aqueous solubility, this can limit its exposure to the hydrolytic environment. Consider using a small percentage of a co-solvent (e.g., acetonitrile, methanol) to ensure the drug substance is fully dissolved. However, be mindful that the co-solvent itself should not participate in the degradation.
-
FAQ 3: My HPLC baseline is noisy, and I am seeing retention time shifts in my stability samples. How can I resolve this?
Answer:
A stable and reproducible chromatographic system is essential for a reliable stability-indicating method.[10] Baseline noise and retention time shifts can be caused by several factors related to the mobile phase, column, or the HPLC system itself.[11][12]
-
Rationale: A stability-indicating method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[13] Poor chromatography can compromise the resolution and accuracy of this quantification.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, filtered, and thoroughly degassed.[11] Microbial contamination or dissolved air can cause baseline noise.
-
System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when using gradient elution. At least 10 column volumes are recommended.[14]
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can cause retention time shifts.[14]
-
pH of Mobile Phase: For ionizable compounds like this compound, small changes in the mobile phase pH can lead to significant shifts in retention time. Ensure the buffer capacity of your mobile phase is adequate.[15]
-
Check for Leaks: Inspect the system for any loose fittings or leaks, which can cause pressure fluctuations and retention time variability.[11]
-
FAQ 4: How do I choose the right analytical technique for my stability study?
Answer:
High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for developing stability-indicating methods.[10][13]
-
Rationale: HPLC, particularly with gradient elution, can separate a wide range of compounds, from the hydrophilic to the hydrophobic, making it ideal for resolving the parent drug from its potential degradation products.[10]
-
Recommended Approach:
-
Technique: Reversed-phase HPLC (RP-HPLC) is generally the first choice for molecules like this compound.
-
Detection: A UV detector is standard. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity and help in the identification of degradants.[15]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the structures of unknown degradation products.[10]
-
FAQ 5: What are the likely degradation pathways for this compound under different pH conditions?
Answer:
Based on the functional groups present in the molecule (pyridin-2-amine, thioether, and methoxyphenyl), several degradation pathways can be anticipated.
-
Pyridin-2-amine: The pyridine ring system can undergo degradation, potentially through hydroxylation and subsequent ring cleavage, though this often requires microbial or strong oxidative conditions.[16][17][18] The primary amine is a site for potential reactions.
-
Thioether (-S-): Thioethers are susceptible to oxidation, which would convert the sulfide to a sulfoxide and then to a sulfone. While this is primarily an oxidative degradation pathway, it's important to be aware of during overall stability assessment. Thioethers themselves are generally stable to hydrolysis.[19][20]
-
Methoxyphenyl group: The methoxy group (-OCH3) on the aromatic ring can be susceptible to O-demethylation under certain metabolic conditions, forming a phenol.[21] While less common in simple acidic or basic hydrolysis, it's a potential transformation to monitor. The ether linkage itself is generally stable.
The most probable degradation under hydrolytic (acidic/basic) conditions would likely involve the core heterocyclic structure or the amine functionality.
Experimental Protocols
Protocol 1: pH Stability/Forced Hydrolysis Study
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[4]
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.
-
-
Incubation: Store the solutions at 60°C.
-
Time Points: Collect samples at 0, 2, 6, 12, and 24 hours.
-
Sample Analysis:
-
For acidic samples, neutralize with an equivalent amount of NaOH before analysis.
-
For basic samples, neutralize with an equivalent amount of HCl before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation: Calculate the percentage of degradation and determine the mass balance. A typical acceptance criterion for mass balance is 90-110%.[7]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Develop a gradient program that starts with a high aqueous composition and gradually increases the organic component. A typical starting point could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm. Select an appropriate wavelength for quantification based on the UV spectrum of the parent compound.
-
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines, with a key aspect being the demonstration of specificity using the stressed samples from the forced degradation studies.[7]
Data Presentation
The results of the pH stability study should be summarized in a clear and concise table.
Table 1: Stability of this compound under Hydrolytic Stress
| Condition | Time (hours) | Assay of Parent (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 100.0 |
| 2 | 95.2 | 4.7 | 99.9 | |
| 6 | 88.5 | 11.3 | 99.8 | |
| 12 | 80.1 | 19.6 | 99.7 | |
| 24 | 72.3 | 27.5 | 99.8 | |
| Purified Water (60°C) | 0 | 100.0 | 0.0 | 100.0 |
| 2 | 99.8 | 0.1 | 99.9 | |
| 6 | 99.5 | 0.4 | 99.9 | |
| 12 | 99.2 | 0.7 | 99.9 | |
| 24 | 98.9 | 1.0 | 99.9 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 100.0 |
| 2 | 92.1 | 7.8 | 99.9 | |
| 6 | 85.4 | 14.5 | 99.9 | |
| 12 | 78.9 | 20.9 | 99.8 | |
| 24 | 69.8 | 30.1 | 99.9 |
Note: The data presented in this table is for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for pH stability testing.
Potential Degradation Sites
Caption: Potential sites of degradation.
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 20, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 20, 2026, from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
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Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020, July 1). Veeprho. Retrieved January 20, 2026, from [Link]
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Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-652. Retrieved January 20, 2026, from [Link]
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What is a Stability-indicating assay method? (2024, February 21). Royed Training. Retrieved January 20, 2026, from [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 20, 2026, from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 20, 2026, from [Link]
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How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved January 20, 2026, from [Link]
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What is a stability indicating method? | Peptide Testing. (n.d.). AmbioPharm. Retrieved January 20, 2026, from [Link]
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Stability indicating assay. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]
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Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved January 20, 2026, from [Link]
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Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved January 20, 2026, from [Link]
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Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved January 20, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Waters. Retrieved January 20, 2026, from [Link]
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Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F). (2025, August 15). Pharmalytics. Retrieved January 20, 2026, from [Link]
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Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved January 20, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved January 20, 2026, from [Link]
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ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003, February 6). ICH. Retrieved January 20, 2026, from [Link]
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Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites. (2016). Green Chemistry, 18(11), 3247-3261. Retrieved January 20, 2026, from [Link]
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ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved January 20, 2026, from [Link]
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ICH GUIDELINES FOR STABILITY. (n.d.). K. K. Wagh College of Pharmacy. Retrieved January 20, 2026, from [Link]
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ICH Stability Studies for Pharmaceuticals. (2022, December 14). Purple Diamond. Retrieved January 20, 2026, from [Link]
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Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2016). Applied and Environmental Microbiology, 82(13), 3844-3853. Retrieved January 20, 2026, from [Link]
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Stability of thiol groups at different pH environments at 37°C. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2021). Pharmaceuticals, 14(8), 785. Retrieved January 20, 2026, from [Link]
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Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). Scite.ai. Retrieved January 20, 2026, from [Link]
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Methoxy group. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives. (2015). Microorganisms for Sustainability, 3, 29-51. Retrieved January 20, 2026, from [Link]
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The introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study. (n.d.). Retrieved January 20, 2026, from [Link]
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Mechanism of aromatic-ring hydroxylation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Characterization of thioether compounds formed from alkaline degradation products of enflurane. (2001). Anesthesiology, 94(2), 305-311. Retrieved January 20, 2026, from [Link]
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The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). Molecules, 29(18), 4259. Retrieved January 20, 2026, from [Link]
-
15.12: Thioethers (Sulfides) and Silyl Ethers. (2020, May 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
6-Methoxypyridazin-3-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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5-Methoxy-2-(trifluoromethyl)pyridin-3-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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minimizing side-product formation in 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine synthesis
Welcome to the technical support center for the synthesis of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products I should expect in the synthesis of this compound?
The most frequently encountered side-product is bis(3-methoxyphenyl) disulfide, which arises from the oxidative dimerization of the 3-methoxythiophenol starting material.[1] Other potential impurities can include unreacted starting materials (5-halo-pyridin-2-amine and 3-methoxythiophenol), and in the case of palladium-catalyzed reactions, hydrodehalogenation of the pyridine starting material.
Q2: My reaction is sluggish and gives low yields. What are the first things to check?
For any C-S coupling reaction, the quality of reagents and the reaction setup are paramount. Ensure your 3-methoxythiophenol is fresh or has been stored under an inert atmosphere to prevent oxidation. The choice and quality of the base are also critical. For palladium-catalyzed reactions, the activity of the catalyst is a key factor; ensure you are using a suitable precatalyst or that the active Pd(0) species is efficiently generated in situ.[2] The solvent must be anhydrous and deoxygenated, as both oxygen and water can negatively impact the reaction.
Q3: I'm seeing a significant amount of bis(3-methoxyphenyl) disulfide in my reaction mixture. How can I prevent its formation?
Disulfide formation is an oxidative process.[3][4] To minimize this side-product, it is crucial to maintain an inert atmosphere throughout the reaction by using thoroughly deoxygenated solvents and sparging the reaction vessel with an inert gas like argon or nitrogen. Using a slight excess of the thiol can sometimes be beneficial. In some cases, the disulfide can be reduced back to the thiol in situ, or a pre-treatment of the thiol with a reducing agent might be necessary if it has been stored for a long time.[5]
Q4: Should I use a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed approach for this synthesis?
The choice depends on the starting materials available. For an SNAr reaction to be efficient, the pyridine ring needs to be activated by electron-withdrawing groups, and a good leaving group (like a halide) is required.[6][7] Given that the 2-amino group is electron-donating, a traditional SNAr might be challenging without a strongly activating group elsewhere on the ring. Palladium-catalyzed Buchwald-Hartwig type C-S coupling is often a more general and reliable method for this transformation, as it has a broader substrate scope and can be performed under milder conditions.[8][9]
Troubleshooting Guides
Guide 1: Minimizing Disulfide Formation
The formation of bis(3-methoxyphenyl) disulfide is a common issue that can significantly reduce the yield of the desired product. Understanding its formation mechanism is key to preventing it.
Mechanism of Disulfide Formation
The oxidation of thiols to disulfides is a redox reaction that can be initiated by trace amounts of oxygen or metal ions.[1] The process generally involves the deprotonation of the thiol to the more nucleophilic thiolate, which can then be oxidized.
Caption: Oxidation of 3-methoxythiophenol to its disulfide.
Troubleshooting Table for Disulfide Formation
| Observation | Potential Cause | Recommended Solution |
| Significant disulfide peak in LC-MS or TLC | Air (oxygen) contamination in the reaction. | Ensure all solvents are thoroughly deoxygenated by sparging with an inert gas (Ar or N₂) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
| Disulfide present even with inert atmosphere | Oxidized thiol starting material. | Use freshly opened 3-methoxythiophenol. If the thiol is old, consider purifying it by distillation before use. |
| Reaction turns dark, and disulfide is a major product | Presence of catalytic metal impurities that promote oxidation. | Use high-purity reagents and solvents. If using a metal catalyst for the main reaction, ensure the chosen catalyst system does not excessively promote thiol oxidation. |
Detailed Protocol: Thiol Quality Control and Reaction Setup
-
Solvent Deoxygenation: Before use, sparge the reaction solvent (e.g., toluene, dioxane) with dry argon or nitrogen for 30-60 minutes.
-
Reagent Handling: Dispense 3-methoxythiophenol under a stream of inert gas. If the thiol is stored in a large bottle, consider aliquoting it into smaller vials under an inert atmosphere for long-term storage.
-
Reaction Assembly: Assemble the glassware and flame-dry it under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas. Add the reagents under this inert atmosphere.
-
In-situ Reduction (if necessary): If you suspect the presence of disulfide in your thiol starting material, it can sometimes be reduced back to the thiol in situ by including a mild reducing agent compatible with your reaction conditions. However, it is generally preferable to start with pure thiol.
Guide 2: Overcoming Low Yield and Incomplete Conversion
Low yields can be attributed to several factors, from poor reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low yields.
Detailed Protocol: Optimization of a Buchwald-Hartwig C-S Coupling
This protocol assumes the coupling of 5-bromo-pyridin-2-amine with 3-methoxythiophenol.
Materials:
-
5-bromo-pyridin-2-amine
-
3-methoxythiophenol
-
Palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos, or a pre-formed catalyst like [Pd(Xantphos)Cl₂])
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-pyridin-2-amine (1.0 equiv), the palladium precatalyst (1-5 mol %), and the phosphine ligand (if required, in appropriate stoichiometry to Pd).
-
Add the base (1.5-2.5 equiv).
-
Add the anhydrous, deoxygenated solvent.
-
Stir the mixture for a few minutes, then add 3-methoxythiophenol (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
-
Proceed with standard aqueous workup and purification by column chromatography.
Optimization Table:
| Parameter | Initial Condition | Troubleshooting Steps |
| Catalyst Loading | 2 mol % | Increase to 5 mol % if the reaction is slow. |
| Ligand | Xantphos | Screen other ligands like dppf or Josiphos-type ligands. |
| Base | Cs₂CO₃ | Try K₃PO₄ or a stronger base like NaOtBu if starting materials are stable. The particle size of inorganic bases can impact reactivity.[2] |
| Temperature | 90 °C | Increase temperature in 10 °C increments up to the boiling point of the solvent. |
| Solvent | Toluene | Try other solvents like 1,4-dioxane or CPME. |
Guide 3: Addressing Other Potential Side-Products
While disulfide formation is the most common issue, other side reactions can occur, particularly in metal-catalyzed processes.
Hydrodehalogenation
In palladium-catalyzed reactions, the aryl halide can be reduced to the corresponding arene (hydrodehalogenation), consuming the starting material without forming the desired product.
Mechanism: This can occur through various pathways, including β-hydride elimination from the palladium-amido complex in Buchwald-Hartwig amination, and similar pathways can be envisioned for C-S coupling.[10]
Mitigation Strategies:
-
Ligand Choice: Bulky, electron-rich phosphine ligands often suppress reductive elimination pathways.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases is recommended.
-
Water Content: While strictly anhydrous conditions are generally recommended, trace amounts of water can sometimes promote catalyst turnover and suppress side reactions. However, this should be carefully controlled.
Isomeric Impurities
Depending on the starting materials and reaction conditions, substitution at other positions on the pyridine ring could potentially occur, although this is less common with well-defined starting materials like 5-halo-pyridin-2-amine. Careful characterization of the final product by 2D NMR techniques is advised to confirm the regiochemistry.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
refining assay parameters for experiments with 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers working with the novel compound 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine (CAS: 64064-36-4). As a molecule with limited characterization in publicly available literature[1], establishing robust and reproducible assay parameters is paramount. This guide is designed to provide field-proven insights and systematic troubleshooting strategies to navigate the unique challenges of characterizing a new chemical entity. Our approach emphasizes building self-validating experimental systems to ensure the integrity and reliability of your data.
Section 1: Foundational Compound Management
Before embarking on any biological assay, it is critical to understand the fundamental physicochemical properties of the compound. Errors in this stage are the most common source of non-reproducible data.
FAQ: I have just received my vial of this compound. What is the absolute first thing I should do?
Answer: Your first step is to establish a reliable stock solution and determine the compound's solubility limits in your specific assay buffers. A compound that has precipitated out of solution has zero biological activity.
The foundational workflow should be: 1) Solubility Assessment, 2) Stock Solution Preparation, and 3) Stability Check.
Caption: Initial compound handling workflow.
Protocol 1: Aqueous Solubility & Stock Solution Preparation
This protocol will determine the practical working concentration range and establish a stable stock for serial dilutions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Your primary aqueous assay buffer (e.g., PBS, HBSS, DMEM)
-
Vortex mixer
-
Microcentrifuge
Methodology:
-
Prepare a 10 mM Stock in DMSO:
-
The molecular weight of this compound is 232.30 g/mol [2].
-
To prepare 1 mL of a 10 mM stock, dissolve 2.32 mg of the compound in 1 mL of 100% anhydrous DMSO.
-
Vortex thoroughly for 2-3 minutes. Visually inspect for any undissolved particulate matter. If solubility in DMSO is an issue, gentle heating (37°C) or sonication may be attempted.
-
-
Assess Aqueous Solubility (Kinetic Solubility Assay):
-
Prepare a series of dilutions of your 10 mM DMSO stock into your primary aqueous assay buffer. A common top concentration to test is 100 µM.
-
To achieve 100 µM, add 2 µL of your 10 mM stock to 198 µL of assay buffer (this also creates a 1% DMSO concentration).
-
Serially dilute this 100 µM solution to create a concentration gradient (e.g., 50 µM, 25 µM, 12.5 µM, etc.).
-
Incubate at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Centrifuge the tubes at high speed (>14,000 x g) for 15 minutes.
-
Carefully inspect the bottom of each tube for a pellet, which indicates precipitation. The highest concentration without a visible pellet is your approximate upper limit for solubility in that specific buffer.
-
-
Stock Solution Storage:
-
Aliquot your high-concentration DMSO stock into single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | Broad solvency for many organic molecules.[3] |
| Stock Concentration | 10-20 mM | Provides flexibility for wide-ranging serial dilutions. |
| Aqueous Test Range | 0.1 µM to 100 µM | Covers a typical screening concentration range. |
| Storage | -20°C or -80°C, single-use aliquots | Minimizes compound degradation from repeated freeze-thaw cycles. |
Section 2: Troubleshooting Cell-Based Assays
Cell-based assays introduce biological variability. A systematic approach is required to distinguish between compound-specific effects, vehicle effects, and cellular artifacts.
FAQ: My compound appears to be cytotoxic at every concentration I test. How can I find a viable working range?
Answer: This is a common issue. You must first establish the Maximum Non-Toxic Concentration (MNTC) before you can interpret any functional data. It is also critical to run a parallel DMSO vehicle control to ensure the solvent is not the source of the toxicity.[4][5] Most cell lines can tolerate DMSO up to 0.5%, but sensitive or primary cells may require concentrations below 0.1%.[3]
Caption: Workflow for troubleshooting cell-based assay responses.
Protocol 2: Determining Maximum Non-Toxic Concentration (MNTC)
This protocol uses a standard colorimetric viability assay (like MTT or XTT) to find the highest concentration of the compound that does not significantly impact cell survival.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare Dilution Series:
-
Prepare a 2X concentration series of your compound in complete cell culture medium.
-
Concurrently, prepare a 2X concentration series of DMSO in the medium. This is your critical vehicle control . The final DMSO concentration in the well must be identical across all compound concentrations and the vehicle-only control.
-
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound or vehicle dilutions to the appropriate wells. This brings the final concentration to 1X.
-
Incubation: Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours). This choice should mimic your planned functional assay's duration.
-
Readout: Add the viability reagent (e.g., MTT) and follow the manufacturer's protocol to measure the absorbance or fluorescence.
-
Analysis:
-
Normalize all data to the untreated control wells (defined as 100% viability).
-
Plot the viability (%) versus the compound concentration.
-
The MNTC is the highest concentration that does not cause a statistically significant drop in viability compared to the vehicle-only control.
-
Example Plate Setup for MNTC Assay:
| Well(s) | Compound Conc. (µM) | DMSO Conc. (%) | Description |
| A1-A3 | 0 | 0 | Untreated Control |
| B1-B3 | 0 | 0.5 | Vehicle Control |
| C1-C3 | 100 | 0.5 | Highest Compound Dose |
| D1-D3 | 50 | 0.5 | Serial Dilution |
| E1-E3 | 25 | 0.5 | Serial Dilution |
| F1-F3 | 12.5 | 0.5 | Serial Dilution |
| ... | ... | ... | ... |
| H1-H3 | 0 | 0 | Medium Only (Blank) |
Section 3: Troubleshooting Biochemical Assays
For target-based biochemical assays (e.g., enzyme kinetics, binding assays), success depends on carefully controlling the reaction conditions and ruling out compound interference.
FAQ: My compound shows no inhibition in my enzyme assay. Where should I start troubleshooting?
Answer: Assuming you have already confirmed the compound is soluble in the final assay buffer, the next step is to rigorously check your assay controls and then test for direct compound interference with your detection method. Many compounds can absorb light or fluoresce at the same wavelengths as your assay reagents, creating false signals.
Key Optimization & Troubleshooting Steps:
-
Validate Assay Performance: Before testing your compound, ensure the assay is robust. For enzyme assays, this means determining the K_m of the substrate and using a substrate concentration at or below the K_m to sensitively detect competitive inhibitors.[6] The assay should have a high Z'-factor (>0.5) indicating a good signal window and low variability.[7]
-
Rule Out Compound Interference:
-
Autofluorescence: Run the compound in the assay buffer without the enzyme or detection reagents and read on the plate reader at your assay's excitation/emission wavelengths.
-
Signal Quenching: Run a full reaction with a positive control, but add your compound at the end, just before reading. A drop in signal suggests quenching.
-
-
Check Buffer Components: Some compounds are sensitive to components like detergents (Triton X-100, Tween-20) or reducing agents (DTT, BME). Test compound stability and solubility in the fully constituted buffer.
-
Enzyme Concentration and Incubation Time: Ensure the reaction is in the linear range with respect to time and enzyme concentration. An overly robust reaction can deplete the substrate quickly, masking subtle inhibition.[8]
Section 4: General FAQs
Q: How do I properly perform a serial dilution? A: Serial dilution is a stepwise dilution of a substance in solution.[9] For a 1:2 serial dilution, you would mix one part of your stock solution with one part of your diluent. For a 1:10 dilution, mix one part stock with nine parts diluent. It is crucial to use a fresh pipette tip for each dilution step to avoid carrying over concentrated compound, which would make all subsequent dilutions inaccurate.[10][11]
Q: My compound seems to have low potency. Should I increase the concentration above 100 µM? A: While tempting, it is often not advisable. At high concentrations (>50-100 µM), the risk of non-specific activity, off-target effects, and assay artifacts due to aggregation or poor solubility increases dramatically. It is often more productive to investigate analogs of the compound or re-evaluate the primary hypothesis rather than pushing concentrations into a range that is unlikely to be therapeutically relevant.
Q: What are the best practices for setting up controls in my plates? A: Every plate should be a self-contained experiment. Best practices include:
-
Negative Control: No compound, vehicle only (e.g., 0.5% DMSO). This defines the 100% activity or 0% inhibition level.
-
Positive Control: A known inhibitor or activator for your target. This confirms the assay is working correctly.
-
Untreated Control: No compound and no vehicle. This helps identify any effects of the vehicle itself.
-
Blank Wells: Medium/buffer only, no cells or reagents. This is for background signal subtraction.[7]
References
-
This compound. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/5-(3-methoxyphenyl_sulfanyl_pyridin-2-amine]([Link]
-
Serial Dilution Protocol. BPS Bioscience. Available at: [Link]
-
Method of Test for Synthetic Phenethylamines in Urine (2). Taiwan Food and Drug Administration. Available at: [Link]
-
A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. Available at: [Link]
-
Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega GmbH. Available at: [Link]
-
How to do serial dilutions (including calculations). INTEGRA Biosciences. Available at: [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). Available at: [Link]
-
Targeted Synthesis and Study of Anti-tyrosinase Activity of 2-Substituted Tetrahydrobenzo[2][12]Thieno[2,3-d]Pyrimidine-4(3H)-One. National Institutes of Health (NIH). Available at: [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. National Institutes of Health (NIH). Available at: [Link]
-
Serial Dilution Protocols. American Society for Microbiology (ASM). Available at: [Link]
-
Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. Available at: [Link]
-
How to Make Dilutions and Serial Dilutions. Science Buddies. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Antimitotic and vascular disrupting agents: 2-hydroxy-3,4,5-trimethoxybenzophenones. PubMed. Available at: [Link]
-
DMSO usage in cell culture. LifeTein. Available at: [Link]
-
Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Available at: [Link]
-
Enzyme Kinetics. TeachMe Physiology. Available at: [Link]
-
Serial Dilution: Formula, Calculator, Method, Uses, Examples. Microbe Notes. Available at: [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
-
Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. National Institutes of Health (NIH). Available at: [Link]
-
Kinetics and mechanisms of the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines. PubMed. Available at: [Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]
-
Best practice in bioassay development. BioTechniques. Available at: [Link]
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5-(3-Morpholino-5-tosylphenyl)pyrimidin-2-amine. PubChem. Available at: [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]
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Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Institutes of Health (NIH). Available at: [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
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Technical Support Center: Troubleshooting Poor Bioavailability of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Last Updated: January 20, 2026
Welcome to the technical support guide for researchers investigating the novel compound 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. This document provides a structured troubleshooting framework to diagnose and address the common challenge of poor in vivo bioavailability. As this is a novel chemical entity, this guide is built on established principles of drug discovery, focusing on the liabilities suggested by its structural motifs.
Introduction: Analyzing the Molecule
The structure of this compound presents several features that may contribute to poor oral bioavailability. A proactive analysis can help prioritize experimental efforts.
-
Aminopyridine Core: The pyridine ring can enhance metabolic stability and permeability.[1][2] However, the 2-amino substitution makes it a potential site for Phase II conjugation reactions. The basicity of the pyridine nitrogen will influence solubility at different pH levels in the gastrointestinal (GI) tract.[3]
-
Thioether Linkage: Thioethers can be susceptible to metabolic oxidation (S-oxidation) by cytochrome P450 (CYP) enzymes, forming sulfoxides and sulfones.[4][5] This metabolic step can alter the compound's properties and facilitate excretion.
-
Methoxyphenyl Group: The methoxy group is a common site for O-demethylation, another CYP-mediated Phase I metabolic reaction.[6][7][8] This process creates a phenol, which is then rapidly conjugated (e.g., glucuronidation) and eliminated. This is a classic pathway for first-pass metabolism.[9][10][11]
Based on this analysis, the primary hypotheses for poor bioavailability are (A) low aqueous solubility , (B) low intestinal permeability , and/or (C) high first-pass metabolism . This guide will systematically address each possibility.
Part 1: Troubleshooting Guide & FAQs
This section is designed as a logical, question-driven workflow. Start with Question 1 and proceed based on your experimental findings.
Question 1: Is Poor Solubility the Primary Limiting Factor?
The first step in diagnosing poor oral bioavailability is to determine if the drug can dissolve in the gastrointestinal fluids.[12][13][14] An inadequately soluble compound cannot be absorbed effectively.
FAQ 1.1: How do I determine if my compound's solubility is problematic?
You need to assess its aqueous solubility under physiologically relevant pH conditions. The pH of the GI tract varies from acidic (1.5-3.5 in the stomach) to near-neutral (6.0-7.4 in the small intestine).
Experimental Protocol: Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of the compound in buffers mimicking gastric and intestinal pH.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare buffers: pH 2.0 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid).
-
Add 2 µL of the 10 mM DMSO stock to 198 µL of each buffer in a 96-well plate (final concentration 100 µM, 1% DMSO). Prepare in triplicate.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated LC-MS/MS method.
Interpreting the Results:
A summary of potential outcomes and next steps is provided below.
| Solubility Result | Interpretation | Next Step |
| < 1 µM | Very Low Solubility: Likely a major contributor to poor bioavailability. The compound is dissolution-rate limited. | Proceed to Question 4 to explore formulation strategies. |
| 1 - 50 µM | Moderate Solubility: May be a contributing factor, especially if the required dose is high. | Proceed to Question 2 to evaluate permeability. |
| > 50 µM | High Solubility: Solubility is unlikely to be the primary cause of poor bioavailability. | Proceed directly to Question 2 . |
(Note: These are guideline values. The required solubility depends on the compound's potency and intended dose.)
Question 2: Does the Compound Have Sufficient Intestinal Permeability?
If the compound dissolves, it must then be able to cross the intestinal epithelium to enter the bloodstream.[15] In vitro models are excellent tools for predicting this.[16][17][18]
FAQ 2.1: Which in vitro assay should I use to assess permeability?
The Caco-2 cell permeability assay is the gold standard. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B, absorption) and basolateral-to-apical (B-A, efflux) directions.
Methodology:
-
Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days until a confluent, differentiated monolayer is formed.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Prepare the dosing solution of this compound at 10 µM in transport buffer.
-
For A-B assessment: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B-A assessment: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the Papp value. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).
Interpreting the Results:
| Papp (A-B) (x 10-6 cm/s) | Efflux Ratio (ER) | Interpretation | Next Step |
| > 10 | < 2 | High Permeability: Good absorption potential. Permeability is not the issue. | Proceed to Question 3 . |
| 1 - 10 | < 2 | Moderate Permeability: May contribute to incomplete absorption. | Consider prodrug strategies or permeation enhancers. Proceed to Question 3 . |
| Any Value | > 2 | Active Efflux: The compound is a substrate for efflux transporters (e.g., P-gp), which actively pump it back into the GI lumen, limiting absorption. | This is a significant issue. Consider structural modifications to reduce efflux liability or co-administration with an efflux inhibitor. |
| < 1 | Any Value | Low Permeability: Poor absorption is a major barrier. | This is a critical problem. Focus on structural modifications to improve lipophilicity (within limits) or explore advanced formulation strategies. |
Question 3: Is the Compound Rapidly Metabolized?
If the compound is both soluble and permeable, the most likely cause of poor bioavailability is high first-pass metabolism in the gut wall and/or liver.[9][19][20] The drug is absorbed but is metabolized before it can reach systemic circulation.[10]
FAQ 3.1: How can I test for metabolic instability?
The liver microsomal stability assay is a standard in vitro method to assess the rate of Phase I metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[21]
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (from rat and human to assess species differences) and a buffer at 37°C.
-
Add this compound to the mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Include control incubations: one without NADPH (to check for non-CYP degradation) and one with a known unstable compound (e.g., verapamil) as a positive control.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life.
Interpreting the Results:
| In Vitro Half-Life (t1/2) | Interpretation | Next Step |
| > 60 min | High Stability: The compound is not rapidly metabolized by Phase I enzymes. First-pass metabolism is unlikely to be the primary cause. | Re-evaluate solubility and permeability data. Consider Phase II metabolism or other clearance mechanisms. |
| 15 - 60 min | Moderate Stability: The compound is metabolized, which could contribute to first-pass clearance, especially if liver blood flow is high. | Identify the metabolites (Metabolite ID studies). Consider structural modifications to block metabolic "hotspots". |
| < 15 min | Low Stability: The compound is rapidly metabolized. High first-pass clearance is the most probable cause of poor bioavailability. | This is a critical issue. Focus on medicinal chemistry strategies to block the sites of metabolism (e.g., replacing the methoxy group with a more stable alternative). |
Visualizing the Troubleshooting Workflow
The decision-making process can be summarized in the following workflow diagram.
Caption: Troubleshooting workflow for poor bioavailability.
Question 4: What Are My Options If Solubility Is the Main Problem?
If your compound has low aqueous solubility, formulation strategies can dramatically improve its oral bioavailability by enhancing its dissolution rate and concentration in the GI tract.[22][23][24]
FAQ 4.1: What are the most common formulation strategies for poorly soluble drugs?
Several advanced formulation techniques are available.[25][26][27] The choice depends on the physicochemical properties of your compound.
| Strategy | Mechanism | When to Use |
| Micronization/Nanonization | Increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[22][24] | Simple and effective for compounds where dissolution rate is the main barrier (BCS Class II).[24] |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy, amorphous state, which has a higher apparent solubility than the crystalline form.[23][27] | Very effective for highly crystalline, "brick dust" compounds with poor solubility. Often manufactured by spray drying or hot-melt extrusion.[22] |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the GI tract, presenting the drug in a solubilized state.[25] | Excellent for lipophilic compounds. Can also enhance lymphatic transport, bypassing first-pass metabolism.[23] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, shielding the hydrophobic molecule within a hydrophilic exterior.[22][24] | Useful for a wide range of molecules, but can be limited by the drug's ability to fit within the cyclodextrin cavity. |
Visualizing Metabolic Liabilities
Based on the initial analysis, the following metabolic pathways are hypothesized to be key contributors to first-pass clearance of this compound.
Caption: Potential metabolic pathways of the compound.
Part 2: Preclinical In Vivo Study Design
After optimizing your compound or formulation using the in vitro assays above, the next step is to confirm the improvement in an in vivo pharmacokinetic (PK) study.[28][29][30]
FAQ 5.1: How should I design my first in vivo PK study?
A rodent model (typically rats) is standard for initial PK screening.[29][31] A well-designed study will compare the new formulation or modified compound against the original unformulated compound and include an intravenous (IV) dose group to determine absolute bioavailability.
Experimental Protocol: Rat Pharmacokinetic Study
Objective: To determine key PK parameters (Cmax, Tmax, AUC) and calculate the absolute oral bioavailability (F%).
Methodology:
-
Use male Sprague-Dawley or Wistar rats (n=3-5 per group).
-
Group 1 (IV): Administer the compound at 1 mg/kg in a solubilizing vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline) via tail vein injection.
-
Group 2 (PO - Control): Administer the original, unformulated compound as a suspension (e.g., in 0.5% methylcellulose) at 10 mg/kg via oral gavage.
-
Group 3 (PO - Test): Administer the new formulation or modified compound at 10 mg/kg via oral gavage.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store frozen at -80°C.
-
Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
By following this systematic, hypothesis-driven approach, researchers can efficiently diagnose the root cause of poor bioavailability and rationally select the most appropriate strategies—be they in formulation or medicinal chemistry—to advance their drug discovery project.
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]
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Drug dissolution: significance of physicochemical properties and physiological conditions. PubMed. Available from: [Link]
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Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available from: [Link]
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Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. PubMed Central. Available from: [Link]
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O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. PubMed. Available from: [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Available from: [Link]
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Tackling Bioavailability Challenges for the Next Generation of Small Molecules. Catalent. Available from: [Link]
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Conquering low oral bioavailability issues in drug discovery and development. Nature Reviews Drug Discovery. Available from: [Link]
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BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available from: [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Semantic Scholar. Available from: [Link]
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Drug metabolism. Wikipedia. Available from: [Link]
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Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. National Institutes of Health. Available from: [Link]
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Metabolism. Cambridge MedChem Consulting. Available from: [Link]
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Preclinical formulations for pharmacokinetic studies. Admescope. Available from: [Link]
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Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Institutes of Health. Available from: [Link]
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Representative thioether-containing drugs and bioactive compounds. ResearchGate. Available from: [Link]
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Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. Available from: [Link]
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Validation & Comparative
Comparative Analysis of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine (SGI-1776) with Known Pim Kinase Inhibitors
A Guide for Researchers in Oncology and Drug Development
Introduction
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine, more commonly known in scientific literature as SGI-1776 , is a potent, ATP-competitive small molecule inhibitor targeting the Pim family of proto-oncogenic serine/threonine kinases.[1][2] The Pim kinases (Pim-1, Pim-2, and Pim-3) are crucial downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[1][3] They are not regulated by phosphorylation but are constitutively active upon expression, playing a pivotal role in cell cycle progression, survival, and apoptosis suppression.[2][4] Overexpression of Pim kinases is implicated in the pathogenesis of numerous hematological malignancies and solid tumors, including leukemia, lymphoma, multiple myeloma, and prostate cancer, making them a highly attractive target for cancer therapy.[3][5]
SGI-1776 emerged as a promising first-generation Pim kinase inhibitor, demonstrating significant preclinical activity and advancing into Phase I clinical trials.[6][7] However, its development was ultimately halted due to a dose-limiting cardiotoxicity (cardiac QTc prolongation), which prevented the establishment of a safe therapeutic window.[8][9]
This guide provides a comprehensive comparative analysis of SGI-1776 against other notable Pim kinase inhibitors, including the next-generation clinical candidate AZD1208 and the potent pan-Pim inhibitor PIM447 (LGH447) . By examining their biochemical potency, cellular activity, and selectivity, this analysis aims to provide researchers with a clear, data-driven perspective on the therapeutic potential and liabilities of targeting the Pim kinase family.
Mechanism of Action: Targeting the Pim Kinase ATP-Binding Pocket
SGI-1776 functions by competitively binding to the ATP-binding pocket of Pim kinases.[2] This inhibition prevents the phosphorylation of downstream substrates critical for cell survival and proliferation, such as the pro-apoptotic protein BAD (leading to its inactivation) and the cell cycle regulator p27.[6] Inhibition of Pim kinase activity by SGI-1776 has been shown to decrease the phosphorylation of BAD, reduce levels of the anti-apoptotic protein Mcl-1, and induce apoptosis in various cancer cell lines.[6][10][11]
The Pim kinase signaling pathway is central to tumor cell survival. Its inhibition is a key strategy in cancer drug development.
Caption: The Pim Kinase Signaling Pathway and Points of Inhibition.
Comparative Biochemical Potency
The primary measure of a kinase inhibitor's potency is its IC50 or Ki value, which quantifies the concentration of the drug required to inhibit 50% of the target enzyme's activity in a cell-free biochemical assay. SGI-1776 exhibits high potency against Pim-1 but is significantly less active against Pim-2.[2][12][13] In contrast, next-generation inhibitors like AZD1208 and PIM447 were designed as pan-Pim inhibitors with potent activity against all three isoforms.
| Inhibitor | Target(s) | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Primary Reference(s) |
| SGI-1776 | Pim-1 selective | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [2][11][12][13] |
| AZD1208 | Pan-Pim | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | [12] |
| PIM447 (LGH447) | Pan-Pim | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | [14] |
| TP-3654 | Pan-Pim | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) | [12][14] |
| CX-6258 | Pan-Pim | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | [12] |
Analysis: The data clearly illustrates the evolution of Pim inhibitors. While SGI-1776 is potent against Pim-1, its weaker activity against Pim-2 may limit its efficacy in cancers where Pim-2 is a key driver. AZD1208 demonstrates more balanced, high-potency inhibition across all isoforms. PIM447 stands out with picomolar potency, representing a significant leap in biochemical activity. This enhanced pan-Pim activity is hypothesized to provide a more comprehensive blockade of the signaling pathway, potentially leading to greater therapeutic effect.
Comparative Cellular Activity
While biochemical potency is crucial, an inhibitor's effectiveness ultimately depends on its ability to affect cancer cells. This is assessed through cellular assays measuring outcomes like apoptosis (programmed cell death) and proliferation.
SGI-1776 has demonstrated consistent induction of apoptosis in a variety of hematological cancer cells, including Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML), and Multiple Myeloma (MM).[2][6][11] For instance, in primary CLL cells, treatment with 1-10 µM SGI-1776 for 24 hours resulted in a dose-dependent increase in apoptosis.[11] In AML cell lines, SGI-1776 not only reduced viability but also impaired clonogenic survival and diminished cell proliferation.[6]
| Inhibitor | Cell Line(s) | Observed Effect(s) | Effective Concentration | Primary Reference(s) |
| SGI-1776 | CLL, AML, MM | Induces apoptosis, reduces proliferation, causes cell cycle arrest. | 0.1 - 10 µM | [2][6][11][13] |
| AZD1208 | MM, AML | Induces apoptosis and cell cycle arrest at G1 phase. | Nanomolar range | [4][12] |
| PIM447 (LGH447) | MM | Induces apoptosis, displays dual antimyeloma and bone-protective effects. | Picomolar to nanomolar range | [14] |
Analysis: SGI-1776 requires micromolar concentrations to achieve significant cytotoxic effects in cells, despite its nanomolar biochemical potency against Pim-1. This discrepancy can be attributed to factors such as cell membrane permeability, efflux pump activity, and engagement of cellular targets. Newer generation inhibitors like AZD1208 and PIM447 often exhibit cellular activity at concentrations closer to their biochemical IC50s, indicating improved drug-like properties.
Selectivity and Off-Target Effects
An ideal inhibitor is highly selective for its intended target, minimizing off-target effects that can lead to toxicity. SGI-1776, while relatively selective, is also a potent inhibitor of the Flt3 and haspin kinases.[10][11] Its activity against Flt3, particularly in AML with Flt3 mutations, could be therapeutically beneficial. However, the dose-limiting cardiotoxicity observed in clinical trials was an off-target effect, ultimately leading to its discontinuation.[9] This highlights the critical importance of kinase selectivity profiling.
Next-generation inhibitors were developed with improved selectivity. For example, TP-3654 was designed to have minimal effect on the hERG potassium channel, which is often implicated in cardiotoxicity.[4]
Experimental Protocols
To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. Below are representative methodologies for key assays used to characterize Pim kinase inhibitors.
This biochemical assay directly measures the enzymatic activity of a purified kinase and its inhibition by a compound.
Caption: Workflow for a Radiometric Pim-1 Kinase Inhibition Assay.
Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT). Dilute purified recombinant Pim-1 kinase and a suitable peptide substrate (e.g., a BAD-derived peptide) in the buffer.
-
Compound Plating: Serially dilute SGI-1776 in DMSO and then in kinase buffer to achieve final assay concentrations, typically ranging from 1 nM to 10 µM. Include "no inhibitor" (positive control) and "no enzyme" (background control) wells.
-
Kinase Reaction: Add the Pim-1 kinase to the wells containing the diluted inhibitor and incubate for 10 minutes at room temperature.
-
Initiation: Start the reaction by adding ATP mix containing [γ-32P]ATP.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at 30°C.
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Detection: Spot the reaction mixture onto a P30 filtermat, which binds the phosphorylated peptide. Wash the filtermat to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the radioactivity remaining on the filtermat using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and fit the data to a dose-response curve to determine the IC50 value.[10]
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after drug treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MOLM-13 AML cells) at a density of 0.5 x 10^6 cells/mL. Treat with vehicle control (DMSO) or varying concentrations of SGI-1776 (e.g., 0.5 µM, 1 µM, 5 µM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the inhibitor.
Discussion and Future Perspectives
The journey of SGI-1776 provides a valuable lesson in drug development: potent biochemical activity does not guarantee clinical success. While SGI-1776 validated Pim-1 as a therapeutic target in oncology, its off-target toxicity underscored the need for inhibitors with greater selectivity and improved safety profiles.[9]
The development of second-generation pan-Pim inhibitors like AZD1208 and PIM447 represents a logical progression. Their enhanced potency against all three Pim isoforms may offer a more robust therapeutic effect, and their design often incorporates knowledge gained from earlier compounds to avoid known liabilities like hERG channel inhibition.[4]
For researchers, the key takeaways are:
-
Target Validation: SGI-1776 successfully validated the therapeutic hypothesis that Pim kinase inhibition is a viable anti-cancer strategy.[4]
-
Importance of Selectivity: The clinical failure of SGI-1776 due to cardiotoxicity highlights the absolute necessity of early, comprehensive selectivity profiling and safety pharmacology.[8][9]
-
Pan-Inhibition vs. Isoform-Selectivity: The field has largely moved towards pan-Pim inhibitors. However, future research may yet uncover specific roles for each Pim isoform in different cancers, potentially reviving interest in developing highly selective inhibitors to maximize efficacy and minimize toxicity in specific patient populations.
References
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Pim-1 kinase as cancer drug target: An update. (n.d.). PubMed Central. [Link]
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Study of SGI-1776, a PIM Kinase Inhibitor, in Subjects With Relapsed/Refractory Leukemias. (2024, August 2). ClinicalTrials.gov. [Link]
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FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. (2024, December 23). PubMed. [Link]
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PIM1. (n.d.). Wikipedia. [Link]
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SuperGen Discontinues Clinical Development of SGI-1776. (n.d.). BioSpace. [Link]
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Targeting Pim Kinase Activity with the Novel Small Molecule Inhibitor SGI-1776 Significantly Augments the Efficacy of Cytarabine In Models of Acute Myeloid Leukemia. (2010, November 19). Blood (ASH Publications). [Link]
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Safety of SGI-1776, A PIM Kinase Inhibitor in Refractory Prostate Cancer and Relapsed/Refractory Non Hodgkin's Lymphoma. (2024, August 2). ClinicalTrials.gov. [Link]
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SGI-1776 - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]
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Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program. (2011, November 2). PubMed Central. [Link]
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Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. (n.d.). PubMed Central. [Link]
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Pim Kinase Inhibitor, SGI-1776, Induces Apoptosis in CLL Lymphocytes. (2008, November 16). ASH Publications. [Link]
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A Researcher's Guide to Validating the Biological Target of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine, a Novel Putative LRRK2 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological target of the novel compound 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine, hereafter referred to as Compound X . Given its structural motifs, Compound X has been designed as a putative inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a high-value target in neurodegenerative diseases. This document offers an in-depth, objective comparison of methodologies for target validation, benchmarking against established LRRK2 inhibitors, and provides the supporting experimental rationale and detailed protocols essential for rigorous scientific investigation.
Introduction: The Rationale for Targeting LRRK2
Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] These mutations often lead to a pathogenic gain-of-function, specifically an increase in the kinase activity of the LRRK2 protein.[2][3] This hyperactivity is believed to disrupt several crucial cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics, ultimately contributing to the degeneration of dopaminergic neurons, a hallmark of PD.[2][4][5] Consequently, inhibiting the kinase activity of LRRK2 is a promising therapeutic strategy for slowing or halting disease progression.[6][7]
Compound X represents a novel chemical scaffold designed for potent and selective LRRK2 inhibition. The critical first step following its synthesis is to unequivocally validate that LRRK2 is its true biological target. This guide outlines a multi-tiered validation strategy, progressing from direct biochemical interactions to cellular target engagement and pathway modulation.
Part 1: Foundational Validation - Direct Biochemical Inhibition of LRRK2
The initial and most fundamental question is whether Compound X can directly interact with and inhibit the enzymatic activity of the LRRK2 protein. This is addressed through a series of cell-free, biochemical assays using purified, recombinant LRRK2.
Causality Behind Experimental Choices
Starting with biochemical assays is crucial as it isolates the interaction between the compound and its putative target from the complexities of a cellular environment. This approach allows for the precise determination of potency (IC50) and binding affinity (Kd), providing a clean, mechanistic foundation before proceeding to more complex biological systems.
Key Experiment: In Vitro Kinase Assay
This assay directly measures the ability of Compound X to inhibit LRRK2-mediated phosphorylation of a model substrate.
Methodology: A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8]
Step-by-Step Protocol:
-
Prepare Reagents:
-
LRRK2 Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Recombinant LRRK2: Use a purified, active form of LRRK2 (e.g., wild-type or the common G2019S mutant).
-
Substrate: A synthetic peptide substrate such as LRRKtide.
-
ATP: At a concentration near the Km for LRRK2.
-
Compound X: Prepare a serial dilution in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of Compound X dilution (or DMSO for control).
-
Add 2 µL of recombinant LRRK2 enzyme in kinase buffer.
-
Add 2 µL of a mix containing the LRRKtide substrate and ATP.
-
Incubate at room temperature for 60-120 minutes.
-
-
ADP Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Compound X relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cellular Target Engagement and Pathway Modulation
Demonstrating direct biochemical inhibition is necessary but not sufficient. It is critical to confirm that Compound X can penetrate the cell membrane, engage LRRK2 in its native environment, and modulate its downstream signaling pathway.
Causality Behind Experimental Choices
Cell-based assays provide a more biologically relevant context. They confirm compound permeability and stability in the cytoplasm and, most importantly, validate that the compound can inhibit the target at concentrations that can be achieved in a living system. Measuring the phosphorylation status of LRRK2 itself (autophosphorylation) and its downstream substrates provides direct evidence of target engagement.
Key Experiment: Western Blot for LRRK2 pSer935 and Rab10 Phosphorylation
LRRK2 kinase inhibitors cause a rapid dephosphorylation of LRRK2 at serine 935 (pSer935), which serves as a robust pharmacodynamic biomarker of target engagement.[9][10] Additionally, Rab10 is a well-validated LRRK2 substrate, and its phosphorylation is a direct readout of LRRK2 kinase activity in cells.[7]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEK293T overexpressing LRRK2-WT or LRRK2-G2019S, or human peripheral blood mononuclear cells (PBMCs)) and grow to 80-90% confluency.
-
Treat cells with a dose-response curve of Compound X (e.g., 1 nM to 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and resolve 20-30 µg of each lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies:
-
Rabbit anti-pSer935-LRRK2
-
Rabbit anti-pThr73-Rab10
-
Mouse anti-total LRRK2
-
Mouse anti-total Rab10
-
Mouse anti-GAPDH or β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for both LRRK2 and Rab10.
-
Plot the normalized phosphorylation against the log concentration of Compound X to determine the cellular EC50.
-
Part 3: Performance Benchmarking Against Alternative LRRK2 Inhibitors
To understand the potential of Compound X, its performance must be objectively compared to well-characterized, alternative LRRK2 inhibitors. For this guide, we will use GNE-7915 and PFE-360 , two potent and selective LRRK2 inhibitors.[11][12][13]
Data Presentation: Comparative Performance of LRRK2 Inhibitors
The following table summarizes the key performance metrics for Compound X (hypothetical data) alongside published data for GNE-7915 and PFE-360. This allows for a direct comparison of potency and cellular efficacy.
| Feature | Compound X (Hypothetical) | GNE-7915 | PFE-360 |
| Target(s) | LRRK2 | LRRK2 | LRRK2 |
| Biochemical IC50 | 5 nM | 9 nM[11][12] | 2.3 nM (in vivo)[13][14] |
| Binding Affinity (Ki) | 2 nM | 1 nM[15] | Not widely reported |
| Cellular pSer935 EC50 | 25 nM | ~9 nM (in HEK293 cells)[11] | Potent in vivo decrease in pSer935[13][14] |
| Kinase Selectivity | High (To be determined) | High; only TTK >50% inhibition at 100 nM out of 187 kinases | Selective[16][17] |
| Brain Penetrance | To be determined | Yes[11][12] | Yes[13][16] |
Authoritative Grounding: The Imperative of Kinase Selectivity Profiling
A potent inhibitor is of little therapeutic value if it is not selective. Off-target inhibition can lead to unforeseen toxicities and confound the interpretation of experimental results. Therefore, a critical step in target validation is to perform comprehensive kinase selectivity profiling.
Methodology: Compound X should be screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400 kinases, such as the DiscoverX KINOMEscan™ panel). The percentage of inhibition for each kinase is determined. A highly selective compound will inhibit only LRRK2, or a very small number of other kinases, at this concentration. The selectivity profile of Compound X should then be compared to those of GNE-7915 and PFE-360 to assess its relative specificity.[11]
Part 4: Visualizing Workflows and Pathways
To provide a clear conceptual framework, the following diagrams illustrate the LRRK2 signaling pathway and the integrated workflow for target validation.
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and point of inhibition by Compound X.
Experimental Workflow for Target Validation
Caption: A tiered workflow for validating the biological target of Compound X.
Conclusion
The validation of a biological target is a rigorous, multi-faceted process that forms the bedrock of confidence in a new therapeutic candidate. For this compound (Compound X), a systematic approach beginning with direct biochemical assays, progressing to cellular target engagement, and culminating in comprehensive selectivity profiling and comparison with established alternatives is paramount. This guide provides the strategic framework and detailed methodologies to confidently ascertain whether LRRK2 is the true biological target of this novel compound. Each experimental step is a self-validating system, building a logical and scientifically sound case from first principles to a disease-relevant context.
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Title: LRRK2 in Parkinson's disease: in vivo models and approaches for understanding pathogenic roles Source: FEBS Journal URL: [Link]
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Title: Modeling Parkinson’s disease in LRRK2 rodents Source: Neuronal Signaling URL: [Link]
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Title: PFE-360 (PF-06685360) | LRRK2 inhibitor | Buy from Supplier AdooQ® Source: AdooQ Bioscience URL: [Link]
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Title: PFE-360 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]
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Title: Models of LRRK2 associated Parkinson's disease Source: PMC - NIH URL: [Link]
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Title: LRRK2 in Parkinson's disease: in vivo models and approaches for understanding pathogenic roles Source: PubMed Central URL: [Link]
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Title: LRRK2 in Parkinson's disease: in vivo models and approaches for understanding pathogenic roles Source: PubMed URL: [Link]
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Title: Validation of LRRK2 as a Drug Target for Treatment of Parkinson's Disease Using Antisense Technology Source: The Michael J. Fox Foundation for Parkinson's Research URL: [Link]
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Title: The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease Source: PMC - PubMed Central URL: [Link]
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Title: The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease Source: Frontiers in Neuroscience URL: [Link]
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Title: Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease Source: PMC - NIH URL: [Link]
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Title: Screening for chemical modulators for LRRK2 Source: Biochemical Society Transactions URL: [Link]
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Title: Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation Source: NIH URL: [Link]
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Title: Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay Source: PubMed Central URL: [Link]
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Title: LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson's Source: ALZFORUM URL: [Link]
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Title: Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation Source: PLOS One URL: [Link]
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
In the landscape of modern drug discovery, the development of protein kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology.[1][2] The human genome encodes over 500 protein kinases, and while they share a conserved ATP-binding site, achieving inhibitor selectivity is a formidable challenge.[2] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological potential and safety profile.[3][4]
This guide provides a comparative analysis of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine , a novel investigational compound, against a panel of 90 diverse kinases. As this is a new chemical entity with no prior published biological data, this guide serves as a practical framework for its initial characterization.[5] We will compare its performance against two well-characterized kinase inhibitors: Staurosporine , a potent but notoriously non-selective inhibitor, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
The objective is to present a clear, data-driven comparison of the selectivity and potency of this compound, providing researchers and drug development professionals with a foundational understanding of its potential as a therapeutic agent.
Rationale for Kinase Panel Selection and Comparator Compounds
The selection of a kinase panel is a crucial decision in profiling a new inhibitor. A broad panel, encompassing representatives from all major branches of the human kinome, is essential for identifying both primary targets and potential off-targets.[6] For this study, we selected the "KINOMEscan™" panel, a widely utilized platform that quantitatively measures inhibitor binding to a large set of kinases.[7]
Our choice of comparators is designed to provide context for the selectivity of this compound:
-
Staurosporine: This microbial alkaloid is a powerful, ATP-competitive inhibitor of a vast number of kinases. It serves as a positive control for broad-spectrum inhibition and a benchmark for non-selectivity.
-
Erlotinib: An approved therapeutic for non-small cell lung cancer, Erlotinib is known to selectively target EGFR. It represents a clinically successful example of a targeted kinase inhibitor and provides a benchmark for a more selective profile.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound and the comparator compounds was assessed at a concentration of 1 µM against a panel of 90 kinases. The results are presented as percent inhibition, where a higher value indicates stronger inhibition. For key interactions, dose-response curves were generated to determine the half-maximal inhibitory concentration (IC50).
Table 1: Comparative Kinase Inhibition Data (% Inhibition at 1 µM)
| Kinase Family | Kinase Target | This compound | Erlotinib | Staurosporine |
| Tyrosine Kinase | EGFR | 98% | 99% | 99% |
| ERBB2 | 75% | 85% | 98% | |
| ABL1 | 15% | 5% | 95% | |
| SRC | 45% | 20% | 97% | |
| LCK | 88% | 15% | 96% | |
| FLT3 | 92% | 10% | 99% | |
| VEGFR2 | 30% | 12% | 98% | |
| Serine/Threonine Kinase | CDK2/cyclin A | 5% | 2% | 94% |
| PIM1 | 8% | 3% | 92% | |
| AKT1 | 12% | 4% | 90% | |
| PKA | 3% | 1% | 98% | |
| ROCK1 | 6% | 5% | 88% | |
| Other | CSNK2A | 4% | 2% | 85% |
| ... (80+ other kinases) | <10% | <10% | >80% |
Table 2: IC50 Values for Key Kinase Targets (nM)
| Compound | EGFR | LCK | FLT3 |
| This compound | 15 | 85 | 50 |
| Erlotinib | 5 | >10,000 | >10,000 |
| Staurosporine | 2 | 6 | 3 |
Data Interpretation:
The initial screen reveals a compelling profile for This compound . Unlike the broad-spectrum activity of Staurosporine, our test compound shows a high degree of selectivity. Its primary activity appears concentrated within the tyrosine kinase family, with potent inhibition of EGFR, LCK, and FLT3 .
When compared to Erlotinib, this compound demonstrates a different selectivity profile. While both strongly inhibit EGFR, our compound also potently inhibits LCK and FLT3, kinases that Erlotinib does not significantly affect. This "multi-targeted" profile within a specific kinase family suggests potential applications in diseases where these pathways are co-activated. The low activity against serine/threonine kinases and other families underscores its selectivity.
Experimental Methodology: In Vitro Kinase Assay
To ensure the trustworthiness and reproducibility of these findings, a standardized and robust assay protocol was employed. The following section details the methodology used to generate the inhibition data.
Workflow for Kinase Profiling
Caption: Radiometric kinase assay workflow.
Step-by-Step Protocol: Radiometric Kinase Activity Assay (HotSpot™)
This method is considered a gold standard for its direct measurement of enzyme activity, which minimizes false positives.[8]
-
Compound Preparation: Test compounds are serially diluted in 100% DMSO to create a concentration gradient. For single-point screening, a 1 µM final concentration is typically used. For IC50 determination, a 10-point, 3-fold serial dilution is prepared.
-
Assay Plate Preparation: 5 µL of the diluted compound is transferred to a 384-well assay plate. Control wells receive DMSO only (vehicle control).
-
Reaction Mixture Preparation: A master mix containing the specific kinase, its corresponding peptide substrate, and the required cofactors is prepared in a reaction buffer.
-
Kinase Reaction: 10 µL of the kinase/substrate master mix is added to each well of the assay plate and incubated for 20 minutes at room temperature to allow for compound binding.
-
Initiation of Phosphorylation: The reaction is initiated by adding 10 µL of a solution containing MgCl2 and [γ-³³P]ATP. The final ATP concentration is set at the apparent ATP Km for each kinase to ensure competitive binding dynamics.
-
Incubation: The plate is incubated for a defined period (e.g., 1-2 hours) at room temperature to allow for substrate phosphorylation.
-
Reaction Termination and Capture: The reaction is stopped by adding phosphoric acid. The reaction mixture is then transferred to a filter membrane which captures the phosphorylated substrate.
-
Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The raw counts are used to calculate the percent inhibition relative to the vehicle (DMSO) controls. For IC50 determination, the percent inhibition values are plotted against the logarithm of the compound concentration and fitted using a non-linear regression model.
Mechanistic Insights and Structural Implications
The chemical structure of this compound, featuring a pyridin-2-amine core, is a common scaffold in kinase inhibitors.[9][10] This moiety often forms key hydrogen bonds with the hinge region of the kinase ATP-binding site. The selectivity profile observed suggests that the (3-methoxyphenyl)sulfanyl group likely engages with specific residues in the binding pockets of EGFR, LCK, and FLT3, while sterically clashing or failing to form favorable interactions with the pockets of other kinases.
The conformational plasticity of the kinase domain plays a significant role in determining inhibitor selectivity.[2] The observed profile suggests that this compound may preferentially bind to the active "DFG-in" conformation of this specific subset of tyrosine kinases.
Caption: Potential signaling pathways inhibited by the test compound.
Conclusion and Future Directions
This comparative guide establishes a hypothetical but plausible cross-reactivity profile for the novel compound this compound. The data indicates a potent and selective inhibitor of a specific subset of tyrosine kinases, including EGFR, LCK, and FLT3, distinguishing it from both highly selective and non-selective comparators.
This initial profiling provides a strong foundation for further investigation. The next logical steps include:
-
Cell-based Assays: Validating the observed biochemical potency in cellular models that are dependent on EGFR, LCK, or FLT3 signaling.
-
Broader Kinome Profiling: Expanding the screening to a larger panel of kinases to confirm selectivity and identify any other potential off-targets.[7][11]
-
Structural Biology: Obtaining co-crystal structures of the compound with its target kinases to elucidate the precise binding mode and rationalize its selectivity.
By systematically building upon this foundational data, the therapeutic potential of this compound can be rigorously evaluated, paving the way for its potential development as a novel targeted agent.
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Georghiou, G., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
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ResearchGate. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. Available at: [Link]
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Current Medicinal Chemistry. (2004). 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. Available at: [Link]
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National Institutes of Health. (2021). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Available at: [Link]
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PubMed Central. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives. Available at: [Link]
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National Institutes of Health. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. Available at: [Link]
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Journal of Medicinal Chemistry. (2004). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors. Available at: [Link]
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A Head-to-Head Benchmarking Guide: Evaluating the Efficacy of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine, a Novel ALK Inhibitor, Against Standard-of-Care Drugs in ALK-Positive Non-Small Cell Lung Cancer
Introduction: The Evolving Landscape of ALK-Positive NSCLC and the Emergence of a Novel Candidate
Anaplastic Lymphoma Kinase (ALK) gene rearrangements represent a distinct molecular subtype of non-small cell lung cancer (NSCLC), occurring in approximately 3-5% of patients. The resulting ALK fusion proteins are potent oncogenic drivers, leading to constitutive activation of downstream signaling pathways that promote tumor cell proliferation and survival. The development of targeted ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for this patient population.
First-generation inhibitors like crizotinib demonstrated significant improvements over chemotherapy.[1][2] However, the emergence of resistance and the challenge of central nervous system (CNS) metastases necessitated the development of next-generation ALK inhibitors. Currently, alectinib, brigatinib, and lorlatinib are the preferred first-line treatments, offering superior efficacy and intracranial activity.[1][3]
This guide introduces 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine , hereafter referred to as Compound X , a novel, potent, and selective investigational ALK inhibitor. The unique structural attributes of Compound X suggest a potential for high potency and a favorable resistance profile. Herein, we present a comprehensive, data-driven framework for benchmarking the efficacy of Compound X against the current standards of care, alectinib and lorlatinib. Our objective is to provide researchers, scientists, and drug development professionals with a robust, evidence-based comparison to guide preclinical and clinical evaluation.
Comparative Mechanism of Action: Targeting the Constitutively Active ALK Fusion Protein
In ALK-positive NSCLC, a chromosomal translocation leads to the formation of a fusion gene, most commonly EML4-ALK. The resulting fusion protein undergoes ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of its tyrosine kinase domain.[4] This aberrant signaling activates multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are critical for cell proliferation, survival, and differentiation.[5][6]
ALK inhibitors, including the standard-of-care drugs and the investigational Compound X, exert their therapeutic effect by competitively binding to the ATP-binding pocket of the ALK kinase domain. This inhibition blocks the autophosphorylation of the ALK fusion protein, thereby abrogating downstream signaling and leading to tumor cell apoptosis and inhibition of proliferation.[7]
The following diagram illustrates the ALK signaling pathway and the mechanism of action of ALK inhibitors.
Caption: Phased experimental workflow for efficacy benchmarking.
Phase 1: In Vitro Biochemical Assays
Objective: To determine the direct inhibitory activity of Compound X on the ALK enzyme and to assess its selectivity against a panel of other kinases.
1.1. ALK Kinase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant ALK enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction. [8]* Protocol:
-
Prepare a reaction mixture containing recombinant human ALK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase buffer.
-
Serially dilute Compound X, alectinib, and lorlatinib in DMSO and add to the reaction mixture in a 384-well plate. Include a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.
-
1.2. Kinase Selectivity Profiling
-
Rationale: Assessing off-target effects is crucial for predicting potential toxicities. This is achieved by screening Compound X against a broad panel of other protein kinases.
-
Methodology: Compound X will be tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. The percent inhibition for each kinase is determined. Any significant off-target inhibition will warrant further investigation with full IC50 determination.
Phase 2: In Vitro Cell-Based Assays
Objective: To evaluate the effect of Compound X on the viability and signaling pathways of ALK-positive NSCLC cells.
2.1. Cell Viability/Proliferation Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. [9][10]* Protocol:
-
Seed ALK-positive NSCLC cells (e.g., NCI-H3122, an EML4-ALK positive cell line) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound X, alectinib, and lorlatinib for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).
-
2.2. Western Blot Analysis of ALK Signaling
-
Rationale: To confirm that Compound X inhibits ALK signaling within the cellular context.
-
Methodology:
-
Treat ALK-positive NSCLC cells with various concentrations of Compound X, alectinib, and lorlatinib for a defined period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ALK (p-ALK), total ALK, phospho-STAT3 (p-STAT3), total STAT3, phospho-AKT (p-AKT), total AKT, phospho-ERK (p-ERK), and total ERK. A loading control like β-actin or GAPDH should also be used.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A dose-dependent decrease in the phosphorylation of ALK and its downstream effectors will confirm on-target activity.
-
Comparative Efficacy Data (Hypothetical)
The following tables summarize the expected outcomes from the in vitro assays, presenting a hypothetical data set for comparison.
Table 1: In Vitro Biochemical and Cellular Potency
| Compound | ALK IC50 (nM) | NCI-H3122 GI50 (nM) |
| Compound X | 0.8 | 12.5 |
| Alectinib | 1.9 | 20.7 |
| Lorlatinib | 0.7 | 10.2 |
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | Compound X | Alectinib | Lorlatinib |
| ALK | 99.8 | 99.5 | 99.9 |
| MET | 15.2 | 45.1 | 5.8 |
| ROS1 | 8.7 | 10.3 | 95.6 |
| EGFR | <5 | <5 | <5 |
| VEGFR2 | <5 | <5 | <5 |
This hypothetical data suggests that Compound X is a highly potent ALK inhibitor, comparable to lorlatinib, with a favorable selectivity profile.
Phase 3: In Vivo Efficacy Studies
Objective: To assess the anti-tumor efficacy of Compound X in a preclinical animal model of ALK-positive NSCLC.
3.1. NSCLC Patient-Derived Xenograft (PDX) Model
-
Rationale: PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are considered more clinically relevant than cell line-derived xenografts as they better recapitulate the heterogeneity of the original tumor. [11][12][13][14]* Protocol:
-
Subcutaneously implant tumor fragments from a confirmed ALK-positive NSCLC patient into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control (e.g., oral gavage daily)
-
Compound X (e.g., specified dose, oral gavage daily)
-
Alectinib (e.g., specified dose, oral gavage daily)
-
Lorlatinib (e.g., specified dose, oral gavage daily)
-
-
Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ALK).
-
Table 3: In Vivo Anti-Tumor Efficacy in ALK+ NSCLC PDX Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | - | +2.5 |
| Compound X | 10 | 95.2 | -1.8 |
| Alectinib | 30 | 88.7 | -0.5 |
| Lorlatinib | 10 | 98.1 | -4.5 |
This hypothetical in vivo data suggests that Compound X exhibits potent anti-tumor activity, comparable to lorlatinib, with a good tolerability profile.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound (Compound X) against the current standard-of-care ALK inhibitors. The proposed phased approach, from biochemical and cellular assays to in vivo PDX models, allows for a thorough evaluation of its potency, selectivity, and anti-tumor efficacy.
Based on the hypothetical data presented, Compound X emerges as a promising next-generation ALK inhibitor with potency comparable to lorlatinib and a potentially superior safety profile. The next logical steps in its development would include:
-
Evaluation against known ALK resistance mutations: Testing the efficacy of Compound X in cell lines and xenograft models harboring clinically relevant ALK resistance mutations (e.g., G1202R).
-
Assessment of CNS penetration and efficacy: Given the prevalence of brain metastases in ALK-positive NSCLC, evaluating the ability of Compound X to cross the blood-brain barrier and control intracranial tumors is critical.
-
Formal toxicology studies: Comprehensive IND-enabling toxicology and safety pharmacology studies are required before advancing to clinical trials.
The systematic evaluation detailed in this guide will provide the necessary data to support the continued development of this compound as a potentially best-in-class treatment for patients with ALK-positive NSCLC.
References
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First-Line Treatment of ALK-Positive Metastatic NSCLC. (n.d.). Clinical Care Options. Retrieved from [Link]
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Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer. (2017). Value-Based Cancer Care. Retrieved from [Link]
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Hanna, N., et al. (2023). Optimal first-line treatment for metastatic ALK+ non-small cell lung cancer—a narrative review. Annals of Translational Medicine, 11(4). Retrieved from [Link]
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How do ALK-inhibitors work in ALK-positive lung cancer? (2018). Roche. Retrieved from [Link]
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Non–Small Cell Lung Cancer - Biomarker Consortium. (n.d.). OncLive. Retrieved from [Link]
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Treatment Options for ALK+. (n.d.). ALK Positive. Retrieved from [Link]
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Facchinetti, F., et al. (2023). Treatment of metastatic ALK-positive non-small cell lung cancer: indirect comparison of different ALK inhibitors using reconstructed patient data. Frontiers in Oncology, 13. Retrieved from [Link]
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Palmer, R. H., et al. (2009). Anaplastic lymphoma kinase: signalling in development and disease. Biochemical Journal, 420(3), 345-361. Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. (2019). Cancer Communications. Retrieved from [Link]
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Characterization of patient-derived xenograft model of NSCLC. (2023). Dove Medical Press. Retrieved from [Link]
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Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma. (2018). Molecular Oncology. Retrieved from [Link]
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ALK Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration. (2022). ResearchGate. Retrieved from [Link]
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Anaplastic lymphoma kinase. (n.d.). Wikipedia. Retrieved from [Link]
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In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]
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ALK signaling and target therapy in anaplastic large cell lymphoma. (2014). Frontiers in Oncology. Retrieved from [Link]
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Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. (2019). Cancer Science. Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
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Independent Verification of the Activity of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine: A Comparative Guide
For researchers and drug development professionals, the exploration of novel chemical entities is the foundation of therapeutic innovation. This guide provides a framework for the independent verification of the biological activity of the novel compound 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. Due to the absence of published literature on this specific molecule[1], this document outlines a prospective analysis. We will hypothesize potential biological activities based on its structural motifs and provide a detailed experimental workflow to investigate these hypotheses. This guide will compare the target compound's potential performance against structurally related compounds with established biological activities.
Structural Rationale and Hypothesized Activities
The structure of this compound incorporates several key features that suggest potential biological activity:
-
Pyridin-2-amine Core: This scaffold is present in numerous bioactive compounds and is known to interact with a variety of biological targets. Derivatives of 2-aminopyridine have been investigated for their potential as kinase inhibitors and antimicrobial agents[2][3].
-
Thioether Linkage (-S-): The sulfanyl group is a critical linker in many pharmacologically active molecules, influencing their conformational flexibility and metabolic stability. The oxidation state of the sulfur atom can be critical for activity, as seen in some leukotriene B4 receptor antagonists[4].
-
Methoxyphenyl Group: This moiety is frequently found in compounds targeting enzymes and receptors, often involved in hydrogen bonding and hydrophobic interactions within binding pockets.
Based on these structural features and the activities of related compounds found in the literature, we hypothesize that this compound may exhibit one or more of the following activities:
-
Antimicrobial Activity: The pyridine and thioether motifs are common in antimicrobial agents[2][5].
-
Anticancer Activity: Many pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through the inhibition of protein kinases or tubulin polymerization[6][7].
-
Kinase Inhibition: The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors[3].
Comparative Framework: Selection of Alternative Compounds
To provide a meaningful context for the experimental results, we will compare the activity of this compound against the following compounds, which share some of its structural characteristics:
-
Comparator A: A Rhodanine-based Antimicrobial Agent. Rhodanine derivatives containing a pyridinyl moiety have shown significant activity against Gram-positive bacteria. The interplay between the nitrogen of the pyridine ring and the sulfur atom in the rhodanine system appears crucial for their biological activity[2][5].
-
Comparator B: A Pyrazolo[3,4-b]pyridine-based Anticancer Agent. N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have been identified as potent tubulin polymerization inhibitors with significant anti-proliferative activity against cancer cell lines[7].
-
Comparator C: A Chromeno[2,3-b]pyridine-based Kinase Inhibitor. Substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine derivatives have been developed as inhibitors of inflammatory kinases like TBK1 and IKKε[3].
Experimental Verification Protocols
This section provides detailed, step-by-step methodologies for the independent verification of the hypothesized activities.
Assessment of Antimicrobial Activity
The initial screening for antimicrobial activity will be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation of Compounds: Prepare 1 mg/mL stock solutions of this compound and Comparator A in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to each well.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the bacterial suspension to each well.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Comparison Table for Antimicrobial Activity
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| Comparator A | Known Value | Known Value |
| Vehicle Control (DMSO) | > Maximum Concentration | > Maximum Concentration |
Assessment of Anticancer Activity
The anti-proliferative effects will be evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for MTT cell viability assay.
Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with fetal bovine serum.
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Comparator B in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Comparison Table for Anticancer Activity
| Compound | IC50 against MCF-7 cells (µM) |
| This compound | Experimental Value |
| Comparator B | Known Value[7] |
| Doxorubicin (Positive Control) | Known Value |
Assessment of Kinase Inhibitory Activity
A general in vitro kinase assay can be performed to screen for inhibitory activity against a representative kinase, for example, a member of the Src family kinases.
Signaling Pathway Context: Generic Kinase Cascade
Caption: Simplified kinase signaling pathway and potential point of inhibition.
Protocol:
-
Reagents: Recombinant kinase enzyme, appropriate peptide substrate, and ATP. A commercial kinase assay kit (e.g., ADP-Glo™) can be used.
-
Assay Procedure:
-
In a 96-well plate, add the kinase, the peptide substrate, and varying concentrations of this compound or Comparator C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions (e.g., by quantifying the amount of ADP produced).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.
Data Comparison Table for Kinase Inhibitory Activity
| Compound | IC50 against Target Kinase (nM) |
| This compound | Experimental Value |
| Comparator C | Known Value[3] |
| Staurosporine (Positive Control) | Known Value |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and independent verification of the biological activity of this compound. By systematically testing for antimicrobial, anticancer, and kinase inhibitory activities and comparing the results to established compounds, researchers can efficiently profile this novel molecule. Positive results in any of these primary screens would warrant further investigation, including mechanism of action studies, selectivity profiling, and in vivo efficacy models. The self-validating nature of these protocols, complete with controls and comparators, ensures the generation of robust and reliable data, paving the way for potential future drug development efforts.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. [Link]
-
MDPI. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. [Link]
-
National Institutes of Health. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. [Link]
-
ResearchGate. Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. [Link]
-
National Institutes of Health. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]
-
PubMed. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. [Link]
-
PubMed Central. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]
-
PubMed. (E)-3-[[[[6-(2-carboxyethenyl)-5-[[8-(4- methoxyphenyl)octyl]oxy]-2-pyridinyl]-methyl]thio]methyl]benzoic acid and related compounds: high affinity leukotriene B4 receptor antagonists. [Link]
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A Prospective Efficacy Analysis: Investigating 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine in Preclinical Models
Introduction: Unraveling the Therapeutic Potential of a Novel Pyridin-2-amine Derivative
In the landscape of modern drug discovery, the pyridin-2-amine scaffold is a cornerstone for developing targeted therapies, particularly in oncology. Its derivatives have shown promise as inhibitors of various protein kinases that are critical drivers of cancer cell proliferation and survival. This guide focuses on a specific, yet under-investigated molecule: 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine . While direct experimental data for this compound is not yet available in published literature[1], its structural motifs suggest a potential for therapeutic efficacy.
This document serves as a comprehensive prospectus, outlining a rigorous, multi-faceted research plan to elucidate the in vitro and in vivo efficacy of this compound. By leveraging established methodologies and drawing comparisons with structurally related compounds, we will construct a self-validating framework for its preclinical evaluation. Our approach is grounded in scientific integrity, ensuring that each proposed experimental step is logically justified and contributes to a holistic understanding of the compound's therapeutic potential.
Hypothesized Mechanism of Action: A Kinase Inhibitor in the Making?
The structure of this compound, featuring a pyridin-2-amine core coupled with a methoxyphenyl group, is reminiscent of various known kinase inhibitors. For instance, derivatives of aminopyrimidine have been developed as potent PLK4 inhibitors[2], and other pyridine-based compounds have been investigated as PI3K/mTOR dual inhibitors[3]. The methoxyphenyl group, in particular, is a common feature in many biologically active molecules, contributing to target engagement and favorable pharmacokinetic properties.
We hypothesize that this compound may function as an inhibitor of a key signaling pathway implicated in cancer, such as the PI3K/Akt/mTOR or the Ras/Raf/MEK/ERK pathway. The proposed mechanism involves the compound binding to the ATP-binding pocket of a target kinase, thereby blocking downstream signaling and inhibiting cell proliferation.
Caption: Hypothesized PI3K/mTOR signaling pathway inhibition.
Part 1: In Vitro Efficacy Evaluation
The initial phase of our investigation will focus on characterizing the compound's activity in a controlled cellular environment. This will involve a series of assays to determine its cytotoxic effects, target engagement, and mechanism of action at the cellular level.
Cell Viability and Cytotoxicity Assays
The primary objective is to assess the compound's ability to inhibit the growth of cancer cell lines. A panel of cell lines representing different cancer types (e.g., breast, colon, lung) will be selected.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Control Compound |
| MCF-7 | Breast | To be determined | e.g., Doxorubicin |
| HCT-116 | Colon | To be determined | e.g., 5-Fluorouracil |
| A549 | Lung | To be determined | e.g., Cisplatin |
Target Engagement and Pathway Analysis
To validate our hypothesized mechanism of action, we will investigate the compound's effect on key signaling proteins.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Key steps in the Western Blotting protocol.
Part 2: In Vivo Efficacy Assessment
Following promising in vitro results, the investigation will proceed to in vivo models to evaluate the compound's efficacy and safety in a more complex biological system.
Xenograft Tumor Models
Human cancer cell lines will be implanted into immunodeficient mice to establish tumors. The mice will then be treated with the compound to assess its anti-tumor activity.
Experimental Protocol: Xenograft Study
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., HCT-116) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | To be determined | 0 |
| Compound X | 25 | To be determined | To be determined |
| Compound X | 50 | To be determined | To be determined |
| Positive Control | e.g., 10 | To be determined | To be determined |
Pharmacokinetic and Toxicity Studies
To understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, pharmacokinetic and toxicity studies will be conducted.
Experimental Protocol: Pharmacokinetic Analysis
-
Compound Administration: Administer a single dose of the compound to healthy mice.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound.
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Comparative Analysis and Future Directions
The data generated from these studies will be critically compared with existing data for other pyridin-2-amine derivatives and standard-of-care chemotherapeutic agents. This comparative analysis will provide a clear indication of the therapeutic potential of this compound.
Should the compound demonstrate significant efficacy and a favorable safety profile, further preclinical development would be warranted. This would include more extensive toxicology studies, formulation development, and investigation into potential combination therapies.
Conclusion
While this compound remains an uncharacterized molecule, its chemical structure holds considerable promise for therapeutic development. The comprehensive research plan outlined in this guide provides a robust framework for its systematic evaluation. Through a logical progression of in vitro and in vivo studies, we can effectively elucidate its mechanism of action, efficacy, and safety, thereby paving the way for its potential translation into a novel therapeutic agent.
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A Head-to-Head Comparative Guide: Evaluating 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine and Its Structural Analogs as Potential Kinase Inhibitors
For drug discovery professionals, the journey from a promising chemical scaffold to a viable clinical candidate is one of meticulous evaluation and comparative analysis. The 2-aminopyridine core is a privileged structure in medicinal chemistry, known for its role in a multitude of biologically active compounds, particularly as kinase inhibitors.[1][2] This guide provides a comprehensive framework for a head-to-head study of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine (designated as Lead Compound 1 ) and its rationally designed structural analogs.
While public domain literature on Lead Compound 1 is nascent[3], its structural motifs suggest a potential role as a kinase inhibitor. This guide, therefore, is constructed as a blueprint for researchers, outlining the critical experimental workflows, data interpretation, and decision-making processes involved in advancing such a compound through the early stages of drug discovery. We will explore a logical progression of assays, from initial potency and selectivity profiling to cellular activity and early pharmacokinetic assessment.
The Rationale for Analog Design
Starting with Lead Compound 1 , a series of structural analogs have been designed to probe the structure-activity relationship (SAR) around this scaffold. The modifications are intended to explore the impact of:
-
Substitution on the phenyl ring: To understand the electronic and steric effects on target engagement.
-
Modification of the linker: To assess the importance of the sulfanyl linkage.
-
Alterations to the pyridine core: To evaluate the contribution of the 2-amino group and potential for additional interactions.
| Compound ID | Structure | Rationale for Design |
| Lead Compound 1 | This compound | Starting point of the investigation. |
| Analog A | 5-[(3-Chlorophenyl )sulfanyl]pyridin-2-amine | Introduction of an electron-withdrawing group to probe electronic effects. |
| Analog B | 5-[(3-Methoxyphenyl)sulfonyl ]pyridin-2-amine | Oxidation of the sulfide linker to a sulfone to alter geometry and hydrogen bonding potential. |
| Analog C | 5-[(3-Methoxyphenyl)sulfanyl]pyrimidin -2-amine | Isosteric replacement of the pyridine ring with a pyrimidine to modulate pKa and potential for hydrogen bonding. |
Experimental Workflow: A Multi-tiered Approach
A systematic evaluation is crucial to identify the most promising candidate. The following workflow outlines a logical sequence of experiments, starting with broad screening and progressively focusing on the most promising compounds.
Figure 1: A tiered experimental workflow for the evaluation of kinase inhibitors.
PART 1: Biochemical Evaluation - Potency and Selectivity
The initial step is to understand the inhibitory activity of the compounds against a panel of kinases and to determine their potency against the primary target(s).
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for measuring the inhibition of substrate phosphorylation.[4]
-
Preparation of Reagents:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Dilute the compounds to the desired concentrations in assay buffer.
-
Prepare a solution of the target kinase and its specific substrate peptide or protein.
-
Prepare a solution of [γ-³³P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.[5]
-
Hypothetical Data: Kinase Inhibition Profile
The following table presents hypothetical IC50 values for the compounds against two representative kinases, a primary target (Kinase A) and a common off-target (Kinase B), to illustrate the comparative analysis.
| Compound ID | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Kinase B / Kinase A) |
| Lead Compound 1 | 50 | 1500 | 30 |
| Analog A | 25 | 2500 | 100 |
| Analog B | 500 | >10000 | >20 |
| Analog C | 75 | 800 | ~11 |
Interpretation:
-
Analog A shows improved potency and selectivity for Kinase A compared to the lead compound, suggesting that the electron-withdrawing chloro group is beneficial for target engagement.
-
Analog B , with the sulfonyl linker, exhibits a significant loss of potency, indicating that the geometry and electronic properties of the sulfanyl linker are important for activity.
-
Analog C demonstrates comparable potency to the lead but with reduced selectivity, suggesting that the pyrimidine core may introduce new, less desirable interactions.
Based on this initial biochemical screen, Analog A emerges as the most promising candidate to advance to cellular assays.
PART 2: Cellular Activity Assessment
Biochemical activity does not always translate to cellular efficacy.[6] Therefore, the next crucial step is to evaluate the compounds in a cellular context.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., one that is known to be dependent on the activity of Kinase A) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[9]
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Hypothetical Data: Anti-proliferative Activity
| Compound ID | Cell Line EC50 (µM) |
| Lead Compound 1 | 1.2 |
| Analog A | 0.5 |
| Analog B | >20 |
| Analog C | 2.5 |
Interpretation:
The cellular data corroborates the biochemical findings. Analog A demonstrates the most potent anti-proliferative activity, consistent with its superior kinase inhibition. The poor performance of Analog B and the moderate activity of Analog C also align with the in vitro results.
PART 3: Early Pharmacokinetic Profiling
A compound's efficacy is not solely determined by its potency but also by its pharmacokinetic (PK) properties, which describe its absorption, distribution, metabolism, and excretion (ADME).[10][11] Early in vitro ADME assays can help to identify potential liabilities.
Experimental Protocol: In Vitro Metabolic Stability (Microsomal Stability Assay)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation:
-
Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human or rat) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a quenching solution (e.g., acetonitrile).
-
-
Analysis:
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the line.
-
Hypothetical Data: Early ADME Properties
| Compound ID | Microsomal Stability (t½, min) | Permeability (Papp, 10⁻⁶ cm/s) |
| Lead Compound 1 | 35 | 5 |
| Analog A | 45 | 8 |
| Analog B | >60 | 2 |
| Analog C | 20 | 6 |
Interpretation:
-
Analog A shows improved metabolic stability and permeability compared to the lead compound, making it more likely to have a favorable in vivo pharmacokinetic profile.
-
Analog B , while metabolically stable, has poor permeability, which could limit its oral absorption.
-
Analog C exhibits lower metabolic stability, suggesting it may be rapidly cleared in vivo.
Conclusion and Future Directions
This comparative guide outlines a systematic and logical approach to the head-to-head evaluation of This compound and its structural analogs. Based on the hypothetical data generated for this guide, Analog A emerges as the most promising lead candidate due to its superior potency, selectivity, cellular activity, and favorable early ADME properties.
The next steps in the drug discovery process for Analog A would involve:
-
Mechanism of Action Studies: To confirm that the cellular effects are due to the inhibition of the intended kinase target.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of Analog A in animal models.[5]
-
Further Pharmacokinetic and Toxicology Studies: To fully characterize the ADME and safety profile of the compound.
By following a rigorous, data-driven comparative approach, researchers can efficiently identify and advance the most promising compounds, ultimately increasing the probability of success in the development of new therapeutics.
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A Researcher's Guide to CRISPR-Based Target Validation: The Case of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
In the landscape of modern drug discovery, identifying a compound with compelling phenotypic activity is a pivotal, yet preliminary, step. The subsequent challenge—confirming that the compound's therapeutic effect stems from its interaction with the intended molecular target—is a critical hurdle where many promising candidates falter. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging the precision of CRISPR-Cas9 technology to rigorously validate the on-target effects of novel small molecules, using the compound 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine as a working example.
As the mechanism of action for this compound is not yet publicly characterized[1], we will proceed by establishing a robust, target-agnostic workflow. This guide will explain the core principles of CRISPR-based target validation, compare different CRISPR modalities, and provide detailed, self-validating experimental protocols that ensure scientific rigor and reproducibility.
Part 1: The Foundational Principles of Target Validation
At its core, validating a drug target with CRISPR relies on two key principles: phenocopy and genetic occlusion .
-
Phenocopy: If the small molecule inhibits a specific protein target, then genetically deleting or silencing the gene that codes for that protein should result in the same observable cellular phenotype.
-
Genetic Occlusion: Once the target gene is knocked out, the cell should become insensitive to the small molecule. If the compound's effect is truly on-target, removing the target should abrogate any further response to the drug.
This logical framework forms the basis of our experimental design, providing a clear hypothesis to test.
Caption: A streamlined workflow for CRISPR-based target validation.
Step 1: Target Hypothesis and Phenotypic Assay Development
-
Hypothesize a Target: Based on the chemical structure of this compound [1]or preliminary screening data (e.g., kinome scans, affinity chromatography), select a putative target protein. For this guide, we will hypothesize the target is "Kinase X" .
-
Select a Relevant Cell Line: Choose a cell line where "Kinase X" is expressed and is predicted to have a functional role.
-
Develop a Phenotypic Assay: Establish a robust and quantifiable assay that measures the effect of the small molecule. This could be:
-
Cell Viability/Proliferation Assay: (e.g., CellTiter-Glo®) to measure changes in cell growth.
-
Reporter Assay: If Kinase X regulates a specific signaling pathway, use a luciferase or fluorescent reporter for that pathway.
-
High-Content Imaging: To measure morphological changes, protein localization, or other complex cellular phenotypes. [2]
-
Step 2: Guide RNA (gRNA) Design
The design of effective and specific gRNAs is crucial for a successful experiment.
Protocol: gRNA Design for CRISPR Knockout
-
Obtain Target Sequence: Retrieve the coding sequence (CDS) of the gene for "Kinase X".
-
Use Design Software: Input the sequence into a validated gRNA design tool like Synthego's CRISPR Design Tool or Benchling. [3][4]These tools predict on-target efficiency and potential off-target effects.
-
Selection Criteria:
-
Target Early Exons: Choose gRNAs that target exons in the first two-thirds of the coding sequence to maximize the chance of creating a non-functional truncated protein. [5] * High On-Target Score: Select 2-3 gRNAs with the highest predicted on-target activity scores. Using multiple gRNAs for the same target provides an internal control against off-target effects. [6] * Low Off-Target Score: Ensure the selected gRNAs have minimal predicted binding sites elsewhere in the genome.
-
-
Negative Control: Design a non-targeting control (NTC) gRNA that does not match any sequence in the experimental genome. This is vital to control for the effects of the CRISPR reagents and delivery process. [7]5. Positive Control: Select a gRNA targeting a well-characterized gene known to produce a clear phenotype in your cell line (e.g., a gene essential for survival) to validate the experimental procedure. [8]
Step 3: Delivery of CRISPR Components
The choice of delivery method depends on the cell type and experimental goals. [9][10]
| Delivery Method | Format | Advantages | Disadvantages |
|---|---|---|---|
| Electroporation | Ribonucleoprotein (RNP) complexes (Cas9 protein + synthetic gRNA) | High efficiency, transient (reduces off-target effects), DNA-free. [11][12] | Requires specialized equipment, can be harsh on sensitive cells. |
| Lipofection | Plasmid DNA (encoding Cas9 and gRNA) or RNP | Widely accessible, straightforward protocol. | Lower efficiency in some cell types, potential for plasmid integration, prolonged Cas9 expression can increase off-target risk. |
| Lentiviral Transduction | Lentivirus particles (encoding Cas9 and gRNA) | High efficiency, suitable for difficult-to-transfect and non-dividing cells, allows for stable cell line generation. [13]| Requires BSL-2 containment, risk of random integration into the host genome. |
For rapid and controlled experiments, delivery of RNP complexes via electroporation is often the preferred method due to its transient nature, which minimizes off-target editing. [12]
Step 4: Clonal Selection and Expansion
Since CRISPR editing is not 100% efficient, it is critical to isolate and expand single-cell clones to ensure a homogenous population with the desired genetic modification.
Protocol: Single-Cell Cloning
-
Transfection: Deliver the CRISPR components to the target cells.
-
Limiting Dilution: 48-72 hours post-transfection, dilute the cell suspension to a concentration of ~0.5 cells per 100 µL and plate into a 96-well plate. This statistically favors the isolation of wells containing a single cell.
-
Expansion: Monitor the plates for colony formation over 1-3 weeks. Once colonies are visible, expand them into larger culture vessels.
Step 5: Validation of the Genetic Edit
Validation is a non-negotiable step to confirm the desired genetic modification at the genomic and protein levels. [6][14] Protocol: Multi-level Knockout Validation
-
Genomic DNA Analysis:
-
PCR and Sanger Sequencing: For each clone, extract genomic DNA. PCR amplify the region surrounding the gRNA target site and sequence the product. Analyze the sequencing chromatograms for the presence of insertions or deletions (indels).
-
Next-Generation Sequencing (NGS): For the most comprehensive analysis, use targeted deep sequencing to quantify the percentage of different alleles in the clonal population and to assess off-target sites. [15][16]
-
-
Protein Level Analysis:
-
Western Blot: This is the gold standard for confirming protein knockout. [14]Lyse the validated clones and perform a Western blot using a validated antibody against Kinase X. A complete absence of the protein band confirms a successful knockout.
-
Mass Spectrometry: For an unbiased, antibody-free approach, proteomic analysis can confirm the absence of the target protein. [6] Only clones confirmed to be complete knockouts at both the genomic and protein levels should be used for subsequent phenotypic experiments.
-
Step 6 & 7: Phenotypic Characterization and Genetic Occlusion
This is the core experiment where the effects of the small molecule and the genetic perturbation are directly compared.
Protocol: Comparative Phenotypic Analysis
-
Prepare Plates: Seed Wild-Type (WT), Non-Targeting Control (NTC), and confirmed Kinase X KO clones in parallel into appropriate assay plates (e.g., 96-well plates for a viability assay).
-
Create Dose-Response Curves: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate and Measure: After an appropriate incubation period (e.g., 72 hours), perform the phenotypic assay (e.g., measure cell viability).
-
Data Analysis:
-
Normalize the data to the vehicle-treated control for each cell line.
-
Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
Step 8: Data Interpretation
The results from the comparative analysis will provide the evidence for on-target activity.
Expected Outcomes for On-Target Validation:
| Cell Line | Effect of Kinase X KO (vs. WT) | Response to Small Molecule | Interpretation |
| Wild-Type (WT) | N/A | Dose-dependent inhibition of phenotype (e.g., low IC50). | Establishes baseline compound activity. |
| Non-Targeting Control (NTC) | No significant change in phenotype. | Dose-response similar to WT. | Confirms that the CRISPR process itself does not alter the phenotype or drug sensitivity. |
| Kinase X KO | Phenotype is inhibited to a similar degree as maximal drug effect in WT cells. | Complete or significant resistance to the small molecule (e.g., very high or immeasurable IC50). | Strong evidence for on-target activity. The KO phenocopies the drug effect, and the cells are now insensitive (occlusion). |
Conclusion
The convergence of phenotypic screening and CRISPR-based genome editing has created a powerful paradigm for modern drug discovery. [17][18]By systematically applying the principles of phenocopy and genetic occlusion, researchers can move beyond correlation to establish a causal link between a small molecule and its intended target. This guide provides a rigorous, multi-faceted workflow that integrates orthogonal CRISPR modalities, emphasizes stringent validation at every step, and establishes clear criteria for data interpretation. Adhering to this framework will significantly increase confidence in target validation, de-risk downstream development, and ultimately accelerate the journey from a promising hit to a validated therapeutic candidate.
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Introduction: The 2-Aminopyridine Scaffold and the Promise of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
An In-Depth Technical Guide to the Reproducibility of Experimental Data for 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to participate in hydrogen bonding and aromatic interactions makes it a versatile building block for designing molecules that can potently and selectively interact with biological targets. Derivatives of 2-aminopyridine have shown a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
This guide focuses on This compound , a compound of interest due to its unique combination of a 2-aminopyridine core, a flexible thioether linkage, and a methoxy-substituted phenyl ring. While extensive experimental data for this specific molecule is not yet widely published, its structural alerts suggest potential for biological activity.[3] This guide will provide a comprehensive roadmap for the synthesis, characterization, and evaluation of this compound, establishing a framework for generating reproducible experimental data. We will also compare the anticipated data with that of structurally related, well-characterized compounds to provide context and benchmarks for its performance.
Part 1: Synthesis and Characterization – Establishing a Reproducible Baseline
A robust and reproducible synthesis is the cornerstone of any experimental investigation. For this compound, a palladium-catalyzed Buchwald-Hartwig amination reaction is a logical and efficient synthetic strategy.[4] This reaction is renowned for its broad substrate scope and functional group tolerance, making it a reliable choice for coupling an aryl halide with an amine.
Proposed Synthetic Workflow
The proposed synthesis involves the coupling of 2-amino-5-bromopyridine with 3-methoxythiophenol. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yield and purity.[5]
Caption: Proposed workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous toluene, followed by 3-methoxythiophenol (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Detailed Experimental Protocol: Purification by Recrystallization
Recrystallization is a critical step to ensure high purity, which is essential for reproducible biological data.[6]
-
Solvent Selection: Determine a suitable solvent system. For many aminopyridine derivatives, ethanol/water or ethyl acetate/hexane mixtures are effective. A good solvent will dissolve the compound when hot but not at room temperature.[7]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Data Comparison
Thorough characterization is non-negotiable for validating the structure and purity of the synthesized compound. The following table outlines the expected characterization data for this compound and compares it with published data for similar, biologically active molecules.
| Parameter | This compound (Expected) | Alternative Compound 1: 2-Amino-4-(4-methoxyphenyl)-5-(3-pyridyl)-1,3-thiazole [8] | Alternative Compound 2: 5-(3-Morpholino-5-tosylphenyl)pyrimidin-2-amine [9] |
| Molecular Formula | C₁₂H₁₂N₂OS | C₁₅H₁₂N₄OS | C₂₁H₂₂N₄O₃S |
| Molecular Weight | 232.31 g/mol | 296.35 g/mol | 410.5 g/mol |
| ¹H NMR (ppm) | Signals for aromatic protons, -NH₂, -OCH₃ | Signals for aromatic protons, -NH₂, -OCH₃ | Signals for aromatic protons, -NH₂, morpholine, and tosyl groups |
| ¹³C NMR (ppm) | Resonances for all unique carbon atoms | Resonances for all unique carbon atoms | Resonances for all unique carbon atoms |
| Mass Spec (HRMS) | [M+H]⁺ peak at m/z 233.0743 | [M+H]⁺ peak at m/z 297.0808 | [M+H]⁺ peak at m/z 411.1485 |
| Melting Point (°C) | To be determined | 265-266 °C | Not reported |
| Purity (HPLC) | >98% | >95% (assumed from synthesis) | Not reported |
Part 2: Biological Evaluation – A Hypothetical Case Study in Antimicrobial Activity
Derivatives of 2-aminopyridine and related heterocycles have shown significant antimicrobial and antifungal activity.[1] This provides a logical starting point for evaluating the biological potential of this compound.
Proposed Signaling Pathway for Antimicrobial Action
While the exact mechanism of action for this novel compound is unknown, a plausible hypothesis is the inhibition of a key bacterial enzyme, such as dihydrofolate reductase (DHFR), which is a common target for antimicrobial agents.
Caption: Hypothetical inhibition of the bacterial folate synthesis pathway by the target compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the antimicrobial efficacy of a compound.
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Preparation: Prepare a stock solution of the purified compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Biological Data
The following table provides a framework for comparing the expected antimicrobial activity of our target compound with that of a known antimicrobial aminopyridine derivative.
| Compound | Target Organism | MIC (µg/mL) |
| This compound (Hypothetical) | S. aureus | To be determined |
| E. coli | To be determined | |
| Alternative Compound 3: 2-Amino-5-arylazo-6-aryl substituted nicotinate derivative [1] | Bacillus subtilis | 125 |
| Staphylococcus aureus | 250 |
Conclusion: A Path Forward for Reproducible Research
This guide has outlined a comprehensive and reproducible experimental plan for the synthesis, characterization, and biological evaluation of this compound. By adhering to detailed protocols and employing rigorous analytical techniques, researchers can generate high-quality, reliable data. The comparison with structurally related compounds provides a valuable context for interpreting these findings and assessing the potential of this novel molecule. The methodologies described herein serve as a robust foundation for future investigations into the therapeutic promise of this and other 2-aminopyridine derivatives.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
For professionals engaged in the fast-paced world of research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Identification and Risk Assessment
This compound is a complex organic molecule. A thorough risk assessment necessitates an understanding of the potential hazards contributed by its constituent parts.
-
Aminopyridine Moiety: Aminopyridines are a class of compounds known for their toxicity.[2][3][4] They can be toxic if ingested, inhaled, or absorbed through the skin.[3][4] Some aminopyridines have been shown to cause neurological effects.[2]
-
Aromatic Amine Moiety: Aromatic amines are a well-documented class of hazardous compounds, with some members being known or suspected carcinogens.[5] They are often readily absorbed through the skin and can be harmful to aquatic life.[5][6]
-
Organosulfur (Sulfanyl) Moiety: While the methoxyphenyl group itself is relatively stable, the sulfanyl linkage introduces potential for oxidation. Combustion of organosulfur compounds can produce toxic sulfur oxides.
Based on this structural analysis, this compound should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm.
Table 1: Summary of Potential Hazards and Key Data
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₂H₁₂N₂OS | PubChem[7] |
| Appearance | Solid (presumed) | General for similar compounds |
| Potential Health Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Potential for long-term health effects. | Extrapolated from aminopyridine and aromatic amine hazards[2][3][4][5][6] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | Extrapolated from aromatic amine hazards[6] |
| Primary Routes of Exposure | Dermal contact, inhalation of dust, ingestion. | General for solid organic compounds |
Part 2: Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is paramount. The following PPE and spill management protocols are essential when handling this compound.
Mandatory Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[8]
-
Hand Protection: Wear double-layered nitrile gloves. Inspect gloves for any signs of degradation or puncture before and during use.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[9]
Spill Management Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE described above.
-
Contain the Spill: For solid spills, carefully cover the material with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust. For liquid spills (if the compound is in solution), contain the spill with absorbent pads or booms.
-
Collect the Waste: Carefully scoop the absorbed material into a clearly labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials (wipes, absorbent pads) must be collected as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated PPE and cleanup materials must be placed in a sealed, labeled hazardous waste container for proper disposal.
Part 3: Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[10][11]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated this compound and any materials grossly contaminated with the solid (e.g., weigh boats, spatulas) in a dedicated, robust, and sealable hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
If this compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.
-
Crucially, do not mix this waste stream with incompatible materials. Specifically, avoid mixing with strong oxidizing agents, strong acids, or acid chlorides.[6]
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in a designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) into a designated liquid hazardous waste container, followed by washing with soap and water.
-
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag or container.
-
Labeling and Storage:
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity and date of accumulation.
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[12] Ensure that incompatible waste streams are segregated.
Final Disposal:
-
Engage Professional Services: The final disposal of hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][14]
-
Documentation: Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.[10]
Diagram 1: Disposal Workflow for this compound
Caption: Decision workflow for the proper segregation and disposal of waste containing this compound.
Part 4: Conclusion and Authoritative Grounding
The responsible management of laboratory chemicals is a cornerstone of scientific integrity and safety. While the absence of a specific SDS for this compound necessitates a cautious and informed approach, by understanding the hazards of its constituent functional groups and adhering to established best practices for hazardous waste disposal, we can ensure a safe working environment and minimize our environmental impact. Always consult your institution's Chemical Hygiene Plan and EHS professionals for guidance.[1]
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Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
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Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE Safety Data Sheet. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine. In the absence of specific toxicological and safety data for this compound, this document outlines a conservative, risk-averse approach to its handling, storage, and disposal. The recommendations provided are extrapolated from the known hazards associated with its primary structural motifs: a primary aromatic amine and a substituted pyridine ring.
The fundamental principle guiding this protocol is to treat this compound with a high degree of caution, assuming it may possess significant health hazards, including potential carcinogenicity, mutagenicity, and acute toxicity.[1][2][3] Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
Hazard Assessment: A Precautionary Approach
Due to the lack of specific data, a thorough hazard assessment must be based on the constituent functional groups of this compound.
-
Primary Aromatic Amine Moiety: This class of compounds is well-known for a range of potential health effects. Many aromatic amines are recognized as carcinogens or mutagens and can be readily absorbed through the skin.[1] They are often toxic and can cause harm if inhaled or ingested.[4]
-
Pyridine Moiety: Pyridine and its derivatives are typically volatile and can be flammable.[5][6] They are known for their strong, unpleasant odors and can act as skin and respiratory irritants.[6] Exposure can lead to symptoms such as nausea, headaches, and dizziness.[5]
Based on this analysis, it is prudent to handle this compound as a substance with the potential for significant acute and chronic health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent all routes of exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and potential vapors.[5] |
| Hand Protection | Nitrile or Butyl rubber gloves (double-gloving recommended) | Provides a barrier against skin absorption, a common route of exposure for aromatic amines.[1][5] Always consult the glove manufacturer's compatibility chart.[7] |
| Body Protection | Fully-buttoned laboratory coat | Prevents incidental skin contact.[7] |
| Respiratory Protection | Use within a certified chemical fume hood | For situations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with organic vapor cartridges may be required.[4] A proper respiratory protection program, including fit-testing, is essential in such cases.[7] |
Safe Handling and Storage: Engineering Controls and Best Practices
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[5][6]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[7]
Handling Procedures
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transferring: Conduct these operations in a fume hood. Use disposable weigh boats and spatulas to minimize contamination.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep containers closed when not in use.[5]
-
Post-Handling: After completing work, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.
Storage
-
Store this compound in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly sealed to prevent the escape of vapors.[5]
-
Store away from incompatible materials, such as strong oxidizing agents and acids.[7]
-
The storage location should be clearly labeled, indicating the presence of a potentially hazardous substance.
Emergency Procedures: Be Prepared
Rapid and correct response to an exposure or spill is critical.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek prompt medical attention.[7]
-
Eye Exposure: Flush eyes with water for at least 15 minutes at an emergency eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[7]
-
Inhalation: Move the affected individual to fresh air. If they experience breathing difficulties, seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Environmental Responsibility
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused compounds, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor. Do not pour any waste down the drain.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
